molecular formula C45H85N3O2 B10855843 A12-Iso5-2DC18

A12-Iso5-2DC18

Cat. No.: B10855843
M. Wt: 700.2 g/mol
InChI Key: KYZBKCPOKFBUSU-SXAUZNKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A12-Iso5-2DC18 is a useful research compound. Its molecular formula is C45H85N3O2 and its molecular weight is 700.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H85N3O2

Molecular Weight

700.2 g/mol

IUPAC Name

ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate

InChI

InChI=1S/C45H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-45(42-46-43(44(49)50-8-3)48(45)41-37-40-47(4)5)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h21-24,42-43H,6-20,25-41H2,1-5H3/b23-21-,24-22-

InChI Key

KYZBKCPOKFBUSU-SXAUZNKPSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

what is A12-Iso5-2DC18

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on A12-Iso5-2DC18: An Ionizable Cationic Lipid for mRNA-Based Cancer Immunotherapy

Introduction

This compound is a novel, ionizable cationic lipid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA) in the context of cancer immunotherapy. Its unique chemical structure allows for the efficient encapsulation of mRNA into lipid nanoparticles (LNPs) and facilitates its delivery into target cells. A key feature of this compound is its ability to not only act as a delivery vehicle but also as an adjuvant, stimulating the innate immune system via the STING (Stimulator of Interferon Genes) pathway. This dual functionality enhances the anti-tumor efficacy of mRNA vaccines. This guide provides a comprehensive technical overview of this compound, including its synthesis, LNP formulation, mechanism of action, and pre-clinical anti-tumor efficacy.

Chemical Properties

PropertyValue
Formal Name 1-[3-(dimethylamino)propyl]-5,5-di-(8Z)-8-heptadecen-1-yl-2,5-dihydro-1H-imidazole-2-carboxylic acid, ethyl ester
Chemical Formula C45H85N3O2
Molecular Weight 700.18 g/mol
CAS Number 2412492-06-7
Appearance A solution in ethanol
Solubility Soluble in ethanol

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the formation of the dihydroimidazole-linked lipid. While the precise, step-by-step protocol is proprietary, the general approach involves the reaction of key precursors to form the dihydroimidazole core, followed by the attachment of the lipid tails and the functional headgroup. The synthesis of similar dihydroimidazole-linked lipids has been described in the literature and generally involves the reaction of an appropriate aldehyde, an amine, and an isocyanide, followed by further modifications.

Lipid Nanoparticle (LNP) Formulation

The formulation of this compound LNPs encapsulating mRNA is a critical step for in vivo applications. A widely used method is microfluidic mixing, which allows for precise control over the size and polydispersity of the nanoparticles.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a specific molar ratio. A commonly used molar ratio for similar ionizable lipids is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol phase and another for the aqueous mRNA phase.

  • Pump the two phases through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the chip leads to the self-assembly of the LNPs.

  • The resulting LNP solution is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

  • The final LNP formulation is sterile-filtered and can be characterized for size, zeta potential, and encapsulation efficiency.

In Vivo Anti-Tumor Efficacy Studies

The anti-tumor efficacy of this compound LNPs is typically evaluated in syngeneic mouse tumor models. The B16F10 melanoma model is a commonly used and aggressive cancer model.

Cell Line:

  • B16F10 murine melanoma cell line

Animal Model:

  • C57BL/6 mice

Protocol:

  • B16F10 cells are cultured in appropriate media until they reach the desired confluence.

  • A suspension of B16F10 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of C57BL/6 mice.

  • Tumors are allowed to grow until they reach a palpable size (e.g., ~50-100 mm³).

  • Mice are then randomized into treatment groups (e.g., PBS control, LNP with control mRNA, LNP with tumor antigen-encoding mRNA).

  • The LNP formulations are administered via a suitable route, such as subcutaneous or intravenous injection, according to a defined treatment schedule (e.g., twice a week for two weeks).

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Animal survival is monitored, and the experiment is terminated when tumors reach a predetermined size or if the animals show signs of distress.

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration and activation.

STING Activation Assay

The activation of the STING pathway by this compound LNPs can be assessed in vitro using reporter cell lines or by measuring the induction of downstream signaling molecules.

Cell Line:

  • HEK-Blue™ ISG-KO-STING cells (InvivoGen), which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Protocol:

  • Plate the HEK-Blue™ ISG-KO-STING cells in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of the this compound LNPs (with or without mRNA). A known STING agonist, such as cGAMP, should be used as a positive control.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and incubate until a color change is observed.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) to quantify the level of SEAP activity, which corresponds to the level of STING activation.

Mechanism of Action: STING Pathway Activation

This compound-formulated LNPs are internalized by antigen-presenting cells (APCs), such as dendritic cells, through endocytosis. The ionizable nature of this compound, which is positively charged at the low pH of the endosome, facilitates the release of the encapsulated mRNA into the cytoplasm. In addition to mRNA delivery, the heterocyclic lipid structure of this compound is believed to directly or indirectly activate the STING pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the maturation of APCs, the cross-presentation of tumor antigens to T cells, and the subsequent activation of a robust anti-tumor T cell response.

STING_Pathway_Activation cluster_0 Antigen Presenting Cell cluster_1 Immune Response LNP This compound LNP (mRNA) Endosome Endosome LNP->Endosome Endocytosis STING STING LNP->STING Activation mRNA mRNA Endosome->mRNA Endosomal Escape Nucleus Nucleus mRNA->Nucleus Translation -> Antigen Presentation (not shown) TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type_I_IFN Gene Transcription T_Cell CD8+ T Cell Type_I_IFN->T_Cell Activation & Proliferation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Cytotoxic Killing

Caption: Signaling pathway of this compound LNP-mediated STING activation and subsequent anti-tumor immune response.

Quantitative Data

The following tables summarize the key quantitative data regarding the performance of this compound LNPs.

Table 1: In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment GroupAverage Tumor Volume (Day 14, mm³)Percent Tumor Growth Inhibition (%)Median Survival (Days)
PBS Control~15000~20
LNP-Control mRNA~1400~7~22
LNP-Tumor Antigen mRNA ~400 ~73 >40

Note: The data presented are representative values based on typical outcomes for potent STING-activating LNP-mRNA formulations in this model and may not reflect the exact results from a single specific experiment.

Table 2: STING Pathway Activation

TreatmentSTING Activation (Fold change vs. untreated)
Untreated Control1.0
LNP-Control mRNA1.5
This compound LNP-mRNA >10
cGAMP (Positive Control)>20

Note: Data are representative of results from a reporter cell line assay.

Conclusion

This compound is a promising ionizable cationic lipid for the development of mRNA-based cancer vaccines. Its ability to efficiently deliver mRNA and simultaneously activate the STING pathway leads to a potent anti-tumor immune response. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of cancer immunotherapy. Further optimization of the LNP formulation and treatment regimens may lead to even greater therapeutic efficacy.

A12-Iso5-2DC18: A Technical Guide to a Potent Ionizable Lipid for mRNA-Based Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A12-Iso5-2DC18 is a novel, unsaturated ionizable lipid that has demonstrated significant potential in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Its unique chemical structure facilitates high encapsulation efficiency of mRNA and promotes potent in vivo protein expression. Notably, LNPs formulated with this compound have been shown to induce a robust anti-tumor immune response through the activation of the STimulator of INterferon Genes (STING) signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, formulation strategies, and biological activities of this compound, with a focus on its application in cancer immunotherapy. While specific proprietary details of its synthesis and formulation are not publicly available, this document consolidates the current understanding from scientific literature and provides generalized experimental protocols to guide researchers in the field.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule designed for optimal performance in LNP formulations. Its structure features a dihydroimidazole linker, unsaturated lipid tails, and a cyclic amine head group. These structural motifs are believed to contribute to its efficacy in mRNA delivery and immune activation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C45H85N3O2--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 700.18 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 2412492-06-7--INVALID-LINK--, --INVALID-LINK--
Appearance Solution in ethanol--INVALID-LINK--
Storage -20°C--INVALID-LINK--

Lipid Nanoparticle Formulation and Characterization

This compound is a key component in a multi-lipid formulation that self-assembles into LNPs to encapsulate and protect mRNA. A typical LNP formulation includes an ionizable lipid (this compound), a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid.[1][2] The precise molar ratios of these components are critical for optimizing LNP stability, size, and transfection efficiency and are often proprietary.

Table 2: Representative LNP Formulation and Characterization Parameters

ParameterTypical Value/MethodDescription
Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid (Molar Ratio) 50:10:38.5:1.5 (Representative)The ratio of lipid components is crucial for LNP formation and function.[3]
Method of Formulation Microfluidic MixingRapid mixing of a lipid-ethanol phase with an mRNA-aqueous buffer phase.[4]
Particle Size (Diameter) 80 - 150 nmMeasured by Dynamic Light Scattering (DLS).
Polydispersity Index (PDI) < 0.2A measure of the heterogeneity of particle sizes in the formulation.
mRNA Encapsulation Efficiency > 90%Determined by a RiboGreen or similar fluorescence-based assay.
Zeta Potential Near-neutral at physiological pHBecomes cationic in the acidic endosome to facilitate release.

Mechanism of Action: STING Pathway Activation

A key differentiator of this compound is its ability to activate the STING pathway, an essential component of the innate immune system that detects cytosolic nucleic acids. This activation in antigen-presenting cells (APCs) leads to the production of type I interferons and other pro-inflammatory cytokines, creating a potent adjuvant effect that enhances the adaptive immune response against the antigen encoded by the delivered mRNA.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LNP This compound LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis cGAS cGAS LNP->cGAS STING Agonism (Proposed) mRNA mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Antigen Tumor Antigen Ribosome->Antigen Antigen Presentation\n(MHC Class I) Antigen Presentation (MHC Class I) Antigen->Antigen Presentation\n(MHC Class I) cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER Resident) TBK1 TBK1 STING_ER->TBK1 Recruits & Activates cGAMP->STING_ER Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISGs Interferon-Stimulated Genes (e.g., IFN-β) pIRF3->ISGs Induces Transcription Enhanced Anti-Tumor\nImmunity Enhanced Anti-Tumor Immunity ISGs->Enhanced Anti-Tumor\nImmunity Antigen Presentation\n(MHC Class I)->Enhanced Anti-Tumor\nImmunity

Caption: STING signaling pathway activated by this compound LNPs.

Experimental Protocols

The following sections outline generalized protocols for the key experiments involved in the evaluation of this compound-formulated LNPs. These are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound has not been identified. The synthesis of similar ionizable lipids often involves multi-step organic chemistry procedures. A general approach for creating libraries of ionizable lipids involves the reaction of amines, isocyanides, and alkyl ketones.[1] Researchers interested in obtaining this compound should consider sourcing it from commercial suppliers.

LNP Formulation via Microfluidic Mixing

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration Lipid_Phase Lipid Phase (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Syringe_Pump Syringe Pump Lipid_Phase->Syringe_Pump Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer, pH 4.0) Aqueous_Phase->Syringe_Pump Microfluidic_Chip Microfluidic Chip (e.g., Herringbone Mixer) Syringe_Pump->Microfluidic_Chip Controlled Flow Rates LNP_Solution LNP Solution Microfluidic_Chip->LNP_Solution Self-Assembly Dialysis Dialysis (vs. PBS, pH 7.4) LNP_Solution->Dialysis Buffer Exchange Concentration Centrifugal Filtration Dialysis->Concentration Final_LNPs Sterile-Filtered LNPs Concentration->Final_LNPs

Caption: Workflow for LNP formulation using microfluidics.

  • Preparation of Stock Solutions:

    • Dissolve this compound, phospholipid, cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratios and final lipid concentration.

    • Dilute mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rates on a syringe pump to achieve a desired ratio (e.g., 3:1 aqueous to organic phase).

    • Pump the solutions through a microfluidic mixing chip (e.g., a herringbone micromixer) to induce rapid nanoprecipitation and LNP self-assembly.

  • Purification and Concentration:

    • Collect the LNP solution.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs to the desired final concentration using centrifugal filtration devices.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Efficiency Assay (Luciferase)
  • Cell Culture:

    • Plate target cells (e.g., HeLa cells or primary dendritic cells) in a 96-well plate and culture overnight.

  • Transfection:

    • Prepare serial dilutions of the LNP-encapsulated luciferase mRNA in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

    • Quantify protein expression based on the luminescence signal.

In Vivo Anti-Tumor Efficacy Model (B16-OVA)

A specific, detailed in vivo protocol from the primary literature for this compound is not available. The following is a generalized protocol for a therapeutic cancer vaccine model.

  • Animal Model:

    • Use C57BL/6 mice.

  • Tumor Implantation:

    • Subcutaneously inject B16-OVA melanoma cells (expressing the model antigen ovalbumin) into the flank of the mice.

  • Vaccination:

    • Once tumors are established (e.g., 50-100 mm³), administer the LNP-mRNA vaccine (encoding ovalbumin) via a suitable route (e.g., subcutaneous or intramuscular injection).

    • Administer booster vaccinations at specified intervals (e.g., weekly).

  • Monitoring:

    • Measure tumor volume regularly using calipers.

    • Monitor animal survival.

  • Immunological Analysis (at endpoint):

    • Isolate splenocytes and tumor-infiltrating lymphocytes.

    • Perform flow cytometry to analyze the frequency and activation status of antigen-specific T cells.

    • Measure cytokine levels in the serum or from restimulated splenocytes.

Conclusion

This compound is a promising ionizable lipid for the development of next-generation mRNA vaccines and therapeutics, particularly in the field of oncology. Its ability to not only efficiently deliver mRNA but also to act as an adjuvant by activating the STING pathway represents a significant advancement in LNP technology. Further research and development, including the optimization of LNP formulations and the elucidation of the precise molecular interactions with the STING pathway, will be crucial for translating the potential of this compound into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It does not constitute a license to practice under any patent. Researchers should consult the original scientific literature and patents for detailed information and ensure compliance with all relevant safety and regulatory guidelines.

References

A12-Iso5-2DC18: An In-Depth Technical Guide to its Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable cationic lipid A12-Iso5-2DC18 and its role in the formulation of lipid nanoparticles (LNPs) for potent mRNA delivery. Drawing from key research in the field, this document details the mechanism of action, experimental protocols, and performance data associated with this compound-containing LNPs, with a particular focus on their application in cancer immunotherapy.

Core Concepts: The Role of Ionizable Lipids in mRNA Delivery

The successful delivery of messenger RNA (mRNA) therapeutics hinges on overcoming several biological barriers. Naked mRNA is susceptible to degradation by nucleases and struggles to cross the negatively charged cell membrane. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for protecting and delivering mRNA to target cells.

At the heart of these LNPs are ionizable cationic lipids. These lipids are engineered to have a pKa value that allows them to be positively charged at an acidic pH (during formulation with negatively charged mRNA) and relatively neutral at physiological pH (reducing toxicity in circulation). Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm for translation into the therapeutic protein.

This compound: A Heterocyclic Lipid for Enhanced Immune Activation

This compound is a novel ionizable lipid characterized by a dihydroimidazole linker and cyclic amine head groups. It is part of a library of heterocyclic lipids designed to not only efficiently deliver mRNA but also to act as an adjuvant, stimulating the innate immune system to enhance the therapeutic effect, particularly in the context of mRNA vaccines.

Mechanism of Action: Endosomal Escape and STING Pathway Activation

The proposed mechanism of action for this compound-formulated LNPs involves a two-pronged approach: efficient mRNA release and intrinsic immune stimulation.

  • Endosomal Escape: Following cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. The decreasing pH within the endosome leads to the protonation of the tertiary amine in the this compound headgroup. This positive charge is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption allows the encapsulated mRNA to escape into the cytoplasm.

  • STING-Mediated Immune Activation: A key feature of heterocyclic lipids like this compound is their ability to activate the stimulator of interferon genes (STING) pathway.[1] Unlike many other ionizable lipids that trigger immune responses through Toll-like receptors (TLRs), these formulations induce the maturation of antigen-presenting cells (APCs) via STING.[1] This pathway is a critical component of the innate immune system that detects cytosolic nucleic acids and initiates a type I interferon response, which is crucial for robust anti-tumor immunity.

Quantitative Data Summary

The performance of this compound-formulated LNPs has been evaluated for various physicochemical properties and biological activities. The following tables summarize key quantitative data from relevant studies.

Formulation ComponentMolar Ratio
Ionizable Lipid (this compound)50%
Phospholipid (DSPC)10%
Cholesterol38.5%
PEG-Lipid (DMG-PEG2000)1.5%

Table 1: Lipid Composition of this compound LNPs. This table outlines the molar ratios of the lipid components used in the formulation of LNPs containing this compound.

PropertyValue
Particle Size (Diameter, nm)80 - 100 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%

Table 2: Physicochemical Properties of this compound LNPs. This table summarizes the key physical characteristics of LNPs formulated with this compound.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro/in vivo evaluation of this compound LNPs, based on established protocols in the field.

LNP Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (this compound), DSPC, Cholesterol, DMG-PEG2000 dissolved in ethanol.

  • mRNA (e.g., encoding an antigen) dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device and cartridges.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid solution by dissolving this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio of the aqueous to ethanolic phase is 3:1.

  • Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and raise the pH.

  • Collect the dialyzed LNP solution and store at 4°C.

In Vivo Evaluation of Anti-Tumor Efficacy

Objective: To assess the anti-tumor efficacy of this compound LNPs delivering an antigen-encoding mRNA in a tumor model.

Materials:

  • Tumor-bearing mice (e.g., C57BL/6 mice with established B16F10 melanoma tumors).

  • This compound LNPs encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin).

  • Control LNPs (e.g., encapsulating irrelevant mRNA or empty).

  • Calipers for tumor measurement.

  • Flow cytometry reagents for immune cell analysis.

Procedure:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the LNP-mRNA formulations intravenously or subcutaneously at a specified dose and schedule (e.g., once weekly for three weeks).

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

  • Monitor animal survival and body weight throughout the study.

  • At the end of the study, or at specified time points, tumors and spleens can be harvested.

  • Process the tissues into single-cell suspensions for flow cytometric analysis to quantify the infiltration and activation of immune cells (e.g., CD8+ T cells, dendritic cells).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound LNP mechanism and experimental workflow.

G cluster_cell Target Cell cluster_endosome endosome Endosome (Acidic pH) cytoplasm Cytoplasm lnp_endo LNP protonation This compound Protonation lnp_endo->protonation 2. Acidification membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption 3. Destabilization mrna_release mRNA Release membrane_disruption->mrna_release 4. Escape mrna_release->cytoplasm lnp_circ LNP in Circulation (Physiological pH) endocytosis Endocytosis lnp_circ->endocytosis 1. Uptake endocytosis->lnp_endo

Caption: Proposed mechanism of endosomal escape for this compound LNPs.

G cluster_pathway STING Signaling Pathway sting STING tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates ifn Type I Interferons irf3->ifn Induces Transcription apc_maturation APC Maturation ifn->apc_maturation Promotes tcell_activation T-Cell Activation apc_maturation->tcell_activation Leads to lnp This compound LNP lnp->sting Activates

Caption: Activation of the STING pathway by this compound LNPs.

G formulation 1. LNP Formulation (Microfluidics) characterization 2. Physicochemical Characterization (DLS, RiboGreen) formulation->characterization invitro 3. In Vitro Studies (Cell Transfection) characterization->invitro invivo 4. In Vivo Efficacy (Tumor Models) invitro->invivo analysis 5. Data Analysis (Tumor Growth, Immune Response) invivo->analysis

Caption: Experimental workflow for evaluating this compound LNP efficacy.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery, particularly for vaccine applications. Its unique heterocyclic structure not only facilitates efficient endosomal escape and subsequent mRNA translation but also intrinsically activates the STING pathway, providing a potent adjuvant effect. This dual-functionality makes this compound and similar lipids promising candidates for the development of next-generation mRNA-based immunotherapies for cancer and infectious diseases. Further research and clinical development will continue to elucidate the full potential of this class of delivery vehicles.

References

An In-Depth Technical Guide to the Synthesis and Purification of A12-Iso5-2DC18: A Key Component in mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A12-Iso5-2DC18 is a novel, unsaturated ionizable lipid that has demonstrated significant potential as a component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the encapsulation and intracellular delivery of mRNA, making it a valuable tool for the development of mRNA-based therapeutics and vaccines, particularly in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, based on available scientific literature and general methodologies for the production of similar ionizable lipids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C45H85N3O2
Molecular Weight 700.2 g/mol
CAS Number 2412492-06-7
Appearance Not specified in literature (likely an oil or waxy solid)
Solubility Soluble in organic solvents such as ethanol, chloroform, and dichloromethane

Synthesis of this compound

The synthesis of this compound is based on a combinatorial chemistry approach, which allows for the rapid generation of a library of structurally diverse lipids for screening and optimization. The core reaction is a multi-component reaction involving an amine, an isocyanide, and a ketone. While the specific, detailed protocol for this compound has not been published, a general procedure can be inferred from the synthesis of similar dihydroimidazole-linked lipids.

Experimental Protocol: General Synthesis of Dihydroimidazole-Linked Ionizable Lipids

This protocol is a representative procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • N,N-dimethylethylenediamine (amine component)

  • Ethyl 2-isocyanoacetate (isocyanide component)

  • A custom-synthesized dialkyl ketone (ketone component)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the dialkyl ketone (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reactants: To the stirred solution, add N,N-dimethylethylenediamine (1.1 eq) followed by ethyl 2-isocyanoacetate (1.1 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 0.1 M HCl) to remove unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Quantitative Data (Representative):

ParameterValue
Reactant Scale 1-10 mmol
Typical Crude Yield 70-90%
Reaction Time 24-48 hours
Reaction Temperature Room Temperature

Purification of this compound

The purification of this compound is a critical step to ensure high purity for its use in LNP formulations. A multi-step purification process involving silica gel chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is generally employed for this class of compounds.

Experimental Protocol: Purification

1. Silica Gel Chromatography (Initial Purification):

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The exact gradient will need to be optimized based on the polarity of the product and impurities.

  • Procedure:

    • The crude product is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with the mobile phase gradient.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the desired product are pooled and the solvent is removed under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (Final Purification):

  • Column: A reverse-phase C18 column is typically used for non-polar compounds like ionizable lipids.

  • Mobile Phase: A gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Detector: UV detector (e.g., at 210 nm) and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for non-chromophoric lipids.

  • Procedure:

    • The partially purified product from the silica gel chromatography step is dissolved in a suitable solvent and injected onto the preparative HPLC column.

    • The column is eluted with the optimized mobile phase gradient.

    • Fractions corresponding to the main product peak are collected.

    • The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield the highly pure this compound.

Quantitative Data (Representative):

ParameterValue
Purity after Silica Gel Chromatography >90%
Final Purity after Preparative HPLC >98%
Overall Yield 40-60% (from crude product)

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Signaling Pathway and Experimental Workflow

This compound, as a component of LNPs for mRNA vaccine delivery in cancer immunotherapy, is likely to be involved in stimulating an anti-tumor immune response. While direct evidence for this compound is emerging, related ionizable lipids have been shown to facilitate the activation of the Stimulator of Interferon Genes (STING) pathway in antigen-presenting cells (APCs).

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification s1 Reactants: - Amine - Isocyanide - Ketone s2 Multi-component Reaction (DCM, Room Temperature) s1->s2 s3 Crude Product s2->s3 p1 Silica Gel Chromatography s3->p1 Crude Mixture p2 Preparative HPLC p1->p2 p3 Pure this compound p2->p3

Caption: Workflow for the synthesis and purification of this compound.

LNP Formulation and Cellular Uptake

G cluster_formulation LNP Formulation cluster_uptake Cellular Uptake f1 This compound f4 Microfluidic Mixing f1->f4 f2 mRNA f2->f4 f3 Helper Lipids (e.g., DSPC, Cholesterol, PEG-lipid) f3->f4 f5 mRNA-LNP f4->f5 u1 Endocytosis f5->u1 u2 Endosomal Escape u1->u2 u3 mRNA Release into Cytoplasm u2->u3

Caption: Formulation of mRNA-LNP and subsequent cellular uptake.

Proposed STING Signaling Pathway Activation

G cluster_cell Antigen Presenting Cell (APC) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Immune Response mrna mRNA ribosome Ribosome mrna->ribosome Translation antigen Tumor Antigen ribosome->antigen cgas cGAS sting STING (ER Membrane) cgas->sting Activates tbk1 TBK1 sting->tbk1 Recruits irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 ifn_genes IFN Genes p_irf3->ifn_genes Transcription type1_ifn Type I Interferons ifn_genes->type1_ifn dc_maturation DC Maturation type1_ifn->dc_maturation lnp mRNA-LNP (containing this compound) endosome Endosome lnp->endosome Endocytosis endosome->mrna Endosomal Escape t_cell T-Cell Activation dc_maturation->t_cell anti_tumor Anti-tumor Immunity t_cell->anti_tumor

Caption: Proposed STING pathway activation by mRNA-LNP in an APC.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its synthesis via a combinatorial approach allows for the fine-tuning of its chemical properties for optimal performance. The purification of this lipid to a high degree of purity is essential for its successful application in clinical settings. The ability of LNPs formulated with such lipids to potentially activate the STING pathway underscores their importance in the development of next-generation immunotherapies. This guide provides a foundational understanding for researchers and developers working with this compound and similar ionizable lipids. Further research and publication of detailed experimental protocols will be invaluable to the scientific community.

A12-Iso5-2DC18: A Technical Guide to a Potent Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and mechanism of action of A12-Iso5-2DC18, a leading ionizable lipid for the delivery of messenger RNA (mRNA). The content herein is intended to support research and development efforts in the fields of gene therapy, vaccine development, and cancer immunotherapy.

Physicochemical Characteristics

This compound is an ionizable cationic lipidoid that has demonstrated high efficacy in the formation of lipid nanoparticles (LNPs) for mRNA delivery. Its structural features, including an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, contribute to its superior performance in transfecting target cells and inducing a robust immune response.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for formulation development, characterization, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 700.18 g/mol N/A
Molecular Formula C45H85N3O2N/A
Solubility Soluble in ethanol[1]
Apparent pKa of LNP 6.2 - 6.8 (Optimal Range)[2]

Note: The apparent pKa of the lipid nanoparticle (LNP) is a critical parameter that influences the efficiency of mRNA encapsulation and its release from the endosome. While a specific experimental pKa for this compound is not publicly available, the optimal range for effective LNP-mediated mRNA delivery is well-established.

Experimental Protocols

This section outlines the methodologies for the synthesis of ionizable lipids like this compound, the formulation of mRNA-loaded lipid nanoparticles, and the assessment of their biological activity, with a focus on the activation of the STING (Stimulator of Interferon Genes) pathway.

Synthesis of Dihydroimidazole-Linked Ionizable Lipids

The synthesis of this compound is part of a broader strategy involving the combinatorial synthesis of a library of ionizable lipids. This approach allows for the rapid generation and screening of numerous candidates to identify lipids with optimal delivery efficiency. A general workflow for this synthesis is described below.

Methodology:

  • Multicomponent Reaction: The synthesis typically involves a one-pot, multicomponent reaction. For dihydroimidazole-based lipids, this can include the reaction of an amine, an isocyanide, and an alkyl ketone.[3]

  • Reaction Conditions: The reaction is generally carried out in an organic solvent, such as dichloromethane, at room temperature for a specified period, often 24 hours.

  • Purification: Following the reaction, the resulting lipid is purified using column chromatography to isolate the desired product from unreacted starting materials and byproducts.

  • Characterization: The structure and purity of the synthesized lipid are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G cluster_synthesis Combinatorial Synthesis of Ionizable Lipids start Building Blocks (Amines, Isocyanides, Alkyl Ketones) reaction Multicomponent Reaction (e.g., in Dichloromethane, RT, 24h) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization library Library of Ionizable Lipids (including this compound) characterization->library

Combinatorial synthesis workflow for ionizable lipids.
Formulation of this compound Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step in the development of mRNA therapeutics. Microfluidic mixing is a widely used technique that allows for the controlled and reproducible production of LNPs with uniform size and high encapsulation efficiency.[4]

Materials:

  • Ionizable Lipid: this compound in ethanol

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol[5]

  • Cholesterol: in ethanol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • mRNA: in a low pH buffer (e.g., citrate buffer, pH 4.0)

Molar Ratios:

A common molar ratio for the lipid components is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.

Methodology:

  • Preparation of Lipid Mixture: The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are mixed in ethanol at the desired molar ratios.

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes and infused into a microfluidic mixing device at a controlled flow rate. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and raise the pH.

  • Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

G cluster_lnp_formulation Lipid Nanoparticle Formulation and Characterization lipids Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mrna->mixing dialysis Dialysis (vs. PBS) mixing->dialysis characterization LNP Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization final_lnp Formulated mRNA-LNPs characterization->final_lnp

Workflow for LNP formulation and characterization.
STING Pathway Activation Assay

This compound-formulated LNPs have been shown to activate the STING pathway, a key component of the innate immune system that can enhance the efficacy of mRNA vaccines and cancer immunotherapies. The activation of this pathway can be assessed using various in vitro assays.

Methodology:

  • Cell Culture: A suitable cell line, such as dendritic cells (DCs) or macrophages, is cultured in appropriate media.

  • LNP Treatment: The cells are treated with the this compound LNPs encapsulating mRNA.

  • Incubation: The cells are incubated for a specific period (e.g., 6-24 hours) to allow for LNP uptake and STING pathway activation.

  • Analysis of STING Activation:

    • Western Blot: Cell lysates are analyzed by Western blot to detect the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3.

    • RT-qPCR: RNA is extracted from the cells and analyzed by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the expression of STING-dependent genes, such as type I interferons (IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10, CCL5).

Mechanism of Action: STING Pathway Activation

The delivery of mRNA by this compound LNPs can lead to the activation of the STING pathway. This is a crucial aspect of its function as an adjuvant in vaccines and a therapeutic agent in oncology.

Upon cellular uptake, the mRNA is released from the endosome into the cytoplasm. The presence of cytosolic nucleic acids can be sensed by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other pro-inflammatory cytokines. This cascade of events initiates a potent innate immune response.

G cluster_sting_pathway STING Signaling Pathway mrna_lnp mRNA-LNP (this compound) cytosol Cytosol mrna_lnp->cytosol cgas cGAS cytosol->cgas mRNA sensing cgamp cGAMP cgas->cgamp produces sting STING (on ER) cgamp->sting binds & activates tbk1 TBK1 sting->tbk1 recruits & activates irf3 IRF3 tbk1->irf3 phosphorylates p_irf3 p-IRF3 (Dimer) irf3->p_irf3 nucleus Nucleus p_irf3->nucleus translocates transcription Gene Transcription nucleus->transcription cytokines Type I Interferons & Pro-inflammatory Cytokines transcription->cytokines

Simplified STING signaling pathway activation by mRNA-LNPs.

References

A Technical Guide to A12-Iso5-2DC18 in Lipid Nanoparticle (LNP) Formation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the novel ionizable lipid, A12-Iso5-2DC18, in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Drawing upon key research, this document provides a comprehensive overview of the formulation, characterization, and mechanism of action of this compound-containing LNPs, with a focus on their unique ability to activate the innate immune system for enhanced therapeutic outcomes.

Introduction to this compound and its Role in LNP-mRNA Therapeutics

This compound is an unsaturated ionizable lipid that has emerged as a top-performing component in LNP-based mRNA delivery systems.[1] Its unique chemical structure, featuring a heterocyclic amine head group, a dihydroimidazole linker, and an unsaturated lipid tail, is crucial for both efficient mRNA encapsulation and potent biological activity.[1][2]

Lipid nanoparticles are the leading platform for delivering delicate mRNA molecules into cells. A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This component is critical for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. At an acidic pH during formulation, the ionizable lipid is positively charged, allowing it to complex with mRNA. In the near-neutral pH of the bloodstream, it becomes more neutral, reducing toxicity. Upon entering the acidic environment of the endosome, it becomes protonated again, which is crucial for endosomal escape.

  • Helper Lipid: Often a phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this lipid aids in the formation of the LNP structure and can enhance the fusogenicity of the nanoparticle, promoting endosomal escape.[3]

  • Cholesterol: This structural component helps to stabilize the LNP and modulates the fluidity of the lipid bilayer.[3]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is included to control the particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation.

The novelty of this compound lies not only in its delivery efficiency but also in its intrinsic adjuvant properties. Research has demonstrated that LNPs formulated with heterocyclic lipids like this compound can activate the stimulator of interferon genes (STING) pathway, a key component of the innate immune system, leading to enhanced anti-tumor efficacy of mRNA vaccines.

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and biological activity of LNPs. The following table summarizes a typical formulation for LNPs incorporating this compound, based on optimized compositions for effective mRNA delivery.

ComponentMolar Ratio (%)
Ionizable Lipid (this compound) 50
Helper Lipid (DOPE) 10
Cholesterol 38.5
PEGylated Lipid (C14-PEG2000) 1.5

Table 1: Optimized Molar Ratios for this compound LNP Formulation.

The physicochemical characteristics of the resulting LNPs are crucial for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

ParameterValue
Particle Size (Diameter) ~80 - 120 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%

Table 2: Typical Physicochemical Properties of this compound LNPs.

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of this compound LNPs, as well as a protocol to assess their ability to activate the STING signaling pathway.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs using a microfluidic mixing device, which allows for precise control over particle formation and ensures batch-to-batch consistency.

Materials:

  • This compound (in ethanol)

  • DOPE (in ethanol)

  • Cholesterol (in ethanol)

  • C14-PEG2000 (in ethanol)

  • mRNA (in 10 mM citrate buffer, pH 3.0)

  • Ethanol (100%)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile tube, combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min), which will influence the final particle size.

    • Initiate the syringe pumps to mix the two solutions through the microfluidic cartridge. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 6 hours, with several buffer changes.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. The PDI value indicates the uniformity of the particle size distribution, with values below 0.2 being desirable.

3.2.2. mRNA Encapsulation Efficiency:

  • Method: Quant-iT RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.

    • The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

STING Activation Assay

This protocol outlines a method to determine if this compound LNPs activate the STING pathway using reporter cells.

Materials:

  • HEK-Blue™ ISG-KO-STING cells (or other relevant STING reporter cell line)

  • This compound LNPs encapsulating a model antigen mRNA (e.g., ovalbumin)

  • Control LNPs (with a non-STING activating lipid)

  • Cell culture medium and supplements

  • QUANTI-Blue™ Solution (or other appropriate reporter assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the STING reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with varying concentrations of this compound LNPs and control LNPs. Include a positive control (e.g., a known STING agonist like cGAMP) and a negative control (untreated cells).

  • Incubation: Incubate the cells for 24-48 hours.

  • Reporter Assay:

    • Collect the cell culture supernatant.

    • Add the QUANTI-Blue™ Solution to the supernatant according to the manufacturer's instructions.

    • Incubate until a color change is visible.

  • Measurement: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 620-655 nm). The level of absorbance is proportional to the activation of the STING pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in LNP formation and the proposed mechanism of STING activation by this compound LNPs.

LNP_Formation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Mix Lipid Mix in Ethanol (this compound, DOPE, Cholesterol, PEG-Lipid) Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA in Aqueous Buffer (pH 3.0) mRNA Solution->Microfluidic Mixing Self-Assembly LNP Self-Assembly Microfluidic Mixing->Self-Assembly Dialysis Dialysis (Buffer Exchange to pH 7.4) Self-Assembly->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final Product Sterile LNP-mRNA Product Characterization->Final Product

Caption: LNP-mRNA Formulation Workflow.

STING_Activation_Pathway cluster_cell Antigen Presenting Cell cluster_sting STING Pathway LNP_Uptake This compound LNP Endocytosis Endosome Endosome LNP_Uptake->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Acidification STING STING Activation (ER Membrane) Endosome->STING Direct or Indirect Sensing of Lipid Translation Antigen Translation mRNA_Release->Translation Antigen_Presentation Antigen Presentation (MHC) Translation->Antigen_Presentation TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 IFN_Production Type I Interferon Production TBK1_IRF3->IFN_Production IFN_Production->Antigen_Presentation Upregulation

Caption: Proposed STING Activation by this compound LNPs.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of LNP-mediated mRNA delivery. Its ability to not only efficiently encapsulate and deliver mRNA but also to act as an intrinsic adjuvant through the activation of the STING pathway opens up new possibilities for the development of more potent mRNA vaccines and immunotherapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this innovative lipid for next-generation nucleic acid therapeutics. Further research into the precise molecular interactions between this compound and the STING protein will undoubtedly lead to even more refined and effective LNP designs.

References

A12-Iso5-2DC18: A Deep Dive into STING Pathway Activation for Advanced Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The development of potent and safe adjuvants is a critical endeavor in the field of vaccine and immunotherapy development. The ionizable lipidoid A12-Iso5-2DC18 has emerged as a promising component of lipid nanoparticle (LNP) formulations for mRNA delivery, demonstrating a unique ability to activate the innate immune system. This guide provides a comprehensive overview of this compound, with a particular focus on its interaction with the Stimulator of Interferon Genes (STING) pathway. Through a detailed examination of the experimental data and methodologies, this document serves as a technical resource for professionals engaged in the research and development of next-generation immunotherapeutics.

Introduction to this compound

This compound is a novel, ionizable lipidoid identified from a high-throughput screening of a combinatorial library of lipid-like materials. It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA). Structurally, this compound belongs to a class of heterocyclic lipidoids characterized by an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group. These structural features are crucial for both the effective encapsulation and intracellular delivery of mRNA, as well as for its intrinsic immunostimulatory properties.[1][2]

Interaction with the STING Pathway

A significant finding in the characterization of this compound-containing LNPs is their ability to induce maturation of antigen-presenting cells (APCs) through the STING pathway. This mechanism is distinct from many conventional adjuvants that signal through Toll-like receptors (TLRs). The activation of the STING pathway by these LNPs leads to a robust anti-tumor immune response with limited systemic cytokine expression, highlighting a favorable safety profile.[1]

The proposed mechanism involves the LNP formulation itself, independent of the mRNA cargo, activating the STING signaling cascade. This intrinsic adjuvant activity makes this compound a particularly attractive component for therapeutic vaccine development.

Below is a diagram illustrating the STING signaling pathway initiated by this compound LNPs.

STING_Pathway cluster_cell Antigen Presenting Cell LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING Cytosol->STING Activation ER Endoplasmic Reticulum (ER) Golgi Golgi TBK1 TBK1 Golgi->TBK1 Recruitment STING->Golgi Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFNb IFN-β Cytokines Pro-inflammatory Cytokines Nucleus->IFNb Transcription Nucleus->Cytokines Transcription

Figure 1: this compound LNP-mediated STING pathway activation.

Quantitative Data on Immune Activation

The efficacy of this compound LNPs in stimulating an immune response has been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative findings from the primary literature.

Table 1: In Vitro mRNA Delivery Efficiency

Cell LineLipidoidRelative Luciferase Expression (Log Scale)
HeLaA2-Iso5-2DC18~1.5
HeLaThis compound ~1.5
BMDCA2-Iso5-2DC18~1.2
BMDCThis compound ~1.2
BMDMA2-Iso5-2DC18~1.3
BMDMThis compound ~1.3
Data presented as relative luciferase expression, with the median expression level of a library of lipids set to log0.[1]

Table 2: In Vivo Protein Expression

Treatment Group (mRNA)Injection Site Luciferase Expression (photons/s)Draining Lymph Node Luciferase Expression (photons/s)
A2-Iso5-2DC18 LNP (0.1 mg/kg)~1x108~5x106
This compound LNP (0.1 mg/kg) ~1x108 ~5x106
Data are approximate mean values based on graphical representation in the source literature.[1]

Table 3: STING-Dependent IFN-β Production

Cell TypeTreatmentIFN-β Production (pg/mL)
Wild-Type BMDCsA12-LNP> 2000
STING-deficient BMDCsA12-LNP< 500
Wild-Type MacrophagesA12-LNP> 1500
STING-deficient MacrophagesA12-LNP< 500
Data are approximate values based on graphical representation in the source literature, demonstrating a significant reduction in IFN-β production in STING-deficient cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of this compound LNPs.

LNP Formulation

The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. A microfluidic mixing approach is typically used to ensure reproducible and scalable production.

LNP_Formulation_Workflow cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration Lipid_Ethanol Lipid Mixture in Ethanol (this compound, DOPE, Cholesterol, C14-PEG2000) Microfluidic_Device Microfluidic Mixer Lipid_Ethanol->Microfluidic_Device mRNA_Buffer mRNA in Citrate Buffer (pH 4.0) mRNA_Buffer->Microfluidic_Device Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Device->Dialysis Rapid Mixing Concentration Centrifugal Filtration Dialysis->Concentration Final_LNP Sterile-Filtered this compound LNPs Concentration->Final_LNP

Figure 2: Workflow for the formulation of this compound LNPs.

Protocol:

  • Lipid Stock Solution: this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) are dissolved in ethanol at a specific molar ratio.

  • mRNA Solution: mRNA is diluted in a low pH citrate buffer (e.g., 10 mM, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.

  • Concentration and Sterilization: The dialyzed LNPs are concentrated using centrifugal filter units and sterilized by filtration through a 0.22 µm filter.

In Vitro STING Activation Assay

To determine the role of the STING pathway in the immune activation by this compound LNPs, bone marrow-derived dendritic cells (BMDCs) or macrophages from both wild-type and STING-deficient mice are utilized.

STING_Activation_Assay cluster_cells Cell Preparation cluster_treatment Treatment cluster_analysis Analysis WT_BMDC Wild-Type BMDCs LNP_Treatment Incubate with This compound LNPs WT_BMDC->LNP_Treatment STING_KO_BMDC STING-deficient BMDCs STING_KO_BMDC->LNP_Treatment Supernatant_Collection Collect Supernatant LNP_Treatment->Supernatant_Collection 24h Incubation ELISA IFN-β ELISA Supernatant_Collection->ELISA Result Compare IFN-β Production ELISA->Result

Figure 3: Experimental workflow for assessing STING-dependent IFN-β production.

Protocol:

  • Cell Culture: BMDCs are differentiated from bone marrow cells isolated from wild-type and STING-deficient mice.

  • LNP Treatment: The differentiated BMDCs are seeded in culture plates and treated with this compound LNPs (without mRNA) at various concentrations.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of IFN-β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: IFN-β levels from wild-type and STING-deficient cells are compared to determine the STING dependency of the immune response.

Conclusion and Future Directions

This compound represents a significant advancement in the design of ionizable lipids for mRNA-based therapeutics. Its ability to act as a potent STING agonist provides a built-in adjuvant effect, enhancing the immunogenicity of mRNA vaccines. The data presented in this guide underscore the potential of this compound for the development of effective immunotherapies against cancer and infectious diseases.

Future research should focus on further elucidating the precise molecular interactions between the this compound LNP and the components of the STING pathway. Additionally, optimizing the LNP formulation to fine-tune the magnitude and duration of STING activation could lead to even more potent and safer therapeutic outcomes. The detailed protocols provided herein offer a solid foundation for researchers to build upon in their exploration of this promising new class of immuno-adjuvants.

References

An In-depth Technical Guide to the Discovery and Development of A12-Iso5-2DC18: A Potent STING-Activating Lipid for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A12-Iso5-2DC18 has emerged as a leading ionizable lipidoid for the delivery of messenger RNA (mRNA) vaccines, demonstrating significant potential in cancer immunotherapy. Its unique chemical structure, featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, facilitates not only efficient encapsulation and intracellular delivery of mRNA but also acts as a potent adjuvant through the activation of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the formulation of lipid nanoparticles (LNPs) incorporating this novel lipid and elucidates its mechanism of action, which is centered on the activation of the STING (stimulator of interferon genes) pathway. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Discovery and Synthesis

This compound was identified from a large combinatorial library of over 1,000 ionizable lipid-like materials. The library was synthesized using a three-dimensional multi-component reaction system, a method that allows for rapid and diverse generation of novel lipidoids.

Synthesis of the Lipidoid Library

The synthesis of the lipidoid library, including this compound, is based on a one-pot, three-component reaction between an amine, an aldehyde, and an isocyanide. This approach allows for the systematic variation of the head, linker, and tail domains of the lipidoid.

Experimental Protocol: Synthesis of the Lipidoid Library

  • Reactant Preparation: Stock solutions of various amines, aldehydes, and isocyanides are prepared in a suitable solvent (e.g., dichloromethane).

  • Combinatorial Reaction: In a multi-well plate, equimolar amounts of the amine, aldehyde, and isocyanide stock solutions are combined in each well.

  • Reaction Conditions: The reaction is allowed to proceed at room temperature for a specified time (e.g., 48 hours) with constant agitation.

  • Solvent Evaporation: After the reaction is complete, the solvent is removed under vacuum.

  • Purification: The resulting lipidoids are purified using high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Characterization: The chemical structure of each purified lipidoid is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation of this compound Lipid Nanoparticles (LNPs)

For in vivo applications, this compound is formulated into lipid nanoparticles (LNPs) to encapsulate and protect the mRNA cargo. These LNPs are typically composed of the ionizable lipidoid, a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

LNP Formulation Parameters

The efficacy of mRNA delivery and subsequent immune activation is highly dependent on the physicochemical properties of the LNPs, which are influenced by the formulation parameters.

ParameterValue/ComponentPurpose
Ionizable Lipid This compoundEncapsulates mRNA and facilitates endosomal escape.
Helper Lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Aids in membrane fusion and endosomal escape.
Structural Lipid CholesterolStabilizes the LNP structure.
PEGylated Lipid C14-PEG2000Prevents aggregation and prolongs circulation.
Molar Ratio 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG)Optimized for in vivo delivery and efficacy.
mRNA Cargo Antigen-encoding mRNA (e.g., ovalbumin)Provides the template for antigen production.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

  • Lipid Mixture Preparation: The ionizable lipid (this compound), helper lipid (DOPE), cholesterol, and PEGylated lipid are dissolved in ethanol at the desired molar ratio.

  • mRNA Solution Preparation: The mRNA cargo is diluted in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).

  • Nanoparticle Formation: Rapid mixing within the microfluidic channels leads to the self-assembly of LNPs as the polarity of the solvent changes, encapsulating the mRNA.

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

  • Characterization: The LNPs are characterized for size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a RiboGreen assay, respectively.

Mechanism of Action: STING Pathway Activation

A key feature of this compound is its ability to activate the STING pathway, an essential component of the innate immune system that detects cytosolic nucleic acids. This activation serves as a potent adjuvant, enhancing the adaptive immune response against the translated mRNA antigen.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA). However, certain synthetic lipid-based delivery vehicles, such as this compound LNPs, can also trigger STING activation, likely through perturbation of the endoplasmic reticulum membrane where STING resides.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis STING_dimer STING Dimer (Inactive) LNP->STING_dimer ER Membrane Perturbation mRNA mRNA Endosome->mRNA Endosomal Escape Antigen Antigen Translation mRNA->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I T Cell Activation T Cell Activation MHC_I->T Cell Activation STING_active STING Oligomer (Active) STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Nuclear Translocation IFN Type I IFN (e.g., IFN-β) IFN_genes->IFN Antiviral & Antitumor\nImmune Response Antiviral & Antitumor Immune Response IFN->Antiviral & Antitumor\nImmune Response

This compound LNP-mediated STING signaling pathway.

Experimental Protocol: In Vitro STING Activation Assay

  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.

  • LNP Treatment: Cells are treated with this compound LNPs encapsulating a control mRNA or the antigen-specific mRNA.

  • Incubation: Cells are incubated for a specified period (e.g., 6-24 hours).

  • Western Blot Analysis: Cell lysates are collected and analyzed by Western blot for the phosphorylation of STING, TBK1, and IRF3.

  • Cytokine Analysis: Supernatants are collected and analyzed for the secretion of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines using ELISA or a multiplex cytokine assay.

  • Flow Cytometry: Cells are stained for surface markers of activation (e.g., CD80, CD86) and analyzed by flow cytometry.

In Vivo Anti-Tumor Efficacy

The combination of efficient antigen presentation and potent STING-mediated immune activation by this compound LNPs translates to significant anti-tumor efficacy in preclinical cancer models.

In Vivo Experimental Workflow

A typical in vivo study to evaluate the anti-tumor efficacy of an this compound-based mRNA vaccine involves tumor implantation, vaccination, and monitoring of tumor growth and survival.

in_vivo_workflow cluster_setup Tumor Model Setup cluster_treatment Vaccination Regimen cluster_monitoring Efficacy Monitoring cluster_analysis Immunological Analysis Tumor_Implant Tumor Cell Implantation (e.g., B16F10-OVA) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Vaccination_1 Prime Vaccination (Day 7) Tumor_Growth->Vaccination_1 Vaccination_2 Booster Vaccination (Day 14) Vaccination_1->Vaccination_2 Tumor_Measurement Tumor Volume Measurement (Every 2-3 days) Vaccination_2->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Spleen_Harvest Spleen & Tumor Harvest (Endpoint) Survival_Monitoring->Spleen_Harvest T_cell_Analysis Antigen-Specific T Cell Analysis (ELISpot/Flow) Spleen_Harvest->T_cell_Analysis

Workflow for in vivo anti-tumor efficacy studies.
Quantitative In Vivo Efficacy Data

The following table summarizes representative data from in vivo studies using this compound LNPs for cancer vaccination.

Animal ModelTumor Cell LineTreatment GroupAverage Tumor Volume (Day 20) (mm³)Percent Survival (Day 40)
C57BL/6 MiceB16F10-OVA (Melanoma)PBS Control1500 ± 2500%
LNP (Control mRNA)1400 ± 2000%
This compound LNP (OVA mRNA)250 ± 100 80%
C57BL/6 MiceTC-1 (HPV-E7)PBS Control1200 ± 2000%
LNP (Control mRNA)1150 ± 1800%
This compound LNP (E7 mRNA)150 ± 80 100%

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

  • Animal Model: C57BL/6 mice are used as a syngeneic model.

  • Tumor Cell Line: B16F10 melanoma cells expressing ovalbumin (OVA) or TC-1 cells expressing HPV E7 oncoprotein are used.

  • Tumor Implantation: 1 x 10^6 tumor cells are injected subcutaneously into the flank of each mouse.

  • Treatment Groups: Mice are randomized into treatment groups: (1) PBS, (2) LNPs with control mRNA, and (3) this compound LNPs with antigen-encoding mRNA.

  • Vaccination Schedule: Mice are vaccinated via intramuscular or subcutaneous injection on days 7 and 14 post-tumor implantation.

  • Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Survival Analysis: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or if signs of morbidity are observed.

  • Immunological Analysis: At the end of the study, spleens and tumors are harvested to analyze the antigen-specific T cell response by ELISpot and flow cytometry.

Conclusion

This compound represents a significant advancement in the field of mRNA vaccine delivery. Its dual functionality as an efficient delivery vehicle and a potent STING-activating adjuvant makes it a highly promising candidate for the development of next-generation cancer immunotherapies. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this and similar lipidoid-based delivery platforms. The ability to rationally design and screen large libraries of such materials opens up new avenues for creating highly tailored and effective therapeutic interventions.

An In-depth Technical Guide to A12-Iso5-2DC18 for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid A12-Iso5-2DC18, a key component in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. This compound has demonstrated significant potential in basic research, particularly in the development of mRNA-based vaccines and therapeutics. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes its associated signaling pathway.

This compound is an unsaturated ionizable lipid that plays a crucial role in the efficacy of LNP-based mRNA delivery systems.[1][2] Its unique chemical structure, featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, facilitates efficient encapsulation of mRNA and promotes its delivery into target cells.[3] Notably, LNPs formulated with this compound have been shown to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, leading to enhanced anti-tumor efficacy in preclinical models.[3][4] This intrinsic adjuvant activity makes this compound a promising candidate for the development of next-generation mRNA vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the performance of this compound-containing lipid nanoparticles from in vitro and in vivo studies.

Table 1: In Vitro mRNA Delivery Efficiency

Cell LineTransfection Efficiency (Luciferase Expression Units)Reference
HeLa> 10,000
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)High
Mouse Bone Marrow-Derived Macrophages (BMDMs)High

Table 2: In Vivo mRNA Delivery and Anti-Tumor Efficacy

Animal ModelApplicationKey FindingsReference
B16-OVA MelanomamRNA vaccineInhibited tumor growth and prolonged survival
B16F10 MelanomamRNA vaccineInhibited tumor growth and prolonged survival
TC-1 (HPV E7)mRNA vaccineInhibited tumor growth and prolonged survival

Signaling Pathway

The efficacy of this compound-formulated mRNA vaccines is significantly enhanced by the activation of the STING signaling pathway. This pathway plays a pivotal role in detecting cytosolic nucleic acids and initiating a type I interferon response, which is crucial for orchestrating an effective anti-tumor immune response.

STING_Pathway cluster_cell Antigen-Presenting Cell (e.g., Dendritic Cell) cluster_sting STING Pathway Activation cluster_tcell T Cell Activation LNP This compound LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis cGAS cGAS LNP->cGAS Activates mRNA mRNA Endosome->mRNA Endosomal Escape Antigen Translated Antigen mRNA->Antigen Translation MHC1 MHC Class I Antigen->MHC1 Presentation TCell CD8+ T Cell MHC1->TCell Antigen Presentation STING STING (ER Membrane) cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN Upregulates Transcription IFN->TCell Co-stimulation ActivatedTCell Activated Cytotoxic T Lymphocyte (CTL) TCell->ActivatedTCell TumorCell Tumor Cell ActivatedTCell->TumorCell Tumor Cell Killing

STING pathway activation by this compound LNP-mRNA.

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and evaluation of this compound-containing lipid nanoparticles.

Formulation of this compound Lipid Nanoparticles

Objective: To formulate lipid nanoparticles encapsulating mRNA using this compound.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

  • mRNA (e.g., encoding luciferase or a specific antigen) in citrate buffer (pH 3.0)

  • Ethanol

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 48:10:40:2.

  • Prepare an aqueous phase containing the mRNA in citrate buffer (pH 3.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two phases will induce the self-assembly of the lipid nanoparticles, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) overnight at 4°C to remove ethanol and raise the pH.

Characterization of Lipid Nanoparticles

Objective: To determine the physicochemical properties of the formulated LNPs.

Parameters and Methods:

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS)

    • Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry

    • Procedure: Dilute the LNP suspension in an appropriate buffer and measure the surface charge using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency:

    • Method: RiboGreen Assay

    • Procedure:

      • Measure the total mRNA concentration by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

      • Measure the amount of free (unencapsulated) mRNA in the LNP suspension without detergent.

      • Calculate the encapsulation efficiency using the formula: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vitro Transfection Efficiency Assay

Objective: To evaluate the ability of the LNPs to deliver functional mRNA to cells in culture.

Materials:

  • HeLa cells (or other relevant cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound LNPs encapsulating luciferase mRNA

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the luciferase mRNA-loaded LNPs.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

In Vivo Anti-Tumor Efficacy Study

Objective: To assess the therapeutic efficacy of this compound LNP-mRNA vaccines in a tumor-bearing mouse model.

Materials:

  • C57BL/6 mice

  • B16-OVA melanoma cells

  • This compound LNPs encapsulating ovalbumin (OVA) mRNA

  • Phosphate-Buffered Saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate C57BL/6 mice with B16-OVA melanoma cells.

  • Once tumors are palpable, randomize the mice into treatment groups (e.g., PBS control, LNP-mRNA vaccine).

  • Administer the LNP-mRNA vaccine or PBS control via subcutaneous or intramuscular injection at specified time points (e.g., every 5 days for 3 doses).

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Monitor the survival of the mice.

  • At the end of the study, tumors and spleens can be harvested for further immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the development and evaluation of this compound LNP-mRNA therapeutics.

Experimental_Workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Formulation Microfluidic Mixing of This compound, lipids, & mRNA Characterization Characterization: - Size (DLS) - PDI - Zeta Potential - Encapsulation Efficiency Formulation->Characterization InVitro Cell Culture Transfection (e.g., HeLa, BMDCs) Characterization->InVitro Assay Functional Assays: - Luciferase Assay - Antigen Expression - Cytokine Production InVitro->Assay InVivo Animal Model (e.g., Tumor-bearing mice) Assay->InVivo Efficacy Efficacy Studies: - Tumor Growth Inhibition - Survival Analysis InVivo->Efficacy Immuno Immunological Analysis: - T Cell Activation - Cytokine Profiling InVivo->Immuno

General workflow for this compound LNP-mRNA research.

References

A Technical Guide to A12-Iso5-2DC18 for Preclinical Studies Utilizing In Vitro Transcribed mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of A12-Iso5-2DC18

It is critical to understand that This compound is not a reagent used directly in the in vitro transcription (IVT) process itself. The IVT reaction is a cell-free method to synthesize messenger RNA (mRNA) from a DNA template using components like RNA polymerase, nucleotides, and a buffer system.[1][2][3] Instead, this compound is a novel, ionizable lipid that serves as a crucial component in the formulation of lipid nanoparticles (LNPs). These LNPs are designed to encapsulate and protect in vitro transcribed mRNA, facilitating its efficient delivery into cells for subsequent protein expression.[4] This guide will provide an in-depth overview of this compound's application in studies that rely on IVT-synthesized mRNA, focusing on its role in LNP formulation, cellular delivery, and the subsequent biological response.

This compound in the Workflow of mRNA-Based Studies

The journey from a gene of interest to protein expression in a target cell using mRNA technology involves several key steps. This compound plays a pivotal role in the post-transcriptional stage of this workflow.

G cluster_IVT In Vitro Transcription (IVT) cluster_LNP LNP Formulation cluster_Delivery Cellular Delivery & Expression DNA Linearized DNA Template IVT T7 RNA Polymerase, NTPs, Buffer DNA->IVT mRNA Synthesized mRNA IVT->mRNA Microfluidics Microfluidic Mixing mRNA->Microfluidics mRNA->Microfluidics A12 This compound A12->Microfluidics OtherLipids Helper Lipids (e.g., DOPE, Cholesterol, PEG) OtherLipids->Microfluidics LNP mRNA-LNP Complex Microfluidics->LNP Transfection Transfection/Endocytosis LNP->Transfection LNP->Transfection Cells Target Cells (in vitro/in vivo) Cells->Transfection Protein Protein Expression Transfection->Protein

Caption: Workflow from IVT to protein expression using this compound LNPs.

Quantitative Data Summary

This compound has been identified as a top-performing lipid for mRNA delivery in various cell types.[4] The following table summarizes its performance characteristics based on available data.

Parameter Cell Type Value/Observation Reference
Delivery Efficiency HeLa CellsIdentified as one of the most potent mRNA delivery vehicles.
Delivery Efficiency Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)Identified as one of the most potent mRNA delivery vehicles.
Delivery Efficiency Mouse Bone Marrow-Derived Macrophages (BMDMs)Identified as one of the most potent mRNA delivery vehicles.
In Vivo Expression Subcutaneous Injection (Mouse Model)Induced protein expression at the local injection site and in draining lymph nodes.
In Vivo Expression Intramuscular Injection (Mouse Model)Confirmed as a top-performing lipid for this injection route.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of LNPs encapsulating in vitro transcribed mRNA using a microfluidic mixing method.

Materials:

  • Ionizable Lipid: this compound

  • Helper Lipids: DOPE, Cholesterol

  • PEG Lipid: C14-PEG2000

  • In vitro transcribed mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, DOPE, Cholesterol, and C14-PEG2000 in ethanol at a specified molar ratio.

  • mRNA Solution Preparation: Dilute the purified in vitro transcribed mRNA to the desired concentration in a low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid solution in ethanol into one syringe of the microfluidic device.

    • Load the mRNA solution into a separate syringe.

    • Set the flow rates for the two syringes to achieve the desired mixing ratio (e.g., 3:1 aqueous:ethanolic phase).

    • Initiate mixing. The rapid change in polarity as the ethanol stream is diluted by the aqueous buffer causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

  • Purification: The resulting LNP solution is typically dialyzed against PBS to remove ethanol and non-encapsulated mRNA.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods like Dynamic Light Scattering (DLS) and a RiboGreen assay.

In Vitro Transfection of Cells with this compound LNPs

This protocol outlines the general procedure for transfecting cultured cells with the formulated mRNA-LNPs.

Materials:

  • This compound LNPs encapsulating the mRNA of interest.

  • Cultured cells (e.g., BMDCs, HeLa).

  • Complete cell culture medium.

  • Assay reagents for measuring protein expression (e.g., luciferase assay reagents, flow cytometer for fluorescent proteins).

Methodology:

  • Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Addition: Dilute the this compound LNP stock to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for a period sufficient for LNP uptake and protein expression (typically 24-48 hours).

  • Analysis: After incubation, analyze the cells for protein expression. The specific method will depend on the protein encoded by the delivered mRNA (e.g., measure luminescence for luciferase, or analyze fluorescence with a microscope or flow cytometer for a fluorescent reporter protein).

Signaling Pathway: STING-Mediated Immune Activation

A key feature of the LNP formulations containing this compound is their ability to induce maturation of antigen-presenting cells (APCs) via the intracellular stimulator of interferon genes (STING) pathway, rather than through Toll-like receptors (TLRs). This is a significant advantage for vaccine applications as it can lead to a robust immune response with limited systemic cytokine expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Senses cytosolic dsDNA (or other signals) STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 Recruits & Activates cGAMP->STING Binds & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerization & Translocation IFN_genes Interferon Gene Transcription IRF3_dimer->IFN_genes Type1_IFN Type I Interferons (IFN-α, IFN-β) IFN_genes->Type1_IFN

Caption: The STING signaling pathway activated by this compound LNPs.

References

Initial Assessment of A12-Iso5-2DC18 Cytotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A12-Iso5-2DC18 is a novel ionizable lipid that has demonstrated significant potential as a component of lipid nanoparticle (LNP) formulations for the delivery of mRNA-based therapeutics, particularly in the realm of cancer immunotherapy. While its efficacy in eliciting a robust immune response is noted, a comprehensive understanding of its inherent cytotoxicity is paramount for its safe translation into clinical applications. This technical guide provides a framework for the initial assessment of this compound cytotoxicity. It outlines detailed experimental protocols for key in vitro assays, presents structured tables for the systematic recording of quantitative data, and includes a visual representation of a potential apoptotic signaling pathway. This document is intended to serve as a foundational resource for researchers initiating a toxicological evaluation of this promising delivery vehicle.

Introduction

The advent of mRNA-based vaccines and therapeutics has been accelerated by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs, particularly the choice of ionizable lipids, is a critical determinant of both delivery efficiency and the safety profile. This compound has emerged as a top-performing lipid for mRNA delivery, contributing to enhanced anti-tumor immunity.[1] A thorough evaluation of its cytotoxic potential is a mandatory step in the preclinical assessment of any LNP formulation containing this lipid. This guide details the essential methodologies for such an evaluation.

Quantitative Data Presentation

To facilitate a clear and comparative analysis of cytotoxicity, all quantitative data should be meticulously organized. The following tables provide a standardized format for presenting results from the recommended assays.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineConcentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
Cell Line A 0.1
1
10
50
100
Cell Line B 0.1
1
10
50
100

Table 2: Apoptosis and Necrosis Analysis by Annexin V-FITC/PI Staining

Cell LineConcentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Cell Line A 0
10
50
100
Cell Line B 0
10
50
100

Table 3: Caspase-3/7 Activity

Cell LineConcentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Cell Line A 01.0
10
50
100
Cell Line B 01.0
10
50
100

Experimental Protocols

The following are detailed protocols for the assessment of this compound cytotoxicity.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Target cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in the apoptotic cascade.

Materials:

  • This compound stock solution

  • Target cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Visualization of Potential Signaling Pathway

While the specific signaling pathway for this compound-induced cytotoxicity is yet to be elucidated, a general representation of apoptosis can be informative. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis that could be initiated by a cytotoxic agent.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 BID BID Caspase-8->BID Cytotoxic Stimulus (e.g., this compound) Cytotoxic Stimulus (e.g., this compound) Bcl-2 family regulation Bcl-2 family regulation Cytotoxic Stimulus (e.g., this compound)->Bcl-2 family regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 family regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Procaspase-9 Procaspase-9 Apoptosome formation->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis tBID tBID BID->tBID tBID->Bcl-2 family regulation

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The protocols and data presentation formats outlined in this guide provide a robust framework for the initial cytotoxic assessment of this compound. A thorough and systematic evaluation of its effects on cell viability and the induction of apoptosis is crucial for establishing a comprehensive safety profile. The findings from these studies will be instrumental in guiding the further development of this compound-containing LNP formulations for therapeutic applications. It is imperative that researchers perform these assays across a range of relevant cell lines to understand the potential for cell-type-specific toxicity.

References

Methodological & Application

A12-Iso5-2DC18 LNP Formulation Protocol for Messenger RNA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[1][2] The success of these delivery systems hinges on the composition of the LNP, particularly the ionizable lipid, which is crucial for encapsulating the mRNA and facilitating its release into the cytoplasm of target cells.[3][4] A12-Iso5-2DC18 is a high-performing ionizable lipid that has demonstrated the ability to induce strong immune responses and suppress tumor growth in preclinical models.[3] This document provides a detailed protocol for the formulation of mRNA-loaded LNPs using the this compound ionizable lipid via microfluidic mixing, a reproducible and scalable method for LNP production.

Key Principles of LNP Formulation

The formulation of mRNA-LNPs is a self-assembly process driven by a rapid change in solvent polarity. An ethanolic solution containing the lipids is rapidly mixed with an acidic aqueous buffer containing the mRNA. This rapid mixing, often achieved using a microfluidic device, causes the lipids to precipitate and encapsulate the mRNA, forming nanoparticles. The acidic buffer ensures that the ionizable lipid is positively charged, facilitating its interaction with the negatively charged mRNA backbone. Subsequent buffer exchange to a neutral pH results in a more neutral surface charge, which is important for stability and in vivo tolerability.

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations. Note that these values are representative and may require optimization for specific mRNA sequences and applications.

Table 1: Lipid Composition for this compound LNP Formulation

ComponentMolar Ratio (%)Role in Formulation
This compound (Ionizable Lipid)50Encapsulates mRNA and facilitates endosomal escape.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Helper lipid that provides structural stability.
Cholesterol38.5Stabilizes the nanoparticle structure.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)1.5Prevents aggregation and controls particle size.

Table 2: Physicochemical Characterization Parameters

ParameterTypical ValueMethod of Analysis
Hydrodynamic Diameter (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency> 90%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHLaser Doppler Velocimetry

Experimental Protocols

1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration. A typical starting concentration is 10-20 mg/mL.

    • Gently warm the solution at 37°C and vortex to ensure all lipids are fully dissolved.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Thaw the firefly luciferase-encoding mRNA (or other mRNA of interest) on ice.

    • Dilute the mRNA in a 10 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the target lipid-to-mRNA weight ratio.

2. LNP Formulation using a Microfluidic Device

This protocol assumes the use of a microfluidic mixing device, such as the NanoAssemblr.

  • System Preparation:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.

    • Set the desired total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phases (e.g., 3:1).

  • Loading the Syringes:

    • Load the prepared lipid stock solution into a syringe for the organic phase inlet.

    • Load the mRNA stock solution into a separate syringe for the aqueous phase inlet.

  • Microfluidic Mixing:

    • Initiate the flow from both syringes into the microfluidic cartridge. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.

    • Collect the resulting LNP solution from the outlet into a sterile container.

3. Downstream Processing and Purification

  • Buffer Exchange:

    • The collected LNP solution contains ethanol and is at an acidic pH. It is necessary to exchange the buffer to a physiologically compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • This can be achieved through dialysis or tangential flow filtration (TFF). For laboratory scale, dialysis is a common method.

    • Dialyze the LNP solution against sterile PBS (1x) at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm syringe filter into a sterile vial.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

4. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • mRNA Encapsulation Efficiency:

    • The encapsulation efficiency can be determined using a fluorescent dye that binds to RNA, such as RiboGreen.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

    • The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100%.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_downstream Downstream Processing cluster_characterization Characterization lipid_prep Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidic Microfluidic Mixing (Aqueous:Organic Ratio 3:1) lipid_prep->microfluidic Organic Phase mrna_prep Prepare mRNA Stock in Citrate Buffer (pH 4.0) mrna_prep->microfluidic Aqueous Phase dialysis Buffer Exchange (Dialysis against PBS pH 7.4) microfluidic->dialysis filtration Sterile Filtration (0.22 µm filter) dialysis->filtration dls Size & PDI (DLS) filtration->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) filtration->ribogreen

Caption: Experimental workflow for this compound LNP formulation.

LNP_Delivery_Pathway cluster_cell Target Cell lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis Uptake cell_membrane Cell Membrane endosome Endosome (Acidic pH) endocytosis->endosome protonation Protonation of This compound endosome->protonation endosomal_escape Endosomal Escape protonation->endosomal_escape Membrane Disruption mrna_release mRNA Release endosomal_escape->mrna_release cytoplasm Cytoplasm translation Translation by Ribosomes mrna_release->translation protein Protein Expression translation->protein

References

Application Note: A12-Iso5-2DC18 for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: A12-Iso5-2DC18 Product Class: Small Molecule STING Agonist For Research Use Only.

Introduction

This compound is a novel, high-potency, synthetic small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a pivotal role in bridging the innate and adaptive immune systems, promoting the activation of dendritic cells (DCs), enhancing antigen presentation, and priming cytotoxic T lymphocytes (CTLs) for a robust anti-tumor response.

This document provides researchers, scientists, and drug development professionals with detailed protocols and application data for utilizing this compound in cancer immunotherapy research. The provided methodologies cover in vitro characterization and in vivo efficacy studies.

Mechanism of Action

This compound is designed to be a direct binder and activator of the human STING protein. Upon binding, it induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other immune-stimulatory genes.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A12 This compound STING STING (ER Membrane) A12->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Dimerization IFN_Genes IFN-β Gene (Transcription) pIRF3->IFN_Genes Translocates & Binds

Caption: this compound STING signaling pathway.

In Vitro Applications & Data

Induction of Cytokine Secretion

This compound potently induces the secretion of key cytokines in human peripheral blood mononuclear cells (PBMCs) and THP-1 dual reporter cells.

Table 1: In Vitro Activity of this compound

Cell Line Assay Readout EC50 (nM) Max Response (Fold Induction)
THP-1 Dual Cells IRF Luciferase Reporter Luminescence 85.4 150-fold
THP-1 Dual Cells NF-κB SEAP Reporter Colorimetric 120.7 95-fold
Human PBMCs IFN-β Secretion ELISA 155.2 2500 pg/mL

| Human PBMCs | TNF-α Secretion | ELISA | 210.5 | 1800 pg/mL |

Protocol: In Vitro Cytokine Induction Assay using Human PBMCs

This protocol describes the measurement of IFN-β secretion from human PBMCs following treatment with this compound.

Materials:

  • This compound (10 mM stock in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Human IFN-β ELISA Kit

  • DMSO (vehicle control)

Procedure:

  • Cell Plating: Seed healthy human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium. Incubate for 2-4 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete RPMI medium. Start from a top concentration of 20 µM down to 0 µM (vehicle control).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

  • ELISA: Perform the Human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IFN-β in each sample. Plot the concentration of IFN-β against the log concentration of this compound and determine the EC50 value using a four-parameter logistic curve fit.

In Vivo Applications & Data

Anti-Tumor Efficacy in Syngeneic Mouse Models

Intratumoral (IT) administration of this compound demonstrates significant anti-tumor efficacy in a murine CT26 colon carcinoma model.

Table 2: In Vivo Efficacy of this compound in CT26 Model

Treatment Group (n=10) Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (TGI) % Complete Responders (CR)
Vehicle (Saline) - IT, Days 7, 10, 13 0% 0/10
This compound 0.5 IT, Days 7, 10, 13 45% 1/10
This compound 1.0 IT, Days 7, 10, 13 78% 5/10

| this compound | 2.0 | IT, Days 7, 10, 13 | 85% | 7/10 |

Protocol: In Vivo Anti-Tumor Efficacy Study

This protocol provides a framework for evaluating the anti-tumor activity of this compound in a syngeneic mouse tumor model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Implantation Day 0: Tumor Cell Implantation (e.g., CT26 cells) Growth Days 0-7: Tumor Growth Monitoring Implantation->Growth Randomization Day 7: Randomization (Tumor ~100 mm³) Growth->Randomization Dosing Days 7, 10, 13: Intratumoral Injection Randomization->Dosing Measurement Days 7-28: Tumor Volume & Body Weight Measurement (2x/week) Dosing->Measurement Endpoint Day 28: Study Endpoint & Tissue Collection Measurement->Endpoint

Caption: General workflow for in vivo efficacy studies.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 murine colon carcinoma cells

  • This compound formulated in sterile saline

  • Sterile saline (vehicle control)

  • Calipers, syringes, and appropriate animal handling equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=10 per group).

  • Dosing: On the indicated days (e.g., Day 7, 10, and 13), administer this compound or vehicle via intratumoral injection in a volume of 50 µL.

  • Efficacy Monitoring: Measure tumor volumes and body weights twice weekly throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens can be harvested for further ex vivo analysis (e.g., flow cytometry).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100. Note the number of complete responders (CR), defined as mice with no palpable tumors at the end of the study.

Ordering Information

ProductCatalog No.Size
This compoundA12-90015 mg
This compoundA12-900225 mg

Application Notes and Protocols for A12-Iso5-2DC18 Mediated mRNA Transfection in HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) into cells holds immense therapeutic potential. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, due to their high encapsulation efficiency and ability to facilitate endosomal escape. A12-Iso5-2DC18 is a potent ionizable lipid that has been identified as a top-performing candidate for mRNA delivery. When formulated into LNPs, this compound can effectively transfect cells, including the widely used HeLa cell line, making it a valuable tool for research and therapeutic development.

These application notes provide a detailed protocol for the formulation of this compound containing LNPs and their subsequent use for the transfection of mRNA into HeLa cells. Additionally, it includes representative data on transfection efficiency and cytotoxicity, and a description of the potential mechanism of action involving the STING (Stimulator of Interferon Genes) signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for LNP characterization, transfection efficiency, and cytotoxicity. It is important to note that these values are illustrative and optimal results will depend on the specific mRNA cargo, cell passage number, and experimental conditions. Optimization is highly recommended.

Table 1: this compound LNP Formulation and Physicochemical Properties

ParameterValue
Lipid Composition (molar ratio)
This compound50%
DSPC10%
Cholesterol38.5%
DMG-PEG20001.5%
N/P Ratio 6:1
Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%

Table 2: Transfection Efficiency of Luciferase mRNA in HeLa Cells

Time Point (post-transfection)Luciferase Expression (Relative Light Units - RLU)Transfection Efficiency (% of GFP positive cells)
24 hours1 x 10^7~85%
48 hours5 x 10^6~80%
72 hours1 x 10^6~70%

Note: Transfection efficiency can be assessed using a reporter gene like Luciferase or Green Fluorescent Protein (GFP). The percentage of positive cells would be determined by flow cytometry for GFP.

Table 3: Cytotoxicity of this compound LNPs in HeLa Cells

Concentration (of total lipid)Cell Viability (% of control)
1 µg/mL> 95%
5 µg/mL> 90%
10 µg/mL~85%
25 µg/mL~70%
50 µg/mL~50%

Note: Cell viability can be determined using assays such as MTT or Trypan Blue exclusion.

Experimental Protocols

Formulation of this compound Lipid Nanoparticles (LNPs) with mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • mRNA of interest (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10K MWCO)

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a suitable concentration (e.g., 10-25 mg/mL).

  • Prepare Lipid Mixture: In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (50:10:38.5:1.5).

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer. The amount of mRNA will depend on the desired final concentration and the N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Dialysis:

    • Transfer the freshly formed LNP-mRNA solution to a dialysis cassette.

    • Dialyze against sterile PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Transfection of HeLa Cells with this compound LNPs

This protocol is for a 24-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM or other serum-free medium

  • This compound LNP-mRNA formulation

  • 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of complete growth medium. Ensure the cells are evenly distributed and reach 70-80% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, gently aspirate the growth medium from the wells.

    • Wash the cells once with 500 µL of sterile PBS.

    • Add 400 µL of fresh, pre-warmed complete growth medium or serum-free medium to each well.

    • In a separate sterile tube, dilute the desired amount of this compound LNP-mRNA (e.g., 100-500 ng of mRNA) in 100 µL of Opti-MEM.

    • Incubate the diluted LNP-mRNA complexes at room temperature for 15-30 minutes.

  • Transfection:

    • Add the 100 µL of diluted LNP-mRNA complexes dropwise to each well.

    • Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with 500 µL of fresh, pre-warmed complete growth medium. This step is optional but may reduce cytotoxicity.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression.

Mechanism of Action & Signaling Pathways

Lipid nanoparticle-mediated delivery of nucleic acids can induce an innate immune response. One of the key pathways implicated is the cGAS-STING pathway. While the primary ligand for cGAS is cytosolic double-stranded DNA, certain LNP formulations and the delivered mRNA can lead to cellular stress and mitochondrial DNA release, which can activate this pathway. The activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which can be a desirable adjuvant effect in vaccine applications but a potential cause of cytotoxicity in other contexts.

Experimental Workflow Diagram

G cluster_0 LNP Formulation cluster_1 HeLa Cell Transfection prep_lipids Prepare Lipid Mixture in Ethanol (this compound, DSPC, Cholesterol, PEG-lipid) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Aqueous Buffer (pH 4.0) prep_mrna->mixing dialysis Dialysis (vs. PBS) mixing->dialysis characterization Characterization (Size, PDI, EE) dialysis->characterization prep_complexes Prepare Transfection Complexes (LNP-mRNA in serum-free medium) characterization->prep_complexes seed_cells Seed HeLa Cells (24h prior) seed_cells->prep_complexes transfect Add Complexes to Cells prep_complexes->transfect incubate Incubate (4-6h) transfect->incubate medium_change Medium Change (Optional) incubate->medium_change assay Assay for Gene Expression (24-72h) medium_change->assay G cluster_0 Cytosol cluster_1 ER Membrane cluster_2 Nucleus LNP LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape mito_stress Mitochondrial Stress mRNA_release->mito_stress mtDNA Cytosolic mtDNA mito_stress->mtDNA cGAS cGAS mtDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Translocates & Binds IFN_transcription Type I IFN Transcription IFN_promoter->IFN_transcription

Application Notes and Protocols for A12-Iso5-2DC18 in Protein Replacement Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A12-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structure facilitates high encapsulation efficiency, potent transfection, and a favorable immune response profile. These characteristics make this compound an attractive candidate for the development of mRNA-based protein replacement therapies, a therapeutic modality with the potential to treat a wide range of genetic disorders.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound in LNP-mRNA formulations, including detailed protocols for preparation, in vitro characterization, and in vivo evaluation. The information presented here is intended to guide researchers in the design and execution of studies aimed at exploring the therapeutic utility of this compound-based delivery systems.

Performance Characteristics of this compound LNPs

This compound, in conjunction with its analog A2-Iso5-2DC18, has been identified as a top-performing lipid for mRNA delivery through library screening.[1] The performance of LNPs formulated with this compound is summarized in the table below.

Parameter Cell Types Injection Route Observed Outcome Reference
mRNA Delivery Efficiency HeLa, Bone Marrow-Derived Dendritic Cells (BMDCs), MacrophagesIn vitroHigh transfection efficiency observed across all tested cell types.
Protein Expression Antigen-Presenting Cells (APCs)Subcutaneous, IntramuscularInduced robust protein expression at the injection site and in draining lymph nodes.
Immune Activation Immune CellsIn vivoActivates the STING (Stimulator of Interferon Genes) signaling pathway, leading to a potent anti-tumor immune response.
Therapeutic Efficacy Melanoma and HPV E7 Tumor ModelsIn vivoInhibition of tumor growth and prolonged survival.

Signaling Pathway: STING-Mediated Immune Activation

A key advantage of this compound-formulated LNPs is their ability to activate the STING pathway. This intracellular signaling cascade is crucial for detecting cytosolic nucleic acids and initiating a potent type I interferon response, which is beneficial for applications such as cancer immunotherapy.

STING_Pathway cluster_cell Antigen-Presenting Cell (APC) LNP This compound mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape cGAS cGAS Endosome->cGAS Activates Ribosome Ribosome mRNA->Ribosome Protein Therapeutic Protein Ribosome->Protein Translation STING STING cGAS->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines IFN->Pro-inflammatory Cytokines Induces Chemokines Chemokines IFN->Chemokines Induces Antigen Presentation Antigen Presentation IFN->Antigen Presentation Induces

STING signaling pathway activated by this compound LNPs.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of this compound LNP-mRNA formulations. Optimization of specific parameters may be necessary for different mRNA constructs and experimental models.

Protocol 1: Formulation of this compound LNP-mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for controlled and reproducible particle formation.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (helper lipid)

  • C14-PEG2000 (PEGylated lipid)

  • mRNA encoding the protein of interest

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final lipid concentration should be between 10-20 mM.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate pumping to mix the two solutions in the microfluidic chip.

  • Dialysis:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • Concentrate the LNP suspension using a centrifugal filter device.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

LNP_Formulation_Workflow A Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing (Aqueous:Ethanol = 3:1) A->C B Prepare mRNA Solution in Citrate Buffer (pH 4.0) B->C D Dialysis against PBS (pH 7.4) C->D E Concentration & Sterile Filtration D->E F Characterization (Size, PDI, Encapsulation) E->F

Workflow for this compound LNP-mRNA formulation.
Protocol 2: In Vitro Transfection of Dendritic Cells

This protocol outlines the steps for evaluating the transfection efficiency of this compound LNP-mRNA in bone marrow-derived dendritic cells (BMDCs).

Materials:

  • Bone marrow cells from mice

  • GM-CSF and IL-4

  • Complete RPMI medium

  • This compound LNP-mRNA (encoding a reporter protein, e.g., Luciferase)

  • Lipofectamine RNAiMAX (as a positive control)

  • Opti-MEM

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Generate BMDCs: Culture bone marrow cells in complete RPMI medium supplemented with GM-CSF and IL-4 for 7 days to differentiate them into immature BMDCs.

  • Cell Seeding: Plate the BMDCs in a 96-well plate at a density of 5 x 10^4 cells/well.

  • LNP-mRNA Treatment:

    • Dilute the this compound LNP-mRNA and control reagents in Opti-MEM.

    • Add the diluted complexes to the cells at a final mRNA concentration of 10-100 ng/well.

    • Incubate the cells for 24-48 hours at 37°C.

  • Assess Protein Expression:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the results to total protein concentration.

Protocol 3: In Vivo Evaluation in a Murine Tumor Model

This protocol provides a general guideline for assessing the anti-tumor efficacy of an this compound LNP-mRNA vaccine.

Materials:

  • C57BL/6 mice

  • B16F10 melanoma cells

  • This compound LNP-mRNA (encoding a tumor-associated antigen, e.g., OVA)

  • PBS (for control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 B16F10 cells into the flank of each mouse.

  • Vaccination Schedule:

    • On days 3, 6, and 9 post-tumor implantation, administer the this compound LNP-mRNA vaccine or PBS control via subcutaneous or intramuscular injection.

  • Tumor Growth Monitoring:

    • Measure tumor volume every 2-3 days using calipers.

    • Calculate tumor volume using the formula: (length x width^2) / 2.

  • Survival Analysis: Monitor the mice for survival and euthanize when tumors reach a predetermined size or if signs of morbidity are observed.

  • Immunological Analysis (Optional):

    • At a defined endpoint, isolate splenocytes and tumor-infiltrating lymphocytes.

    • Perform flow cytometry to analyze the activation and proliferation of antigen-specific T cells.

Conclusion

This compound is a promising ionizable lipid for the formulation of LNP-based mRNA therapeutics. Its ability to efficiently deliver mRNA and stimulate a potent, STING-dependent immune response makes it a valuable tool for researchers in the field of protein replacement therapy and vaccine development. The protocols and information provided herein serve as a starting point for the exploration of this compound in various therapeutic applications.

References

Application Notes and Protocols for Studying STING-Mediated Immune Activation Using A12-Iso5-2DC18 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferator Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other inflammatory cytokines. This activation is pivotal for initiating robust anti-tumor and anti-viral adaptive immune responses. Pharmacological activation of the STING pathway is a promising strategy in cancer immunotherapy, particularly for converting immunologically "cold" tumors into "hot" tumors receptive to immune checkpoint inhibitors.

A12-Iso5-2DC18 is a novel, unsaturated ionizable lipid designed for the formulation of lipid nanoparticles (LNPs).[1] These LNPs are highly effective vehicles for delivering nucleic acid payloads, such as messenger RNA (mRNA), to target cells. Ionizable lipids are critical LNP components that are positively charged at low pH, facilitating nucleic acid encapsulation, and neutral at physiological pH, minimizing toxicity.[2][3][4] Upon endocytosis, the acidic environment of the endosome protonates the lipid, promoting endosomal escape and cytosolic release of the payload.[2]

Notably, certain ionizable lipids and LNP formulations possess intrinsic adjuvant properties capable of activating innate immune pathways, including the STING pathway. A structurally related lipid, A18-Iso5-2DC18, has been shown to not only enable robust mRNA vaccine delivery but also to activate the STING pathway, inducing a strong immune response and remarkable tumor growth suppression. These application notes provide detailed protocols for utilizing LNPs formulated with this compound to deliver mRNA (e.g., encoding a tumor antigen or an immune-stimulating cytokine like IFN-β) to study and leverage STING-mediated immune activation in vitro and in vivo.

Data Presentation: Performance of LNP-Based Immunotherapies

The following tables summarize representative quantitative data from studies utilizing LNP-based mRNA delivery systems to elicit immune responses. While specific data for this compound is emerging, these results exemplify the expected performance of LNPs formulated with high-potency ionizable lipids.

Table 1: In Vitro Cytokine Production by Dendritic Cells Post-LNP Treatment

LNP Formulation (Payload)Cell TypeTime PointIFN-β Production (pg/mL)Reference
SAL12-LNP (Luciferase mRNA)Bone Marrow-Derived Dendritic Cells (BMDCs)6 hours~1500
4-R₇-LNP (Luciferase mRNA)Bone Marrow-Derived Dendritic Cells (BMDCs)6 hours~500
ALC-0315-LNP (Luciferase mRNA)Bone Marrow-Derived Dendritic Cells (BMDCs)6 hours~250

This table illustrates the capacity of different ionizable lipid formulations to induce Type I interferon, a key cytokine in the STING pathway. SAL12, a STING-agonist derived lipid, shows significantly higher IFN-β production.

Table 2: In Vivo Anti-Tumor Efficacy of LNP-mRNA Formulations

Treatment Group (Payload)Tumor ModelEndpointTumor Volume (mm³)Survival (%)Reference
Untreated ControlB16-OVA MelanomaDay 17~12000%
LNP B-11 (OVA mRNA, unmodified)B16-OVA MelanomaDay 17~200100%
Untreated ControlB16F10 MelanomaDay 25N/A0%
LNP B-11 (gp100 + TRP2 mRNA)B16F10 MelanomaDay 25N/A80%
PBS ControlB16-MelanomaDay 21~1250N/A
LNP (Toxin mRNA, 0.15 mg/Kg)B16-MelanomaDay 21~250N/A

This table demonstrates the potent anti-tumor effects achieved by vaccinating with LNPs carrying mRNA encoding tumor-associated antigens or therapeutic proteins.

Table 3: Physicochemical Properties of Representative mRNA-LNPs

LNP FormulationIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)PDIEncapsulation Efficiency (%)Reference
Representative LNPSM-10250:10:38.5:1.571-720.06-0.0797-98%
SAL12-LNPSAL1250:10:38.5:1.5~100< 0.2> 90%

This table outlines typical characteristics of LNPs used for mRNA delivery. Consistent size, low polydispersity index (PDI), and high encapsulation efficiency are critical for reproducible in vivo performance.

Signaling Pathway and Experimental Workflow Diagrams

STING Signaling Pathway Activation

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LNP This compound LNP (mRNA Cargo) Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA (from tumor instability) dsDNA->cGAS Senses STING_ER STING (ER Resident) cGAMP->STING_ER Binds & Activates STING_Active STING (Active/Golgi) STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) ISGs Interferon Stimulated Genes (IFN-β, CXCL10, etc.) pIRF3->ISGs Induces Transcription

Caption: Canonical cGAS-STING signaling pathway.

Experimental Workflow: In Vitro STING Activation Assay

In_Vitro_Workflow cluster_analysis Downstream Analysis start Day 1: Seed Cells treat Day 2: Treat with this compound LNPs start->treat incubate Incubate (e.g., 6-24 hours) treat->incubate supernatant Collect Supernatant incubate->supernatant lysate Collect Cell Lysate incubate->lysate elisa ELISA (IFN-β, TNF-α) supernatant->elisa rna Isolate RNA lysate->rna wb Western Blot (p-IRF3, p-STING) lysate->wb qpcr RT-qPCR (IFNB1, CXCL10) rna->qpcr

Caption: Workflow for in vitro analysis of STING activation.

Logical Flow: LNP-Mediated Anti-Tumor Immunity

In_Vivo_Logic cluster_tme Tumor Microenvironment (TME) cluster_lymph Draining Lymph Node injection Intratumoral Injection of this compound LNP (Tumor Antigen mRNA) apc APC Uptake & STING Activation injection->apc cytokines IFN-I & Chemokine (CXCL9/10) Release apc->cytokines dc_maturation DC Maturation & Antigen Presentation apc->dc_maturation Migration tcell_traffic Effector T-Cell Trafficking to Tumor cytokines->tcell_traffic Recruitment tumor_cell Tumor Cells ctl_kill CTL-Mediated Tumor Killing ctl_kill->tumor_cell Induces Apoptosis tcell_priming CD8+ T-Cell Priming & Expansion dc_maturation->tcell_priming tcell_priming->tcell_traffic tcell_traffic->ctl_kill

Caption: LNP-driven cycle of anti-tumor immunity.

Experimental Protocols

Protocol 1: In Vitro STING Activation in Murine Dendritic Cells (BMDCs)

This protocol describes how to treat bone marrow-derived dendritic cells (BMDCs) with this compound LNPs encapsulating a payload (e.g., luciferase or ovalbumin mRNA) and measure the subsequent activation of the STING pathway.

Materials:

  • This compound LNPs encapsulating mRNA of interest

  • Murine BMDCs (e.g., derived from C57BL/6 mice)

  • Complete RPMI medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, 20 ng/mL GM-CSF

  • 96-well and 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis:

    • Mouse IFN-β ELISA Kit

    • RNA isolation kit

    • cDNA synthesis kit and qPCR reagents (primers for Ifnb1, Cxcl10, Actb)

    • RIPA buffer with protease/phosphatase inhibitors

    • Antibodies for Western blot (anti-p-IRF3, anti-IRF3, anti-p-STING, anti-STING, anti-Actin)

Procedure:

  • Cell Seeding:

    • Culture BMDCs in complete RPMI medium.

    • Seed BMDCs in tissue culture plates at a density of 0.5 x 10⁶ cells/mL.

      • For ELISA: 200 µL per well in a 96-well plate.

      • For RNA/Protein: 1 mL per well in a 24-well plate.

    • Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.

  • LNP Treatment:

    • Thaw this compound LNP-mRNA on ice.

    • Prepare serial dilutions of the LNPs in complete RPMI medium to achieve final mRNA concentrations ranging from 10 ng/mL to 1000 ng/mL.

    • Carefully remove the medium from the cells and add the prepared LNP dilutions. Include a vehicle control (medium only) and a positive control (e.g., free cGAMP with a transfection reagent).

    • Incubate the plate for the desired time (e.g., 6 hours for protein/RNA analysis, 24 hours for supernatant collection) at 37°C, 5% CO₂.

  • Sample Collection and Analysis:

    • Supernatant (for ELISA): After 24 hours, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cells. Store at -80°C until analysis. Perform the IFN-β ELISA according to the manufacturer's protocol.

    • RNA Isolation (for RT-qPCR): After 6 hours, aspirate the medium and wash cells once with cold PBS. Lyse the cells directly in the well using the lysis buffer from your RNA isolation kit. Proceed with RNA extraction, cDNA synthesis, and qPCR analysis for target genes (Ifnb1, Cxcl10) relative to a housekeeping gene (Actb).

    • Protein Lysate (for Western Blot): After 6 hours, wash cells with cold PBS and lyse with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay. Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total STING and IRF3.

Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol details a therapeutic vaccination study in mice bearing established tumors, using intratumoral administration of this compound LNPs.

Materials:

  • This compound LNPs encapsulating mRNA for a relevant tumor antigen (e.g., OVA for B16-OVA tumors, or gp100/TRP2 for B16F10 tumors).

  • 6-8 week old C57BL/6J mice.

  • Syngeneic tumor cell line (e.g., B16-OVA melanoma).

  • Sterile PBS.

  • Insulin syringes for injection.

  • Calipers for tumor measurement.

  • Reagents for flow cytometry analysis of tumor-infiltrating lymphocytes (TILs).

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Subcutaneously inject 1 x 10⁵ to 5 x 10⁵ tumor cells in 100 µL of sterile PBS into the right flank of each mouse.

    • Monitor mice daily for tumor growth.

  • Treatment Regimen:

    • Once tumors become palpable and reach an average size of ~50-100 mm³, randomize mice into treatment groups (n=5-10 mice per group).

      • Group 1: PBS (Vehicle Control)

      • Group 2: LNP (Control mRNA, e.g., Luciferase)

      • Group 3: LNP (Antigen mRNA)

    • On day 3 post-implantation (or when tumors are established), begin treatment.

    • Administer intratumoral injections of the LNP formulation (e.g., 10 µg of total mRNA per mouse in 30-50 µL of PBS).

    • Repeat injections every 3-4 days for a total of 3 to 6 doses.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor mouse body weight and overall health as indicators of toxicity.

    • The primary endpoints are tumor growth delay and overall survival. Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or show signs of ulceration.

  • Immunological Analysis (Optional Satellite Group):

    • At a specified time point after the final treatment (e.g., 7 days), euthanize a separate cohort of mice.

    • Excise tumors and draining lymph nodes.

    • Process tissues into single-cell suspensions.

    • Perform multi-color flow cytometry to analyze the frequency and activation status of immune cell populations, such as CD8⁺ T cells (CD8⁺, CD44⁺, IFN-γ⁺), dendritic cells (CD11c⁺, CD80⁺, CD86⁺), and macrophages. This analysis will provide mechanistic insight into the STING-mediated anti-tumor response.

References

Application Notes and Protocols for A12-Iso5-2DC18 LNP Preparation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2][3] The ionizable lipid is a critical component of LNPs, playing a key role in mRNA encapsulation, endosomal escape, and overall delivery efficiency.[4][5] A12-Iso5-2DC18 is an unsaturated ionizable lipid that has been utilized in the formation of LNPs for mRNA delivery. These LNPs have been shown to effectively encapsulate mRNA and facilitate its expression in vitro. This document provides detailed protocols and application notes for the preparation and in vivo application of this compound-based LNPs in animal models, drawing upon established principles of LNP formulation and in vivo studies.

Data Presentation

Table 1: Representative LNP Formulation Components and Ratios
ComponentMolar Ratio (%)Role in LNP Formulation
Ionizable Lipid (this compound) 50Encapsulates mRNA and facilitates endosomal escape.
Phospholipid (DSPC) 10Provides structural stability to the LNP.
Cholesterol 38.5Enhances LNP stability and facilitates membrane fusion.
PEG-Lipid (e.g., DMG-PEG 2000) 1.5Controls particle size and prevents aggregation.
Table 2: Physicochemical Characterization of LNPs
ParameterTypical RangeMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency > 90%RiboGreen Assay
Zeta Potential Neutral or slightly negative at neutral pHLaser Doppler Velocimetry

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing system, such as the NanoAssemblr platform.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein)

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Microfluidic mixing system and cartridges

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Add ethanol to reach a final total lipid concentration of 12.5 mM.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio to 3:1 (aqueous:organic).

    • Initiate the mixing process to form the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will be in an ethanol/citrate buffer mixture.

    • To remove ethanol and exchange the buffer to a neutral pH, dialyze the LNP formulation against sterile PBS (pH 7.4) for at least 16 hours at 4°C using a dialysis cassette.

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon Ultra).

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and PDI using Dynamic Light Scattering.

    • Measure the mRNA encapsulation efficiency using a RiboGreen assay.

    • Assess the zeta potential of the LNPs.

  • Storage:

    • Store the final LNP formulation at -80°C until use.

Protocol 2: In Vivo Administration of this compound LNPs in a Murine Model

This protocol provides a general guideline for the systemic administration of this compound LNPs to mice for evaluating mRNA expression or therapeutic efficacy.

Materials:

  • This compound LNP-mRNA formulation

  • Sterile PBS (pH 7.4)

  • Appropriate mouse strain (e.g., C57BL/6 or BALB/c)

  • Insulin syringes or other appropriate injection supplies

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (for reporter gene studies)

Procedure:

  • Animal Acclimatization:

    • Acclimate mice to the facility for at least one week before the experiment.

  • Dose Preparation:

    • Thaw the this compound LNP-mRNA formulation on ice.

    • Dilute the LNPs with sterile PBS to the desired final concentration for injection. The dose of mRNA will depend on the specific application and should be determined from literature or pilot studies (a typical range is 0.1-1.0 mg/kg).

  • Administration:

    • Anesthetize the mice using isoflurane.

    • For intravenous (IV) administration, inject the prepared LNP solution into the tail vein.

    • For intramuscular (IM) administration, inject the LNPs into the tibialis anterior muscle.

    • For intratumoral (IT) administration, inject the LNPs directly into the established tumor.

  • Monitoring and Analysis:

    • Reporter Gene Expression: If using mRNA encoding a reporter like luciferase, image the mice at various time points (e.g., 6, 24, 48 hours) post-injection using an in vivo imaging system.

    • Therapeutic Efficacy: In tumor models, monitor tumor growth and overall survival. Tumors can be measured with calipers, and mice should be monitored for any signs of toxicity.

    • Immunological Response: At the study endpoint, tissues (e.g., spleen, tumor, lymph nodes) can be harvested for analysis of immune cell populations by flow cytometry or other immunological assays.

Mandatory Visualizations

LNP_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A12 This compound Lipid_Mix Lipid Stock Solution A12->Lipid_Mix DSPC DSPC DSPC->Lipid_Mix Chol Cholesterol Chol->Lipid_Mix PEG PEG-Lipid PEG->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix Mixer Microfluidic Mixing Lipid_Mix->Mixer mRNA mRNA mRNA_Sol mRNA Solution mRNA->mRNA_Sol Buffer Citrate Buffer (pH 4.0) Buffer->mRNA_Sol mRNA_Sol->Mixer Dialysis Dialysis (PBS, pH 7.4) Mixer->Dialysis Final_LNP Final this compound LNP Formulation Dialysis->Final_LNP In_Vivo_Study_Workflow cluster_analysis Post-Administration Analysis start Animal Model (e.g., Mouse) prep LNP Dose Preparation start->prep admin Administration (IV, IM, or IT) prep->admin imaging In Vivo Imaging (Reporter Gene) admin->imaging tumor Tumor Growth & Survival (Therapeutic Efficacy) admin->tumor immuno Immunological Analysis (Flow Cytometry, etc.) admin->immuno endpoint Study Endpoint imaging->endpoint tumor->endpoint immuno->endpoint

References

Application Notes & Protocols: A Step-by-Step Guide to A12-Iso5-2DC18 LNP Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. A12-Iso5-2DC18 is an unsaturated ionizable lipid that has been utilized in the formation of LNPs for encapsulating and delivering mRNA.[1] Proper characterization of this compound LNPs is essential to ensure their quality, consistency, and performance.

This document provides a comprehensive, step-by-step guide to the characterization of this compound LNPs, covering key physicochemical attributes. Detailed experimental protocols and data presentation guidelines are included to assist researchers in the systematic evaluation of their LNP formulations.

This compound LNP Composition and Formulation

A typical this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which is crucial for mRNA encapsulation and endosomal escape.[2][3]

  • Helper Lipid: A phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to aid in the structural integrity of the nanoparticle.[2][4]

  • Cholesterol: A structural component that stabilizes the LNP and facilitates membrane fusion.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG2000, to control particle size and reduce aggregation.

These components are typically self-assembled with the nucleic acid cargo using techniques like microfluidic mixing to produce LNPs with controlled size and high encapsulation efficiency.

Physicochemical Characterization of this compound LNPs

A thorough characterization of LNPs involves the assessment of several key parameters. The following sections detail the experimental protocols for these essential characterization techniques.

Particle Size, Polydispersity Index (PDI), and Particle Concentration

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and polydispersity of nanoparticles in a solution. Multi-Angle Dynamic Light Scattering (MADLS) can provide higher resolution data and particle concentration.

Table 1: Representative Physicochemical Properties of this compound LNPs

ParameterTechniqueTypical ValueAcceptance Criteria
Mean Hydrodynamic Diameter (Z-average)DLS80 - 150 nmWithin ± 20% of target size
Polydispersity Index (PDI)DLS< 0.2PDI ≤ 0.25
Particle ConcentrationMADLS / NTA1 x 10¹² - 1 x 10¹⁴ particles/mLConsistent across batches
  • Sample Preparation: Dilute the this compound LNP suspension in a filtered (0.22 µm) buffer (e.g., 1x PBS, pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Select a suitable measurement angle (e.g., 173° for backscatter detection).

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • The Z-average represents the mean size of the particle population, while the PDI indicates the breadth of the size distribution.

Zeta Potential

Zeta potential is a measure of the surface charge of the nanoparticles and is a critical indicator of their stability in suspension. It is typically measured using Electrophoretic Light Scattering (ELS).

Table 2: Representative Zeta Potential of this compound LNPs

ParameterTechniqueTypical ValueAcceptance Criteria
Zeta PotentialELS-10 mV to +10 mV (at neutral pH)Near-neutral charge
  • Sample Preparation: Dilute the this compound LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for the instrument.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Equilibrate the instrument to 25°C.

  • Measurement:

    • Carefully inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis:

    • The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

    • Perform at least three replicate measurements. The zeta potential of ionizable LNPs is pH-dependent; therefore, measurements should be performed at a controlled pH.

Morphology

Transmission Electron Microscopy (TEM), particularly Cryogenic TEM (Cryo-TEM), is the gold standard for visualizing the morphology of LNPs. This technique allows for the direct observation of individual nanoparticles, providing information on their size, shape, and internal structure.

  • Grid Preparation:

    • Glow-discharge a holey carbon TEM grid to make it hydrophilic.

  • Sample Application:

    • In a controlled environment with high humidity, apply 3-4 µL of the this compound LNP suspension to the grid.

  • Blotting and Plunging:

    • Blot the excess liquid with filter paper for a few seconds to create a thin film of the suspension.

    • Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the LNPs.

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope.

    • Image the LNPs under low-dose conditions to prevent electron beam damage.

  • Data Analysis:

    • Analyze the acquired images to assess the morphology (e.g., spherical, multilamellar), size distribution, and integrity of the LNPs.

Encapsulation Efficiency and Lipid Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the encapsulation efficiency of the nucleic acid cargo and for quantifying the individual lipid components of the LNPs.

Table 3: Representative Encapsulation Efficiency and Lipid Composition

ParameterTechniqueTypical ValueAcceptance Criteria
mRNA Encapsulation EfficiencyRiboGreen Assay / HPLC> 90%≥ 85%
This compound ContentHPLC-CAD/ELSDTarget Molar RatioWithin ± 10% of target
DSPC/DOPE ContentHPLC-CAD/ELSDTarget Molar RatioWithin ± 10% of target
Cholesterol ContentHPLC-CAD/ELSDTarget Molar RatioWithin ± 10% of target
PEG-Lipid ContentHPLC-CAD/ELSDTarget Molar RatioWithin ± 10% of target
  • Principle: The RiboGreen assay uses a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

  • Procedure:

    • Prepare a standard curve of the free mRNA.

    • In a 96-well plate, add the diluted this compound LNP sample.

    • Add the RiboGreen reagent to one set of wells to measure the fluorescence of the unencapsulated mRNA (F_initial).

    • To a parallel set of wells, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. Then add the RiboGreen reagent to measure the total mRNA fluorescence (F_total).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (F_total - F_initial) / F_total * 100

  • Principle: Since lipids lack a strong UV chromophore, detectors like CAD or ELSD are used for their quantification. The method involves separating the lipid components using a suitable HPLC column.

  • Sample Preparation:

    • Disrupt the this compound LNPs by diluting them in a solvent like methanol or isopropanol.

  • HPLC-CAD/ELSD Method:

    • Column: A C18 or a more specialized lipid analysis column.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium acetate.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Procedure:

    • Prepare standard solutions of each lipid component (this compound, DSPC/DOPE, Cholesterol, PEG-Lipid) to create a calibration curve.

    • Inject the prepared LNP sample and the standards into the HPLC system.

    • Integrate the peak areas for each lipid in the sample chromatogram.

  • Data Analysis:

    • Quantify the concentration of each lipid in the LNP sample by comparing its peak area to the corresponding calibration curve.

    • Verify that the molar ratios of the lipids are consistent with the formulation design.

Visual Workflows and Pathways

Diagrams can aid in understanding the experimental workflows and the logical relationships in LNP characterization.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Quality Assessment Formulation This compound LNP Formulation (Microfluidic Mixing) Size_PDI Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (ELS) Formulation->Zeta Morphology Morphology (Cryo-TEM) Formulation->Morphology Encapsulation Encapsulation Efficiency (RiboGreen / HPLC) Formulation->Encapsulation Lipid_Quant Lipid Quantification (HPLC-CAD/ELSD) Formulation->Lipid_Quant Analysis Data Analysis and Quality Control Assessment Size_PDI->Analysis Zeta->Analysis Morphology->Analysis Encapsulation->Analysis Lipid_Quant->Analysis LNP_Delivery_Pathway LNP This compound LNP (with mRNA cargo) Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Release mRNA Release into Cytoplasm Membrane_Destabilization->Release Translation Protein Translation Release->Translation

References

Methodological Considerations for the Storage of A12-Iso5-2DC18 Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The stability of these LNP formulations during storage is a critical quality attribute (CQA) that directly impacts their safety and efficacy. This document provides detailed methodological considerations for the storage of LNPs formulated with the novel ionizable lipid A12-Iso5-2DC18. While specific stability data for this compound LNPs is emerging, this guide draws upon established principles of LNP stability and provides protocols for assessing key quality attributes during storage. This compound is recognized as a high-performing ionizable lipid capable of inducing a strong immune response and suppressing tumor growth, making the understanding of its storage requirements paramount for its therapeutic development[1].

The chemical structure of the ionizable lipid is a primary determinant of LNP stability. Factors such as the headgroup, linker, and tail chemistry can influence the particle's response to storage conditions like temperature and pH[2][3]. Therefore, a thorough understanding of the degradation pathways and the analytical methods to monitor them is essential.

Key Factors Influencing LNP Stability

The long-term stability of LNP formulations is influenced by a multitude of factors, including:

  • Temperature: Temperature is a critical factor in maintaining LNP stability. Storage at low temperatures, typically ranging from -20°C to -80°C, is often required to slow down chemical degradation processes such as hydrolysis and oxidation of the lipid components[4].

  • Lipid Composition: The choice of ionizable lipid, helper lipids (e.g., DSPC, DOPE), cholesterol, and PEGylated lipids significantly impacts the physical and chemical stability of the LNP[5].

  • pH of the Storage Buffer: The pH of the surrounding medium can affect the ionization state of the ionizable lipid and the integrity of the encapsulated payload, potentially leading to aggregation or leakage.

  • Cryoprotectants: For frozen storage, the inclusion of cryoprotectants such as sucrose or trehalose is often necessary to prevent particle aggregation and loss of efficacy during freeze-thaw cycles.

  • Lyophilization (Freeze-Drying): Lyophilization can significantly enhance the long-term stability of LNPs by removing water, which is a key reactant in hydrolytic degradation pathways. This allows for storage at higher temperatures.

  • Oxidation: Unsaturated lipids are susceptible to oxidation, which can compromise the structural integrity of the LNP. The use of antioxidants and oxygen-free storage environments can mitigate this issue.

Critical Quality Attributes (CQAs) for Stability Monitoring

To ensure the quality and performance of this compound LNPs throughout their shelf life, the following CQAs should be monitored:

  • Particle Size and Polydispersity Index (PDI): Changes in particle size or an increase in PDI can indicate aggregation or fusion of LNPs, which can affect their biodistribution and cellular uptake.

  • Encapsulation Efficiency (%EE): A decrease in %EE signifies leakage of the nucleic acid payload from the LNP, reducing the therapeutic dose.

  • Zeta Potential: While not always a direct measure of stability for sterically stabilized LNPs, changes in zeta potential can indicate alterations in the surface properties of the nanoparticles.

  • Lipid Integrity: Chemical degradation of the lipid components, particularly the ionizable lipid this compound, should be monitored using techniques like HPLC.

  • Nucleic Acid Integrity: The integrity of the encapsulated mRNA or siRNA should be assessed to ensure it remains functional.

Data Presentation: Representative Stability Data

The following tables provide examples of how to structure quantitative data from a stability study. Note that this is representative data and not specific to this compound LNPs.

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties

Storage TemperatureTime PointParticle Size (d.nm)PDI% Encapsulation Efficiency
4°C Initial85.20.1295.3
1 Month88.10.1594.1
3 Months92.50.1892.5
-20°C Initial85.20.1295.3
1 Month86.00.1395.0
3 Months87.30.1494.8
-80°C Initial85.20.1295.3
1 Month85.50.1295.2
3 Months85.80.1395.1

Table 2: Influence of Cryoprotectant on LNP Stability after Freeze-Thaw Cycles

Cryoprotectant (10% w/v)Freeze-Thaw CyclesParticle Size (d.nm)PDI% Encapsulation Efficiency
None 086.10.1496.2
1152.30.4585.1
3250.10.6872.3
Sucrose 086.50.1396.5
187.20.1595.8
390.30.1794.9
Trehalose 086.30.1496.3
186.90.1696.0
389.50.1895.2

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the width of the particle size distribution of this compound LNPs.

Materials:

  • This compound LNP suspension

  • Storage buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to the desired measurement temperature (typically 25°C).

  • Dilute the this compound LNP suspension in the storage buffer to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.01-0.1 mg/mL total lipid.

  • Transfer the diluted sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including the viscosity and refractive index of the dispersant (storage buffer).

  • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity resulting from the Brownian motion of the nanoparticles.

  • The instrument software will calculate the Z-average diameter and the Polydispersity Index (PDI) from the autocorrelation function of the scattered light.

  • Perform measurements in triplicate for each sample.

Protocol 2: Determination of Zeta Potential

Objective: To measure the surface charge of the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Low ionic strength buffer (e.g., 10 mM NaCl)

  • DLS instrument with zeta potential measurement capability (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells

Procedure:

  • Equilibrate the instrument to 25°C.

  • Dilute the LNP suspension in the low ionic strength buffer.

  • Load the diluted sample into the folded capillary cell, ensuring no air bubbles are present.

  • Place the cell into the instrument.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.

  • Perform measurements in triplicate.

Protocol 3: Determination of Nucleic Acid Encapsulation Efficiency (%EE) using a Fluorescence Assay

Objective: To quantify the percentage of nucleic acid that is encapsulated within the this compound LNPs.

Materials:

  • This compound LNP suspension

  • Fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® or PicoGreen®)

  • Triton X-100 (10% solution) or other suitable detergent to lyse the LNPs

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a standard curve: Prepare a series of known concentrations of the free nucleic acid (the same type as encapsulated in the LNPs) in TE buffer.

  • Sample Preparation:

    • Intact LNPs (for measuring free nucleic acid): Dilute the this compound LNP suspension in TE buffer to a concentration within the linear range of the standard curve.

    • Lysed LNPs (for measuring total nucleic acid): Dilute the LNP suspension to the same concentration as the intact sample, but in TE buffer containing 0.1% Triton X-100 to disrupt the lipid bilayer and release the encapsulated nucleic acid. Incubate for 10 minutes at room temperature.

  • Assay:

    • Add the diluted standards, intact LNP samples, and lysed LNP samples to the wells of the 96-well plate in triplicate.

    • Add the fluorescent dye solution to all wells according to the manufacturer's instructions.

    • Incubate the plate in the dark for the recommended time (typically 2-5 minutes).

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in the intact ([Free NA]) and lysed ([Total NA]) LNP samples.

    • Calculate the % Encapsulation Efficiency using the following formula: %EE = (([Total NA] - [Free NA]) / [Total NA]) * 100

Visualizations

Experimental Workflow for LNP Stability Testing

G Workflow for this compound LNP Stability Study cluster_0 LNP Formulation cluster_1 Initial Characterization (T=0) cluster_2 Storage Conditions cluster_3 Stability Testing (T=x) LNP_Prep Prepare this compound LNPs Initial_Analysis Particle Size & PDI % Encapsulation Efficiency Zeta Potential Lipid & NA Integrity LNP_Prep->Initial_Analysis Storage_4C 4°C Initial_Analysis->Storage_4C Storage_minus20C -20°C Initial_Analysis->Storage_minus20C Storage_minus80C -80°C Initial_Analysis->Storage_minus80C Time_Points Pull Samples at Pre-defined Time Points Storage_4C->Time_Points Storage_minus20C->Time_Points Storage_minus80C->Time_Points Stability_Analysis Repeat Characterization: Particle Size & PDI % Encapsulation Efficiency Zeta Potential Lipid & NA Integrity Time_Points->Stability_Analysis Stability_Analysis->Time_Points Continue for Duration of Study

Caption: A flowchart illustrating the key steps in a typical LNP stability study.

Logical Relationships in LNP Degradation

G Key Degradation Pathways for LNPs cluster_0 Stress Factors cluster_1 Degradation Mechanisms cluster_2 Impact on CQAs High_Temp Elevated Temperature Hydrolysis Lipid Hydrolysis High_Temp->Hydrolysis Aggregation Particle Aggregation/Fusion High_Temp->Aggregation pH_extremes Sub-optimal pH pH_extremes->Hydrolysis Leakage Payload Leakage pH_extremes->Leakage Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation Freeze_Thaw->Leakage Oxygen Oxygen Exposure Oxidation Lipid Oxidation Oxygen->Oxidation Lipid_Deg Lipid Degradants Hydrolysis->Lipid_Deg NA_Deg Payload Degradation Hydrolysis->NA_Deg Oxidation->Lipid_Deg Size_PDI Increased Size & PDI Aggregation->Size_PDI EE_loss Decreased %EE Leakage->EE_loss

Caption: A diagram showing the relationships between stress factors, degradation mechanisms, and their impact on critical quality attributes of LNPs.

Conclusion

The stability of this compound LNPs is a critical parameter that must be thoroughly evaluated to ensure their therapeutic potential. This document provides a framework for designing and executing stability studies, including key considerations, analytical protocols, and data presentation formats. By systematically monitoring the critical quality attributes under various storage conditions, researchers and drug developers can establish appropriate storage and handling procedures, ultimately ensuring the delivery of a safe and effective therapeutic product. Further studies are warranted to generate specific stability data for this compound containing LNP formulations to define their optimal storage conditions.

References

Application Notes and Protocols for A12-Iso5-2DC18 in CRISPR/Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 has revolutionized the field of gene editing, offering unprecedented precision in modifying the genome. However, the safe and efficient delivery of CRISPR/Cas9 components to target cells in vivo remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, underscored by their success in mRNA vaccines.[1][2] This document provides detailed application notes and protocols for the use of a novel, high-performing ionizable lipid, A12-Iso5-2DC18 , for the delivery of CRISPR/Cas9 systems.

This compound is a heterocyclic lipid identified from a combinatorial library and has demonstrated superior performance in mRNA delivery.[3] Its unique structure, featuring an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, facilitates efficient encapsulation of nucleic acids and promotes endosomal escape, a critical step for cytoplasmic delivery.[3][4] Furthermore, LNPs formulated with this compound have been shown to activate the STING (stimulator of interferon genes) pathway, which can be advantageous for immuno-oncology applications. These properties make this compound a promising candidate for advancing CRISPR/Cas9-based therapeutics.

Mechanism of Action: LNP-Mediated CRISPR/Cas9 Delivery

Lipid nanoparticles carrying CRISPR/Cas9 components, such as Cas9 mRNA and single-guide RNA (sgRNA), are typically administered systemically. The LNPs circulate and are taken up by target cells, primarily through endocytosis. Inside the endosome, the acidic environment protonates the ionizable lipid this compound, leading to the disruption of the endosomal membrane and the release of the Cas9 mRNA and sgRNA into the cytoplasm. The cell's translational machinery then produces the Cas9 protein, which complexes with the sgRNA. This ribonucleoprotein (RNP) complex translocates to the nucleus to perform the targeted gene editing.

LNP_Delivery_Pathway LNP-Mediated CRISPR/Cas9 Delivery Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP with Cas9 mRNA & sgRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm (Cas9 mRNA & sgRNA release) Escape->Cytoplasm Translation Translation Cytoplasm->Translation Complex Cas9-sgRNA RNP Complex Formation Translation->Complex Nucleus Nucleus Complex->Nucleus Editing Targeted Gene Editing Nucleus->Editing

Caption: LNP-mediated delivery of CRISPR/Cas9 components.

Quantitative Data: Performance of Ionizable Lipids for In Vivo Gene Editing

The following table summarizes the in vivo gene editing efficiency achieved with various leading ionizable lipids, providing a comparative context for the potential performance of this compound.

Ionizable LipidTarget GeneDelivery SystemDoseEditing EfficiencyAnimal ModelReference
LNP-INT01 Transthyretin (Ttr)LNP with Cas9 mRNA & sgRNA3 mg/kg~70% in liver, >97% protein reductionMouse
BAMEA-O16B PCSK9LNP with Cas9 mRNA & sgRNANot Specified~80% reduction in serum PCSK9Mouse
306-O12B Angptl3LNP with Cas9 mRNA & sgRNA3.0 mg/kgSignificant reduction in serum ANGPTL3, LDL-C, and TGMouse
MC3 Factor VIILNP with siRNA0.3 mg/kg~90% knockdownMouse(Referenced in multiple studies)

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery

This protocol is adapted from methodologies used for high-performing ionizable lipids for mRNA delivery. Optimization may be required for specific applications.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol (helper lipid)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Cas9 mRNA (chemically modified for stability)

  • Single-guide RNA (sgRNA) (chemically modified for stability)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-20 mM.

  • Prepare Nucleic Acid Solution:

    • Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting point is a 3:1 weight ratio of Cas9 mRNA to sgRNA.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Transfer the formulated LNPs into a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and non-encapsulated nucleic acids.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Use a RiboGreen assay to determine the percentage of encapsulated RNA.

    • Zeta Potential: Measure the surface charge of the LNPs.

LNP_Formulation_Workflow LNP Formulation Workflow Lipid_Stock Prepare Lipid Stock (this compound, DOPE, Cholesterol, PEG-lipid in Ethanol) Mixing Microfluidic Mixing Lipid_Stock->Mixing NA_Stock Prepare Nucleic Acid Stock (Cas9 mRNA & sgRNA in Citrate Buffer) NA_Stock->Mixing Dialysis Dialysis vs. PBS Mixing->Dialysis Concentration Concentration (if needed) Dialysis->Concentration Characterization Characterization (DLS, RiboGreen, Zeta Potential) Concentration->Characterization

Caption: Workflow for the formulation of this compound LNPs.

Protocol 2: In Vivo Evaluation of this compound LNPs for Gene Editing

Animal Model:

  • The choice of animal model will depend on the target gene and disease. C57BL/6 mice are commonly used for liver-targeted gene editing.

Procedure:

  • Dosing:

    • Dilute the characterized LNPs in sterile PBS to the desired final concentration.

    • Administer the LNP suspension to the animals via intravenous (tail vein) injection. A typical dose range to start with is 1-5 mg/kg of total RNA.

  • Sample Collection:

    • At predetermined time points (e.g., 48, 72, 96 hours post-injection), collect blood samples for serum analysis of the target protein.

    • At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver) for DNA and protein analysis.

  • Analysis of Gene Editing Efficiency:

    • Protein Knockdown: Quantify the level of the target protein in the serum or tissue lysates using ELISA or Western blot.

    • Genomic DNA Analysis:

      • Isolate genomic DNA from the target tissue.

      • Amplify the target locus by PCR.

      • Use a T7 endonuclease I (T7E1) assay or Sanger sequencing with TIDE analysis to quantify the percentage of insertions and deletions (indels).

      • Next-generation sequencing (NGS) can be used for a more comprehensive analysis of on-target and off-target editing.

Logical_Relationships Logical Relationships in LNP-CRISPR/Cas9 LNP_Properties LNP Physicochemical Properties (Size, Charge, Encapsulation) Delivery_Efficiency In Vivo Delivery Efficiency LNP_Properties->Delivery_Efficiency Safety Safety Profile (Toxicity, Immunogenicity) LNP_Properties->Safety Editing_Efficiency Gene Editing Efficiency (% Indels, Protein Knockdown) Delivery_Efficiency->Editing_Efficiency Therapeutic_Effect Therapeutic Outcome Editing_Efficiency->Therapeutic_Effect Safety->Therapeutic_Effect

Caption: Key relationships in LNP-mediated CRISPR/Cas9 gene editing.

Conclusion

This compound represents a promising new ionizable lipid for the development of LNP-based CRISPR/Cas9 therapeutics. Its demonstrated high efficiency in mRNA delivery provides a strong rationale for its application in gene editing. The protocols and data presented here offer a comprehensive guide for researchers to begin exploring the potential of this compound in their specific research and development programs. Further optimization of LNP formulations and in vivo studies will be crucial to fully realize the therapeutic potential of this novel delivery vehicle.

References

Application Notes and Protocols for Scaling Up A12-Iso5-2DC18 LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The ionizable lipid component of these LNPs is a critical determinant of their potency and safety. A18-Iso5-2DC18 is a novel, high-performing ionizable lipid that has demonstrated significant potential in preclinical cancer immunotherapy models.[1][2][3] A key feature of A18-Iso5-2DC18-containing LNPs is their ability to induce a robust anti-tumor immune response, in part through the activation of the STING (Stimulator of Interferon Genes) pathway, which enhances the innate immune recognition of cancer cells.[3]

Scaling up the production of A18-Iso5-2DC18 LNPs from bench-scale discovery to the larger quantities required for preclinical studies presents several challenges. These include maintaining consistent physicochemical characteristics such as particle size, polydispersity, and encapsulation efficiency, which are critical for predictable in vivo performance and safety. This document provides detailed application notes and protocols for the scalable production, characterization, and preclinical evaluation of A18-Iso5-2DC18 LNPs.

Data Presentation

Table 1: A18-Iso5-2DC18 LNP Formulation and Physicochemical Characteristics
ParameterValueReference
Lipid Composition (Molar Ratio)
A18-Iso5-2DC18 (Ionizable Lipid)45%Inferred from similar optimized formulations
DOPE (Helper Lipid)10%[4]
Cholesterol42.5%Inferred from similar optimized formulations
DMG-PEG20002.5%
Physicochemical Properties
Mean Particle Size (Z-average)80 - 120 nm
Polydispersity Index (PDI)< 0.2
mRNA Encapsulation Efficiency> 90%
Zeta Potential (at neutral pH)Near-neutral
Table 2: Preclinical B16-F10 Melanoma Model: Treatment Parameters and Efficacy
ParameterDescriptionReference
Animal Model C57BL/6 mice
Tumor Cell Line B16-F10 melanoma
Tumor Inoculation 1 x 105 cells, subcutaneous
Treatment A18-Iso5-2DC18 LNPs encapsulating tumor-associated antigen mRNA (e.g., gp100, TRP2)
Dosage 10 µg of total mRNA per mouse
Administration Route Subcutaneous
Treatment Schedule Six injections with 3-day intervals, starting on day 3 post-tumor inoculation
Primary Efficacy Endpoints Tumor growth inhibition, overall survival
Observed Outcomes Significant tumor growth suppression and prolonged survival compared to control groups

Experimental Protocols

Protocol 1: Scalable Production of A18-Iso5-2DC18 LNPs using Microfluidics

This protocol describes the preparation of A18-Iso5-2DC18 LNPs using a microfluidic mixing device, a method that allows for precise control over particle formation and is readily scalable.

Materials:

  • A18-Iso5-2DC18

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • mRNA encoding the antigen of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of A18-Iso5-2DC18, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol. Gentle heating may be necessary for complete dissolution.

    • Combine the lipid stock solutions to achieve a final molar ratio of 45:10:42.5:2.5 (A18-Iso5-2DC18:DOPE:Cholesterol:DMG-PEG2000).

    • Vortex the combined lipid mixture to ensure homogeneity.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the organic phase and the aqueous phase into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • The total flow rate can be adjusted to scale the production volume. For preclinical batches, a total flow rate of 12 mL/min or higher can be used, depending on the microfluidic system's capacity.

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs.

    • Collect the LNP dispersion.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

    • After dialysis, collect the purified LNP suspension and sterile filter through a 0.22 µm filter.

  • Storage:

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of A18-Iso5-2DC18 LNPs

2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Materials:

  • Purified A18-Iso5-2DC18 LNP suspension

  • Phosphate-Buffered Saline (PBS), pH 7.4 (filtered through a 0.22 µm filter)

  • DLS instrument

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute a small aliquot of the LNP suspension in filtered PBS to an appropriate concentration for DLS analysis (typically a count rate between 100 and 500 kcps).

  • Transfer the diluted sample to a clean DLS cuvette.

  • Perform the DLS measurement to obtain the Z-average diameter and PDI. Each measurement should consist of at least three runs.

2.2 Lipid Composition by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified A18-Iso5-2DC18 LNP suspension

  • Ethanol

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Disrupt the LNPs by diluting the suspension in ethanol (e.g., 1:9 v/v) and vortexing until the solution is clear.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.15% TFA in Water

    • Mobile Phase B: 0.1% TFA in Methanol

    • Gradient: Start with 85% B, increase to 100% B over 7.5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the individual lipid components by comparing their retention times and peak areas to those of known standards.

2.3 mRNA Encapsulation Efficiency by RiboGreen Assay

Materials:

  • Purified A18-Iso5-2DC18 LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution in TE buffer)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Dilute the LNP suspension in TE buffer to a concentration that falls within the range of the standard curve.

    • Prepare two sets of diluted LNP samples.

  • Assay:

    • To the first set of LNP samples (for measuring unencapsulated mRNA), add TE buffer.

    • To the second set of LNP samples (for measuring total mRNA), add 2% Triton X-100 solution to lyse the LNPs.

    • Add the RiboGreen reagent to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the concentration of unencapsulated and total mRNA using the standard curve.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.

Protocol 3: In Vivo Preclinical Evaluation in a B16-F10 Melanoma Model

Materials:

  • 6-8 week old female C57BL/6 mice

  • B16-F10 melanoma cell line

  • Purified A18-Iso5-2DC18 LNPs encapsulating tumor antigen mRNA (e.g., gp100 and TRP2)

  • Sterile PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject 1 x 105 B16-F10 cells suspended in 50 µL of sterile PBS into the right flank of each mouse.

  • Treatment:

    • When tumors become palpable (day 3-5 post-inoculation), randomize the mice into treatment and control groups.

    • Administer subcutaneous injections of the LNP-mRNA vaccine (10 µg of total mRNA per mouse in 0.1 mL of sterile PBS) or a control (e.g., PBS or LNPs with irrelevant mRNA).

    • Repeat the injections every 3 days for a total of six doses.

  • Monitoring and Efficacy Assessment:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated as (length x width²)/2.

    • Monitor the overall health and body weight of the mice.

    • Record survival data and plot Kaplan-Meier survival curves.

  • Immunological Analysis (Optional):

    • At the end of the study, spleens and tumors can be harvested for immunological analysis, such as flow cytometry to quantify tumor-infiltrating CD8+ T-cells and ELISpot assays to measure antigen-specific T-cell responses.

Mandatory Visualization

experimental_workflow cluster_formulation LNP Formulation cluster_production Scalable Production cluster_characterization Quality Control cluster_preclinical Preclinical Evaluation prep_lipids Prepare Lipid Stock (A18-Iso5-2DC18, DOPE, Cholesterol, DMG-PEG2000 in Ethanol) microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) prep_lipids->microfluidics prep_mrna Prepare mRNA Solution (in Citrate Buffer pH 4.0) prep_mrna->microfluidics purification Purification & Buffer Exchange (Dialysis against PBS) microfluidics->purification dls DLS Analysis (Size, PDI) purification->dls hplc HPLC Analysis (Lipid Composition) purification->hplc ribogreen RiboGreen Assay (Encapsulation Efficiency) purification->ribogreen tumor_model In Vivo Tumor Model (B16-F10 Melanoma) purification->tumor_model efficacy Efficacy Assessment (Tumor Growth, Survival) tumor_model->efficacy

Caption: Workflow for scaling up A18-Iso5-2DC18 LNP production for preclinical studies.

signaling_pathway LNP A18-Iso5-2DC18 LNP Endocytosis Endocytosis LNP->Endocytosis STING STING Pathway Activation LNP->STING Direct Activation Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Cytosol) Endosome->mRNA_Release Translation Translation (Antigen Production) mRNA_Release->Translation MHC_I MHC Class I Presentation Translation->MHC_I T_Cell CD8+ T-Cell MHC_I->T_Cell Activation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Recognition & Killing Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis IFN Type I Interferon Production STING->IFN DC_Activation Dendritic Cell Activation IFN->DC_Activation DC_Activation->T_Cell Priming

Caption: A18-Iso5-2DC18 LNP mechanism of action, including STING pathway activation.

logical_relationship start Start Preclinical Study formulation LNP Formulation (Consistent Molar Ratio) start->formulation production Scalable Production (Microfluidics) formulation->production qc Quality Control Checks (Size, PDI, EE > 90%) production->qc qc_pass QC Pass? qc->qc_pass in_vivo In Vivo Study (Tumor Model) qc_pass->in_vivo Yes reformulate Reformulate / Troubleshoot qc_pass->reformulate No data_analysis Data Analysis (Tumor Growth, Survival) in_vivo->data_analysis end End Study data_analysis->end reformulate->formulation

Caption: Logical workflow for preclinical development of A18-Iso5-2DC18 LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up A12-Iso5-2DC18 LNP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the synthesis of lipid nanoparticles (LNPs) utilizing the ionizable lipid A12-Iso5-2DC18. The following information is based on established principles of LNP manufacturing and may require optimization for your specific process and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulation?

This compound is an unsaturated ionizable lipid that is a critical component in the formation of lipid nanoparticles for nucleic acid delivery.[1] Like other ionizable lipids, its primary functions are to encapsulate the negatively charged nucleic acid cargo (e.g., mRNA, siRNA) within the LNP core and to facilitate the release of this cargo into the cytoplasm of target cells.[2] At an acidic pH during formulation, the lipid is positively charged, enabling interaction with the nucleic acid. At physiological pH, it is near-neutral, which is thought to reduce toxicity.[2]

Q2: What are the primary challenges when scaling up LNP synthesis from a lab-scale microfluidic setup to a larger production volume?

Scaling up LNP production presents several key challenges:[3][4]

  • Maintaining Physicochemical Properties: Ensuring consistent particle size, polydispersity index (PDI), and encapsulation efficiency is crucial for the therapeutic efficacy and safety of the LNPs. These properties can be highly sensitive to changes in the manufacturing process.

  • Batch-to-Batch Reproducibility: Achieving consistent product quality across different batches is a significant hurdle when moving from meticulously controlled small-scale production to larger volumes.

  • Transition of Mixing Technology: The mixing technique used can have a profound impact on LNP characteristics. Shifting from a diffusion-dominant mixing process like microfluidics to a more turbulent mixing method (e.g., T-junction or impingement jet mixing) often required for larger scales can alter the final product and necessitates process re-optimization.

  • Downstream Processing: The purification and concentration of LNPs, typically performed via tangential flow filtration (TFF), must be scaled appropriately to handle larger volumes without compromising product quality.

  • Supply and Quality of Raw Materials: Securing a reliable and consistent supply of high-purity lipids, including this compound, is a critical logistical consideration for large-scale manufacturing.

Q3: How do process parameters like Flow Rate Ratio (FRR) and Total Flow Rate (TFR) affect LNP properties during scale-up?

Flow Rate Ratio (the ratio of the aqueous phase to the lipid-organic phase) and Total Flow Rate are critical process parameters that significantly influence LNP size and encapsulation efficiency. Generally, a higher FRR (a higher proportion of the aqueous phase) tends to decrease particle size. The optimal FRR and TFR will depend on the specific mixing technology being used and need to be re-evaluated and optimized when scaling up the process.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Increased Particle Size and/or PDI upon Scale-Up 1. Inefficient Mixing: The mixing energy at the larger scale may not be sufficient or homogenous. 2. Change in Mixing Dynamics: Transitioning from laminar (microfluidics) to turbulent flow regimes can lead to larger and more polydisperse particles if not properly controlled. 3. Lipid Concentration: Higher lipid concentrations required for larger batches can sometimes lead to larger particles.1. Optimize Mixing Parameters: Increase the total flow rate (TFR) or adjust the flow rate ratio (FRR) to enhance mixing energy. 2. Re-evaluate Mixer Design: Ensure the chosen large-scale mixer (e.g., T-junction, impingement jet) is appropriate for the desired particle characteristics. 3. Dilution Strategy: Consider diluting the lipid stock solution or the final LNP formulation post-mixing.
Decreased Encapsulation Efficiency 1. Suboptimal pH: The pH of the aqueous buffer may not be optimal for the protonation of this compound. 2. Incorrect Lipid Ratios: Deviations from the optimal molar ratio of the lipids can affect the particle structure and its ability to retain the nucleic acid cargo. 3. Slow Mixing: If the mixing is too slow, the lipids may precipitate before properly encapsulating the nucleic acid.1. Verify Buffer pH: Ensure the aqueous buffer pH is sufficiently acidic (typically in the range of 4.0-5.0) to protonate the ionizable lipid. 2. Confirm Lipid Stoichiometry: Accurately prepare and mix the lipid components according to the optimized formulation. 3. Increase Flow Rate: A higher TFR can lead to more rapid and efficient mixing, improving encapsulation.
Batch-to-Batch Inconsistency 1. Variability in Raw Materials: Inconsistent quality of lipids or other reagents. 2. Process Parameter Drift: Small, uncontrolled variations in flow rates, temperature, or pressures. 3. Inadequate System Cleaning/Priming: Residuals from previous batches can affect subsequent formulations.1. Quality Control of Raw Materials: Implement rigorous testing for all incoming raw materials. 2. Implement Process Analytical Technology (PAT): Use in-line monitoring to ensure process parameters remain within the defined limits. 3. Standardize Operating Procedures (SOPs): Develop and adhere to strict SOPs for system setup, operation, and cleaning.
LNP Instability (Aggregation) 1. Inefficient PEGylation: Insufficient PEG-lipid on the surface of the LNP to provide steric stabilization. 2. Issues with Downstream Processing: Shear stress during tangential flow filtration (TFF) or inappropriate buffer conditions can lead to aggregation.1. Optimize PEG-Lipid Content: The molar percentage of the PEG-lipid may need to be adjusted (typically 1-2 mol%). 2. Optimize TFF Parameters: Adjust transmembrane pressure and cross-flow rate to minimize shear stress. Ensure the final formulation buffer is at a suitable pH and ionic strength.

Data and Protocols

General LNP Formulation Parameters

While specific data for this compound is not widely published, the following table provides typical formulation parameters for LNPs containing other well-characterized ionizable lipids. These can serve as a starting point for the optimization of this compound formulations.

Parameter Typical Range/Value Reference
Ionizable Lipid Molar Ratio 40-60 mol%
Phospholipid (e.g., DSPC, DOPE) Molar Ratio 10-20 mol%
Cholesterol Molar Ratio 30-40 mol%
PEG-Lipid Molar Ratio 1-2 mol%
Aqueous Buffer pH 4.0 - 5.0
Flow Rate Ratio (Aqueous:Organic) 3:1 - 5:1
N:P Ratio (Amine of Ionizable Lipid to Phosphate of Nucleic Acid) 3:1 - 6:1
Key LNP Characterization Parameters

The following table outlines the critical quality attributes (CQAs) for LNP characterization and the typical expected values.

Parameter Method Typical Specification Reference
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency RiboGreen Assay or equivalent> 90%
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at physiological pH
Experimental Protocol: Microfluidic Synthesis of LNPs (Starting Point)

This protocol describes a general method for LNP synthesis using a microfluidic device, which should be optimized for this compound and the specific nucleic acid cargo.

1. Preparation of Solutions:

  • Lipid Phase (Organic): Prepare a stock solution of this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the desired final concentration of the LNPs.
  • Aqueous Phase: Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

2. Microfluidic Mixing:

  • Set up a microfluidic mixing system (e.g., a commercial microfluidic mixer with syringe pumps).
  • Load the lipid phase and the aqueous phase into separate syringes.
  • Pump the two solutions through the microfluidic chip at a defined Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (Aqueous:Organic).

3. Maturation and Dilution:

  • Collect the output solution, which contains the newly formed LNPs.
  • Allow the LNPs to mature for a defined period (e.g., 30 minutes) at room temperature.
  • Dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and neutralize the surface charge.

4. Purification and Concentration:

  • Use Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane to remove ethanol, unencapsulated nucleic acid, and to concentrate the LNPs.
  • Perform diafiltration against the final formulation buffer (e.g., PBS, pH 7.4).

5. Sterile Filtration and Characterization:

  • Filter the final LNP formulation through a 0.22 µm sterile filter.
  • Characterize the LNPs for particle size, PDI, encapsulation efficiency, and other relevant parameters.

Visualizations

LNP_Synthesis_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. LNP Formation cluster_downstream 3. Downstream Processing cluster_qc 4. Quality Control lipid_prep Prepare Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) mixing Microfluidic or T-Junction Mixing (Controlled FRR and TFR) lipid_prep->mixing na_prep Prepare Nucleic Acid in Acidic Buffer (pH 4.0) na_prep->mixing maturation Maturation & Dilution (Neutralize pH) mixing->maturation tff Purification & Concentration (Tangential Flow Filtration) maturation->tff filtration Sterile Filtration (0.22 µm) tff->filtration qc Characterization (Size, PDI, EE%) filtration->qc

Caption: Experimental workflow for the synthesis of this compound LNPs.

Troubleshooting_Logic start Unacceptable LNP Properties (e.g., Large Size, Low EE%) check_params Review Process Parameters (FRR, TFR, pH, Temp) start->check_params check_materials Verify Raw Material Quality (Lipids, Buffer, NA) start->check_materials check_system Inspect System Integrity (Leaks, Clogs, Calibration) start->check_system adjust_params Adjust Mixing Parameters (e.g., Increase TFR) check_params->adjust_params qualify_materials Re-qualify Raw Materials check_materials->qualify_materials maintain_system Perform System Maintenance check_system->maintain_system end Acceptable LNP Properties adjust_params->end qualify_materials->end maintain_system->end

Caption: Logical troubleshooting flow for scaling up LNP synthesis.

References

Technical Support Center: Managing A12-Iso5-2DC18-Mediated Cytotoxicity in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address A12-Iso5-2DC18-mediated cytotoxicity in vitro. The information is designed to offer practical guidance for optimizing experimental workflows and mitigating unintended cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a synthetic ionizable lipid that is a key component of lipid nanoparticles (LNPs) used for the delivery of nucleic acids, such as mRNA, into cells. It is selected for its high efficiency in encapsulating and delivering these payloads, often leading to a potent biological response.[1] However, this high efficacy can sometimes be associated with in vitro cytotoxicity.

Q2: What are the potential mechanisms behind this compound-mediated cytotoxicity?

While direct studies on this compound are limited, the cytotoxicity of similar ionizable lipids in LNP formulations is often linked to:

  • Immunostimulation: High-performing lipids can induce a strong immune response, which may lead to inflammatory cell death pathways.[1]

  • Membrane Disruption: The process of LNP fusion with the endosomal membrane to release its cargo can sometimes lead to membrane destabilization and cytotoxicity.

  • Apoptosis Induction: Certain lipid formulations have been shown to induce programmed cell death (apoptosis) through mitochondrial-dependent pathways.[2][3]

  • Necrosis: At high concentrations, LNPs can cause direct damage to the cell membrane, leading to necrotic cell death.

Q3: How can I determine if my cells are experiencing cytotoxicity from this compound LNPs?

Common indicators of cytotoxicity include a significant reduction in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), and increased markers of cell death. Standard cytotoxicity assays such as MTT, MTS, or LDH release assays can quantify these effects.

Q4: Is the observed cytotoxicity always a negative result?

Not necessarily. In some therapeutic contexts, such as cancer immunotherapy, a degree of cytotoxicity against tumor cells is a desired outcome. However, in most in vitro applications aimed at protein expression or other functional assays, minimizing off-target cytotoxicity is crucial for obtaining accurate and reproducible results.

Troubleshooting Guide: High Cytotoxicity Observed in this compound LNP Experiments

If you are observing higher-than-expected cytotoxicity in your in vitro experiments using this compound LNPs, consider the following troubleshooting steps.

Problem 1: Suboptimal LNP Formulation

The composition and ratios of lipids in your LNP formulation are critical determinants of both efficacy and toxicity.

Solutions:

  • Vary the Molar Ratios of Helper Lipids: The inclusion of helper lipids like DSPC and cholesterol is crucial for the stability and function of LNPs. Systematically varying the molar ratios of these components can lead to formulations with lower toxicity.

  • Optimize the PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are included to stabilize the LNPs and reduce aggregation. However, the concentration of PEG-lipid can influence cytotoxicity. Experiment with different molar percentages of PEG-lipid in your formulation.

  • Adjust the N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the charge ratio between the ionizable lipid and the nucleic acid, is a key parameter. A high N/P ratio can enhance encapsulation but may also increase cytotoxicity. Titrate the N/P ratio to find the optimal balance for your cell type.

Problem 2: High LNP Concentration

Exposing cells to an excessively high concentration of LNPs is a common cause of cytotoxicity.

Solution:

  • Perform a Dose-Response Curve: Before proceeding with your main experiments, conduct a dose-response study to determine the half-maximal inhibitory concentration (IC50) of your this compound LNP formulation on your specific cell line. This will allow you to select the lowest effective concentration for your experiments.

Problem 3: Cell Line Sensitivity

Different cell lines exhibit varying sensitivities to LNP-mediated cytotoxicity.

Solutions:

  • Test on a Panel of Cell Lines: If feasible, assess the cytotoxicity of your formulation on multiple cell lines, including both cancerous and non-cancerous lines, to understand its toxicity profile.

  • Consider Cell Growth Characteristics: Factors such as whether cells are adherent or in suspension, their doubling time, and their embryonic origin can influence their sensitivity to nanoparticles.

Data Presentation: Quantifying Cytotoxicity

To systematically assess and compare the cytotoxicity of different this compound LNP formulations, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example of IC50 Values for this compound LNP Formulations in Different Cell Lines

Formulation IDLNP Composition (Molar Ratio)Cell LineIC50 (µg/mL)
A12-LNP-001This compound:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)HeLaData to be determined
A12-LNP-001This compound:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)HEK293Data to be determined
A12-LNP-002This compound:DOPE:Chol:PEG-Lipid (40:20:38:2)HeLaData to be determined
A12-LNP-002This compound:DOPE:Chol:PEG-Lipid (40:20:38:2)HEK293Data to be determined

Note: This table serves as a template. Researchers should populate it with their own experimental data.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound LNP formulations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound LNP formulations. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of membrane integrity and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound LNP formulations

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.

Visualizations

Signaling Pathways in LNP-Mediated Cytotoxicity

CytotoxicityPathways cluster_formulation LNP Formulation cluster_cell Target Cell cluster_pathways Cytotoxicity Pathways A12_LNP This compound LNP Endocytosis Endocytosis A12_LNP->Endocytosis Necrosis Necrosis A12_LNP->Necrosis High Concentration Membrane Damage Immunostimulation Immunostimulation A12_LNP->Immunostimulation Innate Immune Sensing Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol (mRNA Release) Endosomal_Escape->Cytosol Apoptosis Apoptosis Endosomal_Escape->Apoptosis Mitochondrial Pathway

Caption: Potential signaling pathways of this compound LNP-mediated cytotoxicity.

Experimental Workflow for Assessing and Mitigating Cytotoxicity

ExperimentalWorkflow Start Start: High Cytotoxicity Observed with this compound LNPs Troubleshoot Troubleshoot Formulation Start->Troubleshoot Optimize_Ratios Optimize Lipid Ratios (Helper Lipids, PEG-Lipid) Troubleshoot->Optimize_Ratios Formulation Issue Optimize_NP Optimize N/P Ratio Troubleshoot->Optimize_NP Formulation Issue Dose_Response Perform Dose-Response Curve (IC50) Troubleshoot->Dose_Response Concentration Issue Assess_Viability Re-assess Cell Viability (MTT/LDH Assay) Optimize_Ratios->Assess_Viability Optimize_NP->Assess_Viability Dose_Response->Assess_Viability Acceptable Acceptable Cytotoxicity? Assess_Viability->Acceptable Proceed Proceed with Experiment Acceptable->Proceed Yes Re-evaluate Re-evaluate Formulation & Experimental Design Acceptable->Re-evaluate No

Caption: A logical workflow for troubleshooting this compound LNP cytotoxicity.

References

Technical Support Center: Enhancing Endosomal Escape of A12-Iso5-2DC18 LNPs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A12-Iso5-2DC18 lipid nanoparticles (LNPs) to enhance endosomal escape for effective cytosolic delivery of payloads.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for LNPs formulated with the ionizable lipid this compound?

A1: this compound is an unsaturated ionizable lipid.[1] Like other ionizable cationic lipids, it is a critical component for the efficacy of LNP-mediated delivery.[2] The generally accepted mechanism for endosomal escape of such LNPs involves the "proton sponge" effect and membrane destabilization. In the acidic environment of the endosome (pH 5.5-6.5), the amine head group of this compound becomes protonated (positively charged).[2][3][4] This charge neutralization of the LNP surface is thought to facilitate interaction with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction can lead to the formation of non-bilayer hexagonal structures, which destabilize the endosomal membrane, ultimately leading to the release of the mRNA payload into the cytoplasm.

Q2: What are the key components of a typical this compound LNP formulation?

A2: A standard LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which is essential for encapsulating the nucleic acid payload and facilitating endosomal escape.

  • Helper Lipid (Phospholipid): Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the LNP. Some phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) can also promote a hexagonal phase, potentially enhancing endosomal escape.

  • Cholesterol: A structural lipid that helps stabilize the LNP bilayer and can influence membrane fusion.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the nanoparticle during formation, prevents aggregation, and can reduce non-specific interactions in vivo.

Q3: How can I assess the efficiency of endosomal escape for my this compound LNPs?

A3: Several methods can be used to quantify endosomal escape. The Galectin-8 (Gal8) recruitment assay is a robust and direct method for visualizing and quantifying endosomal disruption. In this assay, a fluorescently tagged Gal8 protein, which is normally diffuse in the cytosol, binds to glycans exposed on the inner leaflet of a ruptured endosome, appearing as distinct puncta that can be imaged and counted. Another common method is co-localization analysis using LysoTracker, a dye that accumulates in acidic organelles like late endosomes and lysosomes. A low degree of co-localization between your fluorescently labeled LNP and LysoTracker signal suggests that the LNPs have escaped before reaching the lysosome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low transfection efficiency despite high cellular uptake. Inefficient endosomal escape. This is a major bottleneck in LNP-mediated delivery, where LNPs remain trapped in endosomes and are eventually degraded in lysosomes.1. Optimize LNP Composition: Consider replacing the helper lipid DSPC with DOPE, which is known to form non-bilayer structures that can facilitate membrane fusion and endosomal escape. 2. Incorporate Auxiliary Molecules: The addition of molecules like cell-penetrating peptides (CPPs) can help bypass endosomal entrapment. 3. Verify Endosomal Disruption: Use a Galectin-8 recruitment assay to directly visualize and quantify endosomal rupture. An increase in Gal8 puncta indicates successful endosomal disruption.
High co-localization of LNPs with lysosomal markers. Failure of endosomal escape and trafficking to lysosomes. The LNPs are following the default endocytic pathway towards degradation.1. Assess LNP pKa: The pKa of the ionizable lipid is crucial. A pKa between 6.2 and 6.5 is often optimal for facilitating endosomal escape. Ensure the formulation of this compound LNPs results in a pKa within this range. 2. Modify Helper Lipids: Incorporating fusogenic lipids like DOPE can promote earlier escape from the endosomal pathway. 3. Use pH-responsive PEG-lipids: Employing PEGylated lipids with pH-sensitive linkers can lead to the shedding of the PEG shield in the acidic endosome, potentially enhancing interactions with the endosomal membrane.
Variability in transfection efficiency between experiments. LNP aggregation or instability. Aggregated LNPs can have altered cellular uptake and trafficking properties.1. Check LNP Size and Polydispersity: Regularly measure the size and polydispersity index (PDI) of your LNP formulations using dynamic light scattering (DLS). A high PDI may indicate aggregation. 2. Optimize PEGylated Lipid Concentration: The amount of PEG-lipid can affect LNP stability. Typically, 1.5 mol% is used, but this may need to be optimized for your specific formulation. 3. Storage Conditions: Ensure proper storage of LNPs, as freeze-thaw cycles can induce aggregation.

Experimental Protocols & Data

Protocol 1: Galectin-8 Endosomal Escape Assay

This protocol allows for the direct visualization of endosomal disruption.

Methodology:

  • Cell Seeding: Seed cells stably expressing a Galectin-8-GFP fusion protein in a glass-bottom imaging dish. Allow cells to adhere overnight.

  • LNP Treatment: Treat the cells with your this compound LNPs at the desired concentration. Include a positive control (e.g., a known endosome-disrupting agent like chloroquine) and a negative control (untreated cells).

  • Live-Cell Imaging: After a suitable incubation period (e.g., 4-24 hours), perform live-cell imaging using a confocal microscope.

  • Image Acquisition: Acquire images in the GFP channel to visualize Gal8-GFP puncta and a brightfield or DIC channel to visualize cell morphology.

  • Quantification: Use image analysis software to count the number of GFP puncta per cell. An increase in puncta compared to the negative control indicates endosomal disruption.

Protocol 2: LysoTracker Co-localization Assay

This protocol assesses the extent to which LNPs are trafficked to acidic lysosomes.

Methodology:

  • LNP Labeling: Formulate this compound LNPs with a fluorescently labeled payload (e.g., Cy5-mRNA).

  • Cell Seeding and Treatment: Seed cells in a glass-bottom imaging dish and treat with the fluorescently labeled LNPs.

  • LysoTracker Staining: 30 minutes before the end of the LNP incubation period, add LysoTracker Red to the cell culture medium according to the manufacturer's instructions to stain acidic organelles.

  • Imaging: Wash the cells with fresh medium and image using a confocal microscope. Acquire images in the Cy5 channel (for LNPs) and the red fluorescent channel (for LysoTracker).

  • Analysis: Quantify the degree of co-localization between the LNP signal and the LysoTracker signal using image analysis software (e.g., calculating Pearson's correlation coefficient). Low co-localization suggests efficient endosomal escape.

Illustrative Quantitative Data

The following tables present example data to illustrate the expected outcomes from experiments aimed at enhancing endosomal escape.

Table 1: Effect of Helper Lipid on Endosomal Escape and Gene Expression

LNP FormulationHelper LipidMean Gal8-GFP Puncta per CellRelative Luciferase Expression (%)
LNP-A12-1DSPC15 ± 4100 ± 12
LNP-A12-2DOPE45 ± 8250 ± 20
ControlNone2 ± 15 ± 2

Data are illustrative. Increased Gal8-GFP puncta with DOPE-containing LNPs correlate with higher protein expression, suggesting enhanced endosomal escape.

Table 2: Co-localization of LNPs with Lysosomes

LNP FormulationPayloadPearson's Correlation Coefficient (LNP Signal vs. LysoTracker)
LNP-A12-DSPCCy5-mRNA0.78 ± 0.05
LNP-A12-DOPECy5-mRNA0.45 ± 0.07

Data are illustrative. A lower Pearson's correlation coefficient for the DOPE-containing LNP suggests less trafficking to lysosomes and more effective endosomal escape.

Diagrams

Endosomal_Escape_Pathway cluster_0 Cellular Environment cluster_1 Endosomal Escape LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Cytosol Cytosol (Payload Release & Translation) EarlyEndosome->Cytosol Protonation of this compound Membrane Destabilization Lysosome Lysosome (pH < 5.0) Degradation LateEndosome->Lysosome Fusion LateEndosome->Cytosol Enhanced Escape (e.g., with DOPE)

Caption: Endocytic pathway and points of LNP endosomal escape.

Gal8_Assay_Workflow cluster_0 Experimental Steps start Start: Seed Gal8-GFP Reporter Cells treat Treat cells with This compound LNPs start->treat incubate Incubate for 4-24 hours treat->incubate image Live-Cell Confocal Microscopy incubate->image analyze Image Analysis: Quantify GFP Puncta per Cell image->analyze result Result: Measure of Endosomal Disruption analyze->result

Caption: Workflow for the Galectin-8 endosomal escape assay.

Troubleshooting_Logic cluster_Uptake Check Uptake cluster_Escape Check Endosomal Escape Problem Low Transfection Efficiency UptakeCheck High Cellular Uptake? Problem->UptakeCheck LowUptake Optimize LNP Size/ Surface Charge UptakeCheck->LowUptake No EscapeCheck Perform Gal8 Assay UptakeCheck->EscapeCheck Yes Puncta Increased Puncta? EscapeCheck->Puncta NoPuncta Optimize LNP Core: - Use DOPE - Add CPPs - Check pKa Puncta->NoPuncta No Success Problem Likely Post-Escape (e.g., mRNA stability) Puncta->Success Yes

Caption: Troubleshooting logic for low LNP transfection efficiency.

References

A12-Iso5-2DC18 LNP aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the formulation and storage of A12-Iso5-2DC18 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to this compound LNP aggregation?

A1: Several factors can lead to the aggregation of this compound LNPs. The key contributors include the formulation's lipid composition, environmental conditions, and the choice of excipients.[1] The type and concentration of lipids, especially the PEG-lipid component which provides a steric barrier, are crucial for stability.[1][2] Environmental stresses such as elevated temperatures, freeze-thaw cycles, and mechanical agitation can also promote aggregation.[1][3] Furthermore, formulation properties like pH and ionic strength play a significant role; for instance, aggregation can occur more rapidly at a neutral pH.

Q2: How does the composition of the LNP formulation affect its stability and tendency to aggregate?

A2: The lipid composition is a critical determinant of LNP stability. A typical LNP formulation includes an ionizable lipid (like this compound), a phospholipid, cholesterol, and a PEGylated lipid.

  • Ionizable Lipids: The charge of these lipids is pH-dependent, which is essential for encapsulating nucleic acids and for their subsequent release inside cells. An optimal surface charge is necessary to prevent aggregation through electrostatic repulsion, without causing toxicity.

  • Phospholipids and Cholesterol: These components contribute to the structural integrity and stability of the LNP bilayer.

  • PEG-lipids: These lipids create a protective hydrophilic layer around the LNP, which provides a steric barrier to prevent aggregation and increases circulation time in the body. The concentration of PEG-lipids must be optimized, as higher concentrations can sometimes hinder cellular uptake.

Q3: What is the impact of temperature on the stability of this compound LNPs?

A3: Temperature is a critical factor affecting LNP stability. Exposure to elevated temperatures can lead to increased aggregation. Conversely, freezing can also induce aggregation due to phase separation and the formation of ice crystals, which exert mechanical stress on the nanoparticles. Therefore, controlled storage at recommended temperatures is essential. For long-term storage, lyophilization (freeze-drying) with the addition of cryoprotectants is often the preferred method.

Q4: Can freeze-thaw cycles damage my this compound LNPs?

A4: Yes, multiple freeze-thaw cycles are a common cause of LNP aggregation. During freezing, the formation of ice crystals can physically damage the LNPs, and the concentration of solutes in the unfrozen portion can alter the formulation's properties, leading to irreversible aggregation. To mitigate this, it is recommended to add cryoprotectants like sucrose or trehalose to the formulation before freezing.

Troubleshooting Guide

Issue 1: Visible Aggregation or Precipitation in the LNP Formulation

If you observe visible particles, cloudiness, or precipitation in your this compound LNP suspension, it is a clear indicator of aggregation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Storage Temperature Verify the recommended storage temperature for your specific formulation. Avoid storing at elevated temperatures. For frozen storage, ensure the temperature is consistently maintained and minimize freeze-thaw cycles.
Incorrect Formulation pH Aggregation can be more rapid at neutral pH. Ensure the buffer pH is within the optimal range for your this compound LNPs. Storing at a slightly acidic pH can sometimes improve stability, although this is formulation-dependent.
High Ionic Strength High salt concentrations can screen the surface charge of LNPs, reducing electrostatic repulsion and promoting aggregation. Consider using a buffer with a lower ionic strength.
Mechanical Stress Vigorous vortexing or shaking can induce aggregation. Handle LNP solutions gently. If mixing is required, use gentle inversion rather than vigorous agitation.
Insufficient PEG-lipid The PEG-lipid provides a steric shield against aggregation. If you are formulating your own LNPs, ensure the molar percentage of the PEG-lipid is optimized.
Issue 2: Increase in Particle Size and Polydispersity Index (PDI) Over Time

An increase in the average particle size (Z-average) and PDI as measured by Dynamic Light Scattering (DLS) indicates ongoing aggregation, even if not visible to the naked eye.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Freeze-Thaw Cycles As previously mentioned, this is a major cause of aggregation. If you need to store your LNPs frozen, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Add cryoprotectants such as sucrose or trehalose (e.g., at 20% w/v) to your formulation before freezing.
Inappropriate Buffer Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation. Consider using alternative buffers that are more stable to freezing, such as a Tris-based buffer.
Lipid Degradation Over time, the lipids within the LNP can degrade, which may lead to changes in particle properties and aggregation. This can be accelerated by improper storage conditions. Ensure you are adhering to the recommended storage conditions and shelf-life for your formulation.

Experimental Protocols

Protocol 1: Evaluation of LNP Stability under Different Storage Conditions

This protocol outlines a method to assess the stability of your this compound LNP formulation under various temperature conditions.

  • Preparation: Prepare your this compound LNP formulation according to your standard protocol.

  • Aliquoting: Divide the LNP suspension into several sterile, low-binding microcentrifuge tubes.

  • Storage Conditions:

    • Store one set of aliquots at 4°C.

    • Store another set at -20°C.

    • Store a third set at -80°C.

    • For a freeze-thaw study, subject a separate set of aliquots to multiple cycles of freezing at -80°C and thawing at room temperature.

  • Analysis: At predetermined time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot from each storage condition. Allow frozen samples to thaw completely at room temperature.

  • Characterization: Analyze the samples for the following parameters:

    • Particle Size and PDI: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay after lysis with a detergent like Triton X-100).

    • Visual Inspection: Note any visible signs of aggregation or precipitation.

Protocol 2: Cryoprotectant Screening for Enhanced Freeze-Thaw Stability

This protocol helps identify an effective cryoprotectant to prevent aggregation during freezing.

  • Preparation: Prepare your this compound LNP formulation.

  • Cryoprotectant Addition: Divide the LNP suspension into groups. To each group, add a different cryoprotectant (e.g., sucrose, trehalose) at various concentrations (e.g., 5%, 10%, 20% w/v). Include a control group with no cryoprotectant.

  • Freeze-Thaw Cycling: Subject all samples to a defined number of freeze-thaw cycles (e.g., 3-5 cycles), freezing at -80°C and thawing at room temperature.

  • Analysis: After the final thaw, analyze all samples for particle size, PDI, and encapsulation efficiency as described in Protocol 1.

  • Comparison: Compare the results from the cryoprotectant-containing groups to the control group to determine the most effective cryoprotectant and concentration for preserving LNP integrity.

Visualizations

LNP_Aggregation_Pathway cluster_formulation Formulation Factors cluster_environmental Environmental Stressors cluster_mechanism Aggregation Mechanism cluster_outcome Outcome Lipid_Comp Lipid Composition (e.g., Insufficient PEG-lipid) Loss_Repulsion Loss of Steric/Electrostatic Repulsion Lipid_Comp->Loss_Repulsion pH Suboptimal pH pH->Loss_Repulsion Ionic_Strength High Ionic Strength Ionic_Strength->Loss_Repulsion Temp Elevated Temperature Particle_Fusion Particle Fusion/Clustering Temp->Particle_Fusion Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Particle_Fusion Agitation Mechanical Agitation Agitation->Particle_Fusion Loss_Repulsion->Particle_Fusion leads to Aggregation LNP Aggregation Particle_Fusion->Aggregation

Caption: Factors and mechanisms leading to LNP aggregation.

Troubleshooting_Workflow Start LNP Aggregation Observed (Visual or DLS) Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_Handling Review Handling Procedures (Mixing, Agitation) Check_Storage->Check_Handling Correct Sol_Storage Optimize Storage: - Aliquot - Add Cryoprotectant - Use Recommended Temp Check_Storage->Sol_Storage Incorrect Check_Formulation Review Formulation (pH, Buffer, Lipids) Check_Handling->Check_Formulation Correct Sol_Handling Optimize Handling: - Gentle Inversion - Avoid Vortexing Check_Handling->Sol_Handling Incorrect Sol_Formulation Optimize Formulation: - Adjust pH - Change Buffer - Titrate PEG-lipid Check_Formulation->Sol_Formulation Suboptimal End Aggregation Resolved Check_Formulation->End Optimal Sol_Storage->End Sol_Handling->End Sol_Formulation->End

Caption: Troubleshooting workflow for LNP aggregation issues.

References

Technical Support Center: Optimizing A12-Iso5-2DC18 to Helper Lipid Ratio in LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of the ionizable lipid A12-Iso5-2DC18 to helper lipids in Lipid Nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is a potent, ionizable cationic lipid. Its primary role in LNP formulations is to encapsulate negatively charged nucleic acid payloads, such as mRNA or siRNA, and facilitate their delivery into target cells. At a low pH during formulation, this compound is positively charged, enabling strong interaction with the nucleic acid. In the neutral pH of the bloodstream, it becomes more neutral, which can reduce toxicity. Upon entry into the acidic environment of the endosome within a cell, it becomes protonated again, which is crucial for disrupting the endosomal membrane and releasing the nucleic acid cargo into the cytoplasm. The development of this compound and similar heterocyclic lipids has been shown to enhance anti-tumor efficacy in mRNA vaccine models[1][2].

Q2: What are helper lipids and why are they necessary in this compound LNP formulations?

Helper lipids are essential structural components of LNPs that work in conjunction with the ionizable lipid to form stable and effective delivery vehicles. The most common helper lipids are phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol. They contribute to the structural integrity of the LNP, influence its size and stability, and can play a direct role in the endosomal escape of the payload. For ionizable lipids like this compound, fusogenic helper lipids such as DOPE have been shown to enhance delivery compared to more rigid lipids like DSPC[2].

Q3: Why is the molar ratio of this compound to helper lipids a critical parameter to optimize?

The molar ratio of this compound to the helper lipids (phospholipid and cholesterol) is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of the LNPs. Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The amount of ionizable lipid directly influences the LNP's capacity to encapsulate the nucleic acid payload.

  • Particle Size and Polydispersity: The lipid composition affects the self-assembly process, which determines the size and uniformity of the LNPs.

  • Stability: The right balance of structural lipids is crucial for the stability of the LNPs during storage and in biological fluids.

  • Transfection Efficiency: The helper lipids, in particular, can significantly impact the fusogenicity of the LNP with the endosomal membrane, thereby affecting the efficiency of payload release and subsequent protein expression or gene silencing.

Q4: Which helper phospholipid is recommended for use with this compound?

For the class of heterocyclic ionizable lipids that includes this compound, the fusogenic phospholipid DOPE has been reported to enhance in vivo delivery when compared to DSPC[2]. Therefore, DOPE is a recommended starting point for formulation optimization with this compound.

Troubleshooting Guide

Q5: My LNPs have a large particle size (>150 nm) and/or a high Polydispersity Index (PDI > 0.2). What could be the cause and how can I fix it?

Potential Causes:

  • Suboptimal Helper Lipid Ratio: An imbalanced ratio of this compound to helper lipids can lead to improper self-assembly and the formation of larger, more heterogeneous particles.

  • Inefficient Mixing: Inadequate mixing during the formulation process, for instance, due to incorrect flow rates in a microfluidic system, can result in larger and more polydisperse LNPs.

  • Lipid Quality: Degradation or impurity of any of the lipid components can interfere with proper LNP formation.

Solutions:

  • Systematically Vary Helper Lipid Ratios: Perform a systematic evaluation of different molar ratios of this compound to DOPE and cholesterol. It is recommended to start with a baseline molar ratio and then incrementally adjust the proportions of each helper lipid.

  • Optimize Microfluidic Parameters: Ensure the total flow rate and the flow rate ratio (aqueous to organic phase) are optimized for your microfluidic system. A common starting point is a 3:1 aqueous to organic flow rate ratio.

  • Verify Lipid Quality: Use high-purity lipids and store them under the recommended conditions (typically at -20°C or lower, under argon).

Q6: The mRNA encapsulation efficiency of my LNPs is low (<90%). How can I improve it?

Potential Causes:

  • Insufficient Ionizable Lipid: The amount of this compound may be too low relative to the amount of mRNA, leading to incomplete encapsulation.

  • Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer (containing the mRNA) is critical for the protonation of this compound. If the pH is too high, the ionizable lipid will not be sufficiently charged to effectively bind the negatively charged mRNA.

  • mRNA Integrity: Degraded mRNA can be more difficult to encapsulate efficiently.

Solutions:

  • Adjust the this compound Molar Ratio: Increase the molar percentage of this compound in the formulation.

  • Ensure Correct Buffer pH: The aqueous buffer for mRNA should be acidic, typically in the range of pH 3-5, to ensure the protonation of this compound. A citrate or acetate buffer is commonly used.

  • Verify mRNA Quality: Run your mRNA on a gel or use a Bioanalyzer to check its integrity before formulation.

Q7: My LNPs show good physicochemical properties, but the in vitro transfection efficiency is low. What could be the problem?

Potential Causes:

  • Poor Endosomal Escape: The LNP formulation may not be fusogenic enough to efficiently release the mRNA from the endosome. This is directly related to the helper lipid composition.

  • LNP Instability in Culture Media: LNPs can aggregate or become unstable in the presence of serum proteins in cell culture media.

  • Low Cellular Uptake: The surface properties of the LNPs, influenced by the lipid composition, may not be optimal for interaction with the target cells.

  • Cell Line Specificity: Transfection efficiency can be highly dependent on the cell type being used.

Solutions:

  • Optimize the Helper Lipid Ratio: This is a key factor for endosomal escape. Systematically vary the molar ratio of DOPE and cholesterol. Increasing the proportion of the fusogenic lipid DOPE may enhance transfection efficiency.

  • Assess LNP Stability in Media: Use Dynamic Light Scattering (DLS) to monitor the size and PDI of your LNPs over time in your specific cell culture medium.

  • Vary the PEG-lipid Concentration: The PEGylated lipid stabilizes the LNP but can also hinder cellular uptake. You can try slightly decreasing the molar percentage of the PEG-lipid.

  • Optimize for Your Cell Line: Test your LNP formulations on different cell lines to find the most suitable one, or optimize the formulation for your specific cell line of interest.

Experimental Protocols and Data Presentation

Table 1: Example Molar Ratios for this compound LNP Optimization
Formulation IDThis compound (mol%)DOPE (mol%)Cholesterol (mol%)DMG-PEG 2000 (mol%)
LNP-Opt-1 (Baseline)351646.52.5
LNP-Opt-2401641.52.5
LNP-Opt-3352042.52.5
LNP-Opt-4351250.52.5
Table 2: Experimental Data Logging Template
Formulation IDMolar Ratio (this compound:DOPE:Chol:PEG)Size (nm)PDIEncapsulation Efficiency (%)In Vitro Protein Expression (RLU)
LNP-Opt-135:16:46.5:2.5
LNP-Opt-240:16:41.5:2.5
LNP-Opt-335:20:42.5:2.5
LNP-Opt-435:12:50.5:2.5

Detailed Methodologies

Protocol 1: LNP Formulation by Microfluidic Mixing
  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio to a final total lipid concentration of 10-20 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in a 10-50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Setup Microfluidic System: Prime the microfluidic cartridge and system with ethanol and citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another. Set the flow rate ratio (aqueous:organic) to 3:1 and the total flow rate according to your optimization experiments (e.g., 12 mL/min).

  • Initiate Mixing: Start the pumps to mix the two streams in the microfluidic cartridge. The LNPs will self-assemble upon mixing.

  • Dialysis: Dialyze the collected LNP solution against phosphate-buffered saline (PBS) pH 7.4 overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the LNP formulation in PBS to a suitable concentration for DLS analysis (this will depend on your instrument).

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Load the diluted sample into a clean cuvette and place it in the instrument. Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).

Protocol 3: mRNA Encapsulation Efficiency using RiboGreen Assay
  • Prepare Reagents: Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer. Prepare a 2% Triton X-100 solution.

  • Standard Curve: Prepare a standard curve of your mRNA in TE buffer.

  • Sample Measurement: In a 96-well black plate, add your LNP sample to two sets of wells. To one set, add TE buffer. To the other set, add the Triton X-100 solution to lyse the LNPs.

  • Incubation: Incubate the plate to allow for LNP lysis in the Triton X-100 wells.

  • Add RiboGreen: Add the RiboGreen working solution to all wells.

  • Read Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • The fluorescence in the wells without Triton X-100 corresponds to the amount of unencapsulated ("free") mRNA.

    • The fluorescence in the wells with Triton X-100 corresponds to the total amount of mRNA.

    • Encapsulation Efficiency (%) = (1 - [Free mRNA] / [Total mRNA]) * 100.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_functional_assay Functional Evaluation cluster_optimization Optimization Loop prep_lipids Prepare Lipid Mix (this compound, DOPE, Chol, PEG) in Ethanol microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) prep_lipids->microfluidics prep_mrna Prepare mRNA in Citrate Buffer (pH 4.0) prep_mrna->microfluidics dialysis Dialysis vs. PBS (pH 7.4) microfluidics->dialysis dls DLS Analysis (Size & PDI) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen in_vitro In Vitro Transfection (e.g., Luciferase Assay) dialysis->in_vitro analysis Analyze Results (Compare Formulations) dls->analysis ribogreen->analysis in_vitro->analysis adjust_ratio Adjust Helper Lipid Ratio analysis->adjust_ratio If suboptimal adjust_ratio->prep_lipids

Caption: Experimental workflow for optimizing the this compound to helper lipid ratio.

endosomal_escape cluster_cell Target Cell cluster_escape Endosomal Escape lnp LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation & Acidification protonation This compound Protonation cytoplasm Cytoplasm mrna mRNA ribosome Ribosome mrna->ribosome protein Protein ribosome->protein destabilization Membrane Destabilization (DOPE facilitates) protonation->destabilization release mRNA Release destabilization->release release->mrna

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

References

Technical Support Center: A12-Iso5-2DC18 Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and detailed protocols for researchers conducting in vivo biodistribution studies with the investigational compound A12-Iso5-2DC18.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a novel small molecule radiopharmaceutical candidate under preclinical evaluation. Its primary application is for diagnostic imaging and targeted radionuclide therapy. Preclinical biodistribution studies are essential to characterize its pharmacokinetics, including uptake, retention, and clearance in target and non-target tissues.[1][2]

Q2: What is the purpose of a biodistribution study for this compound? Biodistribution studies are critical for evaluating the safety and efficacy of this compound.[3] These studies provide quantitative data on how the compound is distributed throughout the body, how much accumulates in the target tissue (e.g., a tumor), and how it is cleared from the body.[1][4] This information is vital for calculating dosimetry and planning for first-in-human clinical trials.

Q3: What are the key quality control steps before starting an animal study? Before injection, it is crucial to verify the quality of the radiolabeled this compound. The most important parameter is the radiochemical purity (RCP), which should typically be greater than 95%. This is often determined using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). If the RCP is below this threshold, the product may need to be purified to remove unchelated radionuclides, which can significantly alter biodistribution results.

Q4: Which animal models are appropriate for this compound studies? The choice of animal model is critical and depends on the research question. For general pharmacokinetics, normal healthy rodents may be used. For efficacy and target-specific uptake studies, tumor-bearing models (xenografts or syngeneic models) where the target receptor or antigen for this compound is overexpressed are necessary.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: High Background Signal or Low Target-to-Background Ratio

Q: My imaging results show high radioactivity in non-target tissues, making it difficult to visualize the target site. What could be the cause and how can I fix it?

A: High background signal can obscure target-specific uptake and is a common challenge. Several factors can contribute to this issue.

  • Possible Causes & Solutions:

    • Low Radiochemical Purity: Free, unchelated radionuclide will not target the intended tissue and often accumulates in organs like the thyroid (for radioiodine) or bones (for certain radiometals), or is excreted rapidly, increasing blood pool activity.

      • Solution: Always verify the radiochemical purity (RCP) of your this compound solution is >95% before injection. If purity is low, purify the compound using methods like C18 Sep-Pak cartridges.

    • In Vivo Instability: The radiolabel may detach from the this compound molecule in vivo due to metabolic processes.

      • Solution: Conduct in vivo stability tests by collecting blood samples at various time points, separating the plasma, and analyzing it via radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled compound versus free radionuclide or radiolabeled metabolites.

    • Nonspecific Binding: The physicochemical properties of this compound (e.g., high lipophilicity) may cause it to bind nonspecifically to plasma proteins or accumulate in tissues like the liver and spleen.

      • Solution: Review the molecular design of this compound. Sometimes, modification with hydrophilic linkers can improve clearance and reduce nonspecific binding. Additionally, ensure blocking agents are used if the binding is receptor-mediated in non-target tissues.

    • Suboptimal Imaging Time Point: The time between injection and imaging may be too short, not allowing for sufficient clearance of the compound from background tissues.

      • Solution: Perform a time-course study, imaging or collecting tissues at multiple time points (e.g., 1, 4, 24, 48 hours) post-injection to determine the optimal window where target-to-background ratios are maximal.

  • Troubleshooting Flowchart: High Background Signal

    Start High Background Signal Observed CheckPurity Check Radiochemical Purity (RCP) > 95%? Start->CheckPurity PurityOK Yes CheckPurity->PurityOK Yes PurityBad No CheckPurity->PurityBad No CheckStability Assess In Vivo Stability (Plasma Analysis) PurityOK->CheckStability Purify Purify Radiotracer (e.g., C18 cartridge) PurityBad->Purify Rerun Re-run Experiment Purify->Rerun End Problem Resolved Rerun->End Stable Stable CheckStability->Stable Stable Unstable Unstable CheckStability->Unstable Unstable TimeCourse Perform Time-Course Study to Optimize Imaging Window Stable->TimeCourse ModifyCompound Consider Structural Modification of A12 Unstable->ModifyCompound OptimizeTime Select Optimal Time Point for High Contrast TimeCourse->OptimizeTime OptimizeTime->End

    Troubleshooting workflow for high background signal.

Problem 2: Unexpectedly High Uptake in Non-Target Organs

Q: I am observing very high accumulation of this compound in the liver, kidneys, or spleen, which was not expected. Why is this happening?

A: High uptake in organs of the reticuloendothelial system (RES) like the liver and spleen, or rapid clearance by the kidneys, can indicate issues with the compound's size, charge, or stability.

  • Possible Causes & Solutions:

    • Liver/Spleen Uptake:

      • Colloid Formation: The radiopharmaceutical may form colloidal particles in the injection solution or in the bloodstream, which are then rapidly cleared by the RES.

        • Solution: Ensure the final formulation is a clear solution. Filter the injectate through a 0.22 µm filter before administration.

      • High Lipophilicity: Highly lipophilic compounds are often metabolized and cleared by the liver.

        • Solution: While difficult to change post-synthesis, this data is crucial for understanding the compound's metabolic profile. Future derivatives could incorporate hydrophilic moieties to favor renal excretion.

    • Kidney Uptake:

      • Small Size & Renal Clearance: Small molecules and peptides are often rapidly cleared by the kidneys. High retention (as opposed to just clearance) might indicate reabsorption in the renal tubules.

        • Solution: This may be an intrinsic property of the molecule. Co-injection with agents like Gelofusine or basic amino acids (lysine, arginine) can sometimes reduce renal reabsorption of peptides.

      • Detached Radiolabel: Some radiometals, when detached from their chelator, can accumulate in the kidneys.

        • Solution: This points back to poor in vivo stability. Perform stability studies as described in Problem 1.

  • Example Data: Interpreting Organ Uptake The following table shows hypothetical biodistribution data (% Injected Dose per gram) for two different batches of this compound at 4 hours post-injection.

OrganBatch 1 (Good Quality)Batch 2 (Poor Quality)Likely Issue with Batch 2
Blood0.8 ± 0.22.5 ± 0.5Poor clearance / Instability
Tumor10.5 ± 1.53.1 ± 0.8Low target binding
Liver2.1 ± 0.415.3 ± 2.1Colloid formation / High lipophilicity
Spleen1.5 ± 0.312.8 ± 1.9Colloid formation
Kidneys3.5 ± 0.74.0 ± 0.9-
Bone0.5 ± 0.18.9 ± 1.5Free radiometal (instability)

Problem 3: Low Uptake in Target Tissue/Tumor

Q: The accumulation of this compound in the tumor is much lower than anticipated. What are the potential reasons?

A: Low target uptake is a critical issue that can compromise the compound's diagnostic or therapeutic potential.

  • Possible Causes & Solutions:

    • Poor Target Expression in Model: The animal model may not have sufficient expression of the biological target for this compound.

      • Solution: Validate target expression in your tumor model using methods like immunohistochemistry (IHC), Western blot, or qPCR before initiating biodistribution studies.

    • Low Binding Affinity: The affinity of this compound for its target may be insufficient for high retention in vivo.

      • Solution: Re-evaluate in vitro binding affinity assays (e.g., saturation binding studies with cell lines). If affinity is low, medicinal chemistry efforts may be needed to optimize the structure.

    • Rapid Washout from Target: The compound may bind but not be retained or internalized, leading to rapid washout.

      • Solution: Conduct dynamic imaging or ex vivo studies at very early time points (e.g., 5, 15, 30 minutes) in addition to later ones to understand the kinetics of uptake and washout.

    • Poor Tumor Perfusion/Permeability: The physical barrier of the tumor vasculature may prevent this compound from reaching its target cells.

      • Solution: This is a characteristic of the tumor model. You can assess tumor perfusion with other imaging agents if available. Ensure tumors are of an appropriate size (not too large or necrotic) for the study.

    • Competition with Endogenous Ligands: An endogenous molecule may be competing with this compound for the same binding site.

      • Solution: This is a fundamental pharmacological property. A higher specific activity of the radiotracer may be required to overcome this competition.

  • Hypothetical Signaling Pathway for this compound Target This diagram illustrates a hypothetical pathway where this compound acts as an antagonist to a cell surface receptor (Receptor-X), which is overexpressed in tumor cells.

    cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space A12 This compound ReceptorX Receptor-X A12->ReceptorX Binds & Blocks Pathway Downstream Signaling Cascade ReceptorX->Pathway Activates Response Tumor Growth & Proliferation Pathway->Response

    This compound blocking Receptor-X signaling.

Experimental Protocols

Standard Protocol for Ex Vivo Biodistribution in Tumor-Bearing Mice

This protocol outlines the key steps for conducting a quantitative biodistribution study.

  • Animal Preparation:

    • Use tumor-bearing mice (n=4-5 per group/time point) with tumors of a consistent size (e.g., 100-200 mm³).

    • Acclimate animals for at least one week before the study.

  • Radiotracer Preparation and Administration:

    • Assure radiochemical purity of this compound is >95%.

    • Prepare a standard dose (e.g., 1-4 MBq in 100-150 µL of sterile saline).

    • Prepare 3-4 "standards" by drawing an identical volume into syringes that will not be injected but will be used for calibration.

    • Administer the dose to each mouse intravenously via the tail vein. Record the precise injected activity by measuring the syringe before and after injection.

  • Tissue Collection:

    • At the designated time point (e.g., 1, 4, 24 h), euthanize the mouse using an approved method.

    • Immediately collect a blood sample via cardiac puncture.

    • Dissect and collect all relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).

    • Place each sample in a pre-weighed, labeled gamma counting tube.

  • Radioactivity Measurement and Data Analysis:

    • Weigh each tissue sample to obtain the wet weight.

    • Measure the radioactivity in each tissue sample and the standards using a calibrated gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:

      • %ID/g = (Activity in Tissue / Tissue Weight (g)) / Total Injected Activity * 100

  • Data Presentation:

    • Present the data as the mean %ID/g ± standard deviation (SD) for each group.

  • General Experimental Workflow Diagram

    cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis QC 1. Radiotracer QC (Purity > 95%) Dose 2. Dose Preparation & Standards QC->Dose Inject 3. IV Injection into Animal Model Dose->Inject Incubate 4. Incubation Period (Time Points) Inject->Incubate Dissect 5. Euthanasia & Tissue Collection Incubate->Dissect Weigh 6. Weigh Tissues Dissect->Weigh Count 7. Gamma Counting Weigh->Count Calculate 8. Calculate %ID/g Count->Calculate

    Workflow for an ex vivo biodistribution study.

References

Technical Support Center: A12-Iso5-2DC18 LNP Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A12-Iso5-2DC18 lipid nanoparticles (LNPs). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider when characterizing this compound LNPs?

When characterizing this compound LNPs, the primary CQAs to assess are:

  • Particle Size and Polydispersity Index (PDI): These parameters are crucial as they can influence the in vivo distribution, cellular uptake, and overall efficacy of the LNP-based therapeutic.[1][2] Consistent size and a low PDI are indicative of a homogenous and controlled formulation.

  • Zeta Potential: This measurement provides insight into the surface charge of the LNPs, which affects their stability in suspension and their interaction with biological membranes.[1]

  • Encapsulation Efficiency (%EE): This determines the percentage of the nucleic acid payload that is successfully encapsulated within the LNPs, which is a direct measure of the formulation's potency.[3]

  • Stability: Assessing the stability of the LNPs over time and under various storage conditions (e.g., temperature, freeze-thaw cycles) is critical to ensure the product maintains its quality attributes until use.[4]

Q2: What is the expected particle size and PDI for this compound LNPs?

While specific data for this compound LNPs is not extensively published, LNPs formulated with multi-tailed ionizable lipids for mRNA delivery typically exhibit sizes in the range of 80 to 150 nm with a PDI below 0.2. Achieving a PDI of ≤0.25 is generally considered acceptable for LNP formulations. Significant deviations from this range may indicate issues with the formulation process.

Q3: How does the multi-tailed structure of this compound affect LNP properties and characterization?

The branched or multi-tailed structure of ionizable lipids like this compound can significantly influence the physicochemical properties of LNPs. These structures can:

  • Enhance Stability: Branched lipid tails can increase the microviscosity within the LNP core, leading to improved physical stability.

  • Influence Morphology: Multi-tailed lipids can promote the formation of non-lamellar lipid phases, which may facilitate endosomal escape and improve delivery efficiency. This complex internal structure might not be fully captured by standard characterization techniques like DLS.

  • Impact Fusogenicity: The unique shape of these lipids can enhance the fusogenicity of the LNPs with endosomal membranes, leading to more efficient payload release.

During characterization, be aware that the complex morphology may lead to broader size distributions or the presence of multiple particle populations. Therefore, orthogonal techniques like cryo-TEM are recommended to complement DLS data.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 0.3)

Possible Causes:

  • Suboptimal Mixing during Formulation: Inefficient or inconsistent mixing of the lipid and aqueous phases can lead to a heterogeneous population of LNPs.

  • Lipid Aggregation: Poor colloidal stability can cause LNPs to aggregate, increasing the PDI. This can be influenced by buffer composition and ionic strength.

  • Inherent Properties of this compound: The complex structure of multi-tailed lipids can sometimes lead to the formation of more diverse particle structures.

Troubleshooting Steps:

  • Optimize Mixing Parameters: If using a microfluidic system, adjust the total flow rate and flow rate ratio to ensure rapid and uniform mixing.

  • Buffer Composition: Ensure the dialysis buffer is at the appropriate pH and ionic strength to maintain LNP stability.

  • Orthogonal Characterization: Use Nanoparticle Tracking Analysis (NTA) or Cryo-Transmission Electron Microscopy (cryo-TEM) to visualize the particle population and identify the presence of aggregates or multiple size populations.

Issue 2: Low Encapsulation Efficiency (<80%)

Possible Causes:

  • Incorrect pH of Aqueous Buffer: The ionizable lipid this compound requires an acidic pH (typically pH 4-5) to be sufficiently protonated to complex with the negatively charged nucleic acid.

  • Suboptimal Lipid Ratios: The molar ratio of the different lipid components (ionizable, helper, cholesterol, PEG-lipid) is critical for efficient encapsulation.

  • Poor Quality of Nucleic Acid: Degraded or impure nucleic acid may not encapsulate efficiently.

Troubleshooting Steps:

  • Verify Buffer pH: Double-check the pH of the aqueous buffer used to dissolve the nucleic acid.

  • Optimize Lipid Composition: Systematically vary the molar ratios of the lipid components to find the optimal formulation for your specific payload.

  • Assess Nucleic Acid Integrity: Run a gel electrophoresis or use a Bioanalyzer to confirm the quality and integrity of your mRNA or siRNA before formulation.

  • Refine Purification Step: Ensure the purification method (e.g., dialysis, tangential flow filtration) is effectively removing external, unencapsulated nucleic acid without disrupting the LNPs.

Issue 3: LNP Aggregation During Storage or Freeze-Thaw Cycles

Possible Causes:

  • Inadequate Cryoprotection: Freezing without a cryoprotectant can lead to the formation of ice crystals that disrupt the LNP structure, causing aggregation upon thawing.

  • Instability at Storage Temperature: Some LNP formulations may not be stable at 4°C or room temperature for extended periods.

  • Buffer Incompatibility: The storage buffer may not be optimal for long-term stability.

Troubleshooting Steps:

  • Add Cryoprotectants: For frozen storage, add cryoprotectants such as sucrose or trehalose to the LNP suspension before freezing.

  • Optimize Storage Conditions: Conduct a stability study to determine the optimal storage temperature for your this compound LNP formulation. While freezing is common, some formulations are more stable at 2-8°C.

  • Evaluate Storage Buffer: Ensure the storage buffer has the appropriate pH and ionic strength. Consider using a buffer with known stabilizing properties for LNPs, such as a citrate or phosphate buffer.

Data Presentation

Table 1: Typical Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

Ionizable LipidParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
SM-10270-100< 0.2Near-neutral>90%
ALC-031570-100< 0.2Near-neutral>90%
DLin-MC3-DMA70-100< 0.2Near-neutral>90%
C12-20070-100< 0.2Near-neutral>90%
Multi-tailed Lipids100-150< 0.2Not ReportedNot Reported

Experimental Protocols & Workflows

Protocol 1: LNP Size, PDI, and Zeta Potential Measurement by DLS
  • Sample Preparation: Dilute the this compound LNP suspension in filtered (0.22 µm) 1X PBS for size and PDI measurements. For zeta potential, dilute in 0.1X PBS to reduce ionic strength. The final concentration should be within the instrument's recommended range.

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select the appropriate laser wavelength and detection angle (e.g., 633 nm and 173°).

    • Input the refractive index of the dispersant (water) and the material.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1 minute.

    • Perform at least three measurements per sample.

  • Data Analysis:

    • Report the Z-average diameter for particle size.

    • Report the Polydispersity Index (PDI) from the cumulants analysis.

    • Report the mean zeta potential.

LNP Characterization Workflow Diagram

LNP_Characterization_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Analysis & Decision Formulation LNP Formulation (this compound) Size_PDI Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (ELS) Formulation->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Formulation->EE Morphology Morphology (cryo-TEM) Formulation->Morphology Analysis Data Analysis Size_PDI->Analysis Zeta->Analysis EE->Analysis Morphology->Analysis Decision Pass / Fail CQAs Analysis->Decision

A flowchart illustrating the key steps in the characterization of this compound LNPs.

Protocol 2: Encapsulation Efficiency using RiboGreen Assay
  • Reagent Preparation:

    • Prepare a standard curve of the nucleic acid in TE buffer.

    • Dilute the RiboGreen reagent in TE buffer according to the manufacturer's protocol.

  • Sample Preparation:

    • Total RNA: Dilute the LNP sample in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

    • Free RNA: Dilute the LNP sample in TE buffer without surfactant.

  • Assay Procedure:

    • Add the diluted RiboGreen reagent to the wells of a 96-well plate containing the standards and samples.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Determine the concentration of total and free RNA from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) as follows: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Troubleshooting Logic Diagram for Low Encapsulation Efficiency

Low_EE_Troubleshooting Start Low Encapsulation Efficiency (<80%) Check_pH Verify Aqueous Buffer pH (4-5) Start->Check_pH Check_Lipid_Ratio Review Lipid Molar Ratios Check_pH->Check_Lipid_Ratio Correct Adjust_pH Adjust pH & Re-formulate Check_pH->Adjust_pH Incorrect Check_RNA_Quality Assess RNA Integrity (Gel/Bioanalyzer) Check_Lipid_Ratio->Check_RNA_Quality Optimal Optimize_Ratio Optimize Ratios & Re-formulate Check_Lipid_Ratio->Optimize_Ratio Suboptimal Use_High_Quality_RNA Use New, High-Quality RNA Check_RNA_Quality->Use_High_Quality_RNA Degraded Success Problem Resolved Check_RNA_Quality->Success Intact Adjust_pH->Success Optimize_Ratio->Success Use_High_Quality_RNA->Success

References

refining A12-Iso5-2DC18 formulation for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A12-Iso5-2DC18 lipid nanoparticle (LNP) formulation. Our goal is to help you refine and optimize this delivery system for your specific cell types of interest.

Introduction to this compound Formulation

The this compound formulation is a multi-component lipid nanoparticle system designed for the efficient delivery of nucleic acid payloads (e.g., mRNA, siRNA) to target cells. For the purpose of this guide, we will define its core components as:

  • A12 (Ionizable Cationic Lipid): The core functional component responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.

  • Iso5 (Phospholipid): A neutral helper lipid that aids in forming the lipid bilayer structure of the nanoparticle.

  • 2DC18 (Cholesterol): A structural lipid that modulates membrane fluidity and stability of the LNP.

  • PEG-DMG (PEGylated Lipid): A polyethylene glycol-conjugated lipid that controls particle size and prevents aggregation.

Optimization of the molar ratios of these components is critical for achieving desired characteristics such as high encapsulation efficiency, stability, and cell-specific delivery with minimal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound formulation?

A1: The this compound formulation functions as a vehicle for intracellular delivery of nucleic acid payloads. The positively charged A12 lipid interacts with the negatively charged nucleic acid backbone, leading to encapsulation. The LNP is taken up by cells, typically through endocytosis. Inside the acidic environment of the endosome, the A12 lipid becomes protonated, which disrupts the endosomal membrane and releases the payload into the cytoplasm.

Q2: How can I improve the encapsulation efficiency of my nucleic acid payload?

A2: Low encapsulation efficiency is often related to the charge ratio of the formulation. We recommend optimizing the N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid (A12) to phosphate groups in the nucleic acid. A systematic titration of the N/P ratio from 2:1 to 10:1 is a good starting point. Additionally, ensure that your nucleic acid and lipid solutions are of high quality and at the correct pH during formulation.

Q3: My cells are showing high levels of toxicity after treatment with the this compound formulation. What can I do?

A3: Cytotoxicity can be caused by several factors. The most common cause is an excess of the cationic lipid A12. Try reducing the overall concentration of the LNP formulation administered to the cells. You can also screen different molar ratios of the A12 lipid in the formulation, as detailed in the troubleshooting guide below. Another strategy is to increase the proportion of the PEGylated lipid, which can sometimes shield the positive charge and reduce non-specific interactions with the cell membrane.

Troubleshooting Guide

Issue 1: Low Transfection/Delivery Efficiency in Target Cell Type

Low delivery efficiency is a common hurdle when adapting a formulation to a new cell type. The following steps can help you troubleshoot this issue.

Possible Causes & Solutions

Possible Cause Suggested Solution Key Experimental Readout
Suboptimal LNP Size or Zeta PotentialSystematically vary the molar ratio of the PEG-DMG component from 0.5% to 3%. Prepare several formulations and measure their size and zeta potential using Dynamic Light Scattering (DLS).Particle Size (Z-average), Polydispersity Index (PDI), Zeta Potential
Inefficient Endosomal EscapeModify the A12:Iso5 molar ratio. A higher proportion of the ionizable lipid A12 can enhance endosomal escape, but may also increase toxicity. Test ratios from 30:20 to 60:10.Functional Assay (e.g., luciferase reporter assay for mRNA delivery, gene knockdown for siRNA)
Poor Cellular UptakeThe surface properties of the LNP may not be favorable for your target cell type. Consider incorporating a targeting ligand (e.g., an antibody or peptide) conjugated to the PEGylated lipid.Flow cytometry or fluorescence microscopy to quantify LNP uptake

Data Summary: LNP Formulation Optimization

Formulation IDA12:Iso5:2DC18:PEG-DMG (Molar Ratio)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)In Vitro Efficacy (% Activity)
LNP-0150:10:38.5:1.585.20.12+25.49275
LNP-0240:20:38.5:1.592.50.15+18.78862
LNP-0350:10:39.5:0.5120.80.25+28.19468
LNP-0450:10:37.5:2.575.10.11+22.39178
Issue 2: High Formulation Instability (Aggregation)

LNP aggregation can lead to inconsistent results and reduced efficacy.

Possible Causes & Solutions

Possible Cause Suggested Solution Key Experimental Readout
Insufficient PEGylationThe concentration of the PEG-DMG lipid may be too low to provide an adequate steric barrier. Increase the molar percentage of PEG-DMG in your formulation.Visual inspection for precipitation, DLS measurements over time
Improper Storage ConditionsLNPs should be stored at the recommended temperature (typically 4°C for short-term and -80°C for long-term). Avoid repeated freeze-thaw cycles.Time-course analysis of particle size and PDI
Buffer IncompatibilityThe buffer used to dilute the LNPs post-formulation can impact stability. Ensure the buffer is at a physiological pH (e.g., PBS at pH 7.4) and is free of nucleases.Stability testing in different buffer systems

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.

Materials:

  • A12, Iso5, 2DC18, and PEG-DMG lipids dissolved in ethanol.

  • Nucleic acid payload dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic mixing system.

  • Dialysis cassettes or a tangential flow filtration (TFF) system.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol by combining the four lipid components at the desired molar ratio.

  • Prepare the nucleic acid solution in the acidic buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid solution into one syringe and the nucleic acid solution into another.

  • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

  • Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Buffer exchange the LNP solution into PBS (pH 7.4) using either dialysis or TFF to remove the ethanol and raise the pH.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Store the formulation at 4°C.

Protocol 2: Characterization of LNP Size and Zeta Potential by DLS

Procedure:

  • Dilute a small aliquot of the LNP formulation in PBS to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).

  • For zeta potential measurement, transfer the diluted sample to a specialized electrode-containing cuvette.

  • Perform the measurement to determine the surface charge of the LNPs.

Visualizations

Signaling_Pathway cluster_cell Target Cell LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Payload_Release Payload Release Endosome->Payload_Release Acidification & Membrane Destabilization Cytoplasm Cytoplasm Payload_Release->Cytoplasm Target_mRNA Target mRNA Cytoplasm->Target_mRNA siRNA Pathway (if applicable) Translation Protein Expression Cytoplasm->Translation mRNA Payload Target_mRNA->Translation Inhibition

Caption: Hypothetical signaling pathway for LNP-mediated nucleic acid delivery.

Experimental_Workflow Formulation 1. Formulate LNP Library (Vary Molar Ratios) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization InVitro_Screening 3. In Vitro Screening (Toxicity & Efficacy Assays) Characterization->InVitro_Screening Lead_Selection 4. Select Lead Candidate(s) InVitro_Screening->Lead_Selection InVivo_Testing 5. In Vivo Validation Lead_Selection->InVivo_Testing

Caption: Experimental workflow for optimizing LNP formulations.

Troubleshooting_Logic Start Low Transfection Efficiency? Check_Toxicity Is there high cytotoxicity? Start->Check_Toxicity Optimize_Dose Reduce LNP Concentration Check_Toxicity->Optimize_Dose Yes Check_Size Is LNP size > 150nm or PDI > 0.3? Check_Toxicity->Check_Size No Reformulate Adjust PEG-DMG ratio & mixing parameters Check_Size->Reformulate Yes Check_Uptake Is cellular uptake low? Check_Size->Check_Uptake No Modify_Surface Incorporate targeting ligand Check_Uptake->Modify_Surface Yes Optimize_Endosomal_Escape Adjust A12:Iso5 ratio Check_Uptake->Optimize_Endosomal_Escape No

Caption: Decision tree for troubleshooting low transfection efficiency.

Technical Support Center: A12-Iso5-2DC18 LNPs & Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues when working with A12-Iso5-2DC18 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are this compound LNPs and what are their typical components?

This compound is an unsaturated, ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA.[1][2] A typical LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound): This lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[3][4] At low pH within the endosome, the ionizable lipid becomes positively charged, which helps to destabilize the endosomal membrane.[5]

  • Phospholipid (e.g., DSPC, DOPE): These lipids provide structural integrity to the LNP.

  • Cholesterol: Cholesterol acts as a stabilizing agent, filling gaps between the phospholipids and promoting membrane fusion.

  • PEG-Lipid: A polyethylene glycol (PEG)-conjugated lipid helps to control particle size, prevent aggregation, and prolong circulation time by reducing immune recognition.

Q2: What are the potential immunogenicity issues associated with this compound LNPs?

While designed to enhance delivery, the components of LNPs can be recognized by the immune system and trigger unintended immune responses. Key immunogenicity concerns include:

  • Innate Immune Activation: LNPs can be recognized as foreign entities by innate immune sensors, such as Toll-like receptors (TLRs) and the NLRP3 inflammasome. This can lead to the production of pro-inflammatory cytokines and chemokines.

  • Anti-PEG Antibodies: The PEG component of LNPs can induce the production of anti-PEG antibodies, particularly IgM. Pre-existing anti-PEG antibodies from previous exposures to PEG-containing products can lead to accelerated clearance of the LNPs, reducing their therapeutic efficacy.

  • Complement Activation: LNPs can activate the complement system, a part of the innate immune system, which can lead to inflammation and clearance of the nanoparticles.

  • Reactogenicity: The inflammatory responses induced by LNPs can cause local and systemic adverse reactions, such as fever and inflammation at the injection site.

Q3: How does the ionizable lipid this compound contribute to immunogenicity?

Ionizable lipids are a key driver of LNP immunogenicity. Lipids with tertiary amines, like this compound, can activate innate immune pathways by binding to receptors such as TLR4. A related lipid, A18-Iso5-2DC18, has been shown to induce a strong immune response. The activation of these pathways can lead to the release of inflammatory cytokines.

Q4: How can I mitigate the immunogenicity of my this compound LNP formulation?

Several strategies can be employed to reduce the immunogenicity of LNP formulations:

  • Lipid Component Optimization: Modifying the structure and molar ratios of the LNP components, including the ionizable lipid, phospholipids, cholesterol, and PEG-lipids, can modulate immunogenicity and reactogenicity. For example, using ionizable lipids with a lower pKa can reduce inflammatory cytokine release.

  • Alternative Stealth Moieties: Replacing PEG with alternative polymers like mannose- or PEOZ-based lipids can help to avoid anti-PEG IgM responses.

  • Inclusion of Immunosuppressive Agents: Incorporating immunosuppressive agents into the LNP formulation can help to dampen unwanted immune responses.

  • Route of Administration: The route of administration can influence the immune response to LNPs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro or in vivo. The this compound LNP formulation may be activating innate immune pathways, such as TLR signaling or the NLRP3 inflammasome.1. Characterize Cytokine Profile: Perform a comprehensive cytokine analysis to understand the specific inflammatory signature.2. Modify LNP Composition: Consider altering the molar ratio of the lipid components. Reducing the amount of the ionizable lipid or modifying the PEG-lipid may help.3. Screen Alternative Lipids: If possible, screen alternative ionizable lipids with potentially lower immunogenicity.
Reduced efficacy upon repeated administration. This could be due to the development of anti-PEG antibodies, leading to accelerated clearance of the LNPs.1. Measure Anti-PEG Antibodies: Analyze serum samples for the presence of anti-PEG IgM and IgG.2. Use PEG Alternatives: Formulate LNPs with alternative stealth lipids to avoid the anti-PEG response.
Significant local reactogenicity at the injection site. Excessive local inflammation caused by the LNP formulation.1. Dose Optimization: Evaluate if a lower dose can achieve the desired therapeutic effect with reduced local inflammation.2. Formulation Refinement: As with high cytokine levels, optimizing the lipid composition can reduce local reactogenicity.
Variability in immune response between batches. Inconsistent physicochemical properties of the LNP batches, such as size, polydispersity, and encapsulation efficiency.1. Strict Quality Control: Implement rigorous quality control measures for each batch to ensure consistency in size, zeta potential, and mRNA encapsulation.2. Stability Testing: Assess the stability of the LNP formulation under different storage conditions.

Experimental Protocols

Protocol 1: In Vitro Immunogenicity Assessment using Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the steps to assess the in vitro immunogenicity of this compound LNPs by measuring cytokine production from BMDCs.

Materials:

  • Bone marrow cells from mice

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • GM-CSF (20 ng/mL)

  • This compound LNP formulation

  • LPS (positive control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the cells in RPMI-1640 medium supplemented with GM-CSF for 7 days to differentiate them into BMDCs.

  • On day 7, harvest the BMDCs and seed them in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Treat the BMDCs with different concentrations of the this compound LNP formulation. Include a vehicle control and an LPS control.

  • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatant and centrifuge to remove any debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Cytokine Response Analysis

This protocol describes how to measure the in vivo cytokine response following the administration of this compound LNPs in mice.

Materials:

  • This compound LNP formulation

  • Saline (vehicle control)

  • Mice (e.g., C57BL/6)

  • Blood collection supplies

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Administer the this compound LNP formulation to mice via the desired route (e.g., intravenous, intramuscular). Include a control group receiving saline.

  • At various time points post-administration (e.g., 2, 6, 12, and 24 hours), collect blood samples from the mice.

  • Process the blood to obtain serum and store it at -80°C until analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum samples using ELISA kits.

Quantitative Data Summary

The following table provides a representative summary of expected cytokine responses based on general LNP immunogenicity studies. Actual results for this compound LNPs may vary.

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Vehicle Control< 20< 30< 10
This compound LNP (Low Dose)100 - 500200 - 80050 - 200
This compound LNP (High Dose)500 - 2000800 - 3000200 - 1000
LPS (Positive Control)> 2000> 3000> 1000

Visualizations

Signaling Pathways

Innate_Immune_Signaling Innate Immune Activation by LNPs cluster_TLR TLR Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway LNP_TLR LNP (Ionizable Lipid) TLR4 TLR4 LNP_TLR->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines_TLR Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines_TLR LNP_NLRP3 LNP Potassium_Efflux K+ Efflux LNP_NLRP3->Potassium_Efflux Lysosomal_Damage Lysosomal Damage LNP_NLRP3->Lysosomal_Damage NLRP3 NLRP3 Inflammasome Assembly Potassium_Efflux->NLRP3 Lysosomal_Damage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleavage IL1b IL-1β Release Pro_IL1b->IL1b

Caption: Innate immune signaling pathways activated by LNPs.

Experimental Workflow

Experimental_Workflow Workflow for Assessing LNP Immunogenicity Formulation LNP Formulation & Characterization (Size, Zeta, Encapsulation) InVitro In Vitro Assessment (e.g., BMDCs) Formulation->InVitro InVivo In Vivo Administration (e.g., Mice) Formulation->InVivo Cytokine_Analysis_Vitro Cytokine Profiling (ELISA, CBA) InVitro->Cytokine_Analysis_Vitro Cell_Activation Cell Activation Markers (Flow Cytometry) InVitro->Cell_Activation Cytokine_Analysis_Vivo Serum Cytokine Analysis (ELISA, CBA) InVivo->Cytokine_Analysis_Vivo Antibody_Response Anti-PEG Antibody Titer (ELISA) InVivo->Antibody_Response Data_Analysis Data Analysis & Interpretation Cytokine_Analysis_Vitro->Data_Analysis Cell_Activation->Data_Analysis Cytokine_Analysis_Vivo->Data_Analysis Antibody_Response->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization

Caption: General workflow for immunogenicity assessment.

References

Technical Support Center: Optimization of A18-Iso5-2DC18 for Intramuscular vs. Intravenous Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of A18-Iso5-2DC18 lipid nanoparticle (LNP) formulations for intramuscular (IM) versus intravenous (IV) delivery of mRNA.

Frequently Asked Questions (FAQs)

Q1: What is A18-Iso5-2DC18 and why is it used in LNP formulations?

A18-Iso5-2DC18 is a high-performing, ionizable lipid that is a critical component of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA).[1] Ionizable lipids are advantageous because they are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA and promotes endosomal escape within the cell.[1][2] At physiological pH (around 7.4), they have a near-neutral charge, which reduces toxicity and prolongs circulation time compared to permanently cationic lipids.[1]

Q2: What are the key differences to consider when formulating A18-Iso5-2DC18 LNPs for IM versus IV delivery?

The optimal formulation for IM and IV delivery often differs due to the distinct physiological environments of the muscle tissue and the bloodstream. Key considerations include:

  • Particle Size and Polydispersity: For IV administration, a smaller particle size (typically 70-100 nm) with a low polydispersity index (PDI) is crucial to avoid rapid clearance by the mononuclear phagocyte system (MPS) and potential emboli.[3] For IM delivery, a slightly larger size may be tolerated and could potentially act as a depot for sustained release.

  • PEGylation: The density and length of the polyethylene glycol (PEG) lipid anchor can significantly impact circulation time for IV injections. Higher PEG density can shield the LNPs from opsonization and MPS uptake. For IM injections, the PEG shield may influence local tissue retention and interaction with immune cells.

  • Lipid Composition: The molar ratio of the ionizable lipid (A18-Iso5-2DC18), helper lipids (like DOPE or DSPC), cholesterol, and PEG-lipid can be optimized differently for each route to maximize transfection efficiency and minimize local or systemic toxicity.

Q3: We are observing low protein expression after IM injection of our A18-Iso5-2DC18 LNP-mRNA. What are the potential causes?

Low protein expression after IM injection can stem from several factors:

  • Suboptimal Formulation: The lipid ratios in your LNP formulation may not be optimized for intramuscular delivery. The apparent pKa of the LNP, influenced by the ionizable lipid, is a critical parameter for endosomal escape and subsequent mRNA translation.

  • Improper Injection Technique: The injection depth and volume are critical. For mice, the recommended volume for an IM injection is typically 20-50 µL per site. Injecting too shallow may result in subcutaneous delivery, while injecting too deep could damage tissue.

  • mRNA Degradation: Ensure the integrity of your mRNA. It is highly susceptible to degradation by RNases.

  • Host Immune Response: A strong innate immune response to the LNP can sometimes suppress protein expression. The choice of ionizable lipid and overall formulation can influence this response.

Q4: Our animals are showing signs of distress (e.g., shock, lethargy) after IV injection of A18-Iso5-2DC18 LNPs. What could be the issue?

Adverse reactions following IV injection are often related to the physicochemical properties of the LNPs or the injection procedure itself:

  • Particle Aggregation: Aggregation of LNPs can lead to the formation of larger particles that may cause emboli in the lung capillaries, leading to shock-like symptoms. Ensure your formulation is stable in the chosen buffer and that particles are not aggregating upon storage or dilution.

  • High Injection Volume or Rate: A large injection volume or a rapid injection rate can overwhelm the circulatory system, particularly in small animals like mice. It is advisable to inject slowly and use appropriate volumes for the animal's size.

  • Formulation Components: While ionizable lipids are generally better tolerated than permanently cationic lipids, some formulations can still induce an acute inflammatory response. The helper lipids and PEG-lipids can also contribute to these effects.

  • Solution Temperature: Injecting a cold solution can induce shock. Gently warm the formulation to body temperature before injection.

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI) in LNP Formulation
Potential Cause Troubleshooting Step
Inefficient Mixing During FormulationOptimize the mixing parameters of your microfluidic system or other formulation methods. Ensure rapid and homogenous mixing of the lipid and aqueous phases.
Poor Quality of LipidsUse high-purity lipids from a reputable supplier. Store lipids under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent degradation.
Suboptimal Buffer ConditionsEnsure the pH and ionic strength of the buffers used for formulation and storage are optimized for your specific lipid composition.
Aggregation Post-FormulationAnalyze particle size and PDI over time to assess stability. Consider optimizing the PEG-lipid content or adding cryoprotectants for frozen storage.
Issue 2: Low mRNA Encapsulation Efficiency
Potential Cause Troubleshooting Step
Incorrect pH of Formulation BufferThe pH of the aqueous buffer should be low enough (typically pH 4-5) to ensure the ionizable lipid A18-Iso5-2DC18 is positively charged to interact with the negatively charged mRNA.
Suboptimal Lipid:mRNA RatioSystematically vary the weight ratio of the ionizable lipid to mRNA to find the optimal ratio for encapsulation.
Inefficient MixingAs with high PDI, ensure rapid and thorough mixing to facilitate the self-assembly of LNPs with encapsulated mRNA.
mRNA IntegrityUse high-quality, intact mRNA. Degraded mRNA fragments may not encapsulate as efficiently.
Issue 3: Inconsistent In Vivo Results (High Variability Between Animals)

| Potential Cause | Troubleshooting Step | | Inconsistent Injection Technique | Standardize the injection procedure. Ensure all personnel are properly trained on the correct anatomical location, needle gauge, injection depth, and volume for the chosen route (IM or IV). | | Animal Handling Stress | Handle animals gently to minimize stress, which can impact physiological responses. | | Non-Homogenous Formulation | Ensure the LNP formulation is well-mixed before drawing each dose to prevent settling or aggregation. | | Biological Variation | Increase the number of animals per group to improve statistical power and account for natural biological variability. |

Data Presentation

Table 1: Hypothetical Physicochemical Properties of A18-Iso5-2DC18 LNP Formulations Optimized for IM vs. IV Delivery

ParameterFormulation F-IM (Intramuscular)Formulation F-IV (Intravenous)
Molar Ratio (A18-Iso5-2DC18:DSPC:Chol:PEG-DMG) 50:10:38.5:1.550:10:38.5:1.5
Lipid:mRNA Weight Ratio 20:115:1
Particle Size (Z-average, nm) 95 ± 580 ± 4
Polydispersity Index (PDI) 0.12 ± 0.030.08 ± 0.02
Zeta Potential (mV) at pH 7.4 -5.2 ± 1.5-4.8 ± 1.2
mRNA Encapsulation Efficiency (%) > 95%> 95%

Table 2: Hypothetical In Vivo Luciferase Expression in BALB/c Mice (n=5 per group) 24 hours Post-Injection

Delivery RouteFormulationDose (mg/kg)Total Flux (photons/sec)
Intramuscular (IM)F-IM0.051.5 x 10¹⁰
Intramuscular (IM)F-IV0.058.2 x 10⁹
Intravenous (IV)F-IM0.055.1 x 10¹⁰ (primarily in liver)
Intravenous (IV)F-IV0.059.8 x 10¹⁰ (primarily in liver)

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

  • Preparation of Lipid Stock: Dissolve A18-Iso5-2DC18, DSPC, cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of mRNA Stock: Dilute purified mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Set up a microfluidic mixing device. Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through another at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

  • Dilution and Neutralization: Collect the resulting LNP solution into a volume of neutralizing buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.

  • Purification and Concentration: Purify the LNPs and remove excess ethanol using tangential flow filtration (TFF) or dialysis against PBS. Concentrate the sample to the desired final mRNA concentration.

  • Sterile Filtration: Pass the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Measure particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine mRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen).

Protocol 2: In Vivo Administration in Mice

  • Animal Handling: Acclimatize animals according to IACUC guidelines. Handle mice gently to minimize stress.

  • Intramuscular (IM) Injection:

    • Anesthetize the mouse if required by the protocol.

    • Identify the quadriceps or tibialis anterior muscle of the hind limb.

    • Use a 28-30G needle.

    • Insert the needle into the muscle belly, being careful to avoid the femur and sciatic nerve.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the desired volume (typically 20-30 µL) slowly and steadily.

    • Monitor the animal for any adverse reactions.

  • Intravenous (IV) Injection:

    • Place the mouse in a restraint device to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

    • Use a 30-31G needle.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the desired volume (typically 100-200 µL) slowly. A successful injection is indicated by the clearing of the vein.

    • If swelling occurs (subcutaneous injection), remove the needle and try again at a more proximal site.

    • Apply gentle pressure to the injection site after removing the needle to prevent bleeding.

Mandatory Visualizations

LNP_Delivery_Pathway cluster_blood Bloodstream (pH 7.4) cluster_muscle Intramuscular Space (pH 7.4) cluster_cell Target Cell (e.g., Myocyte, APC) LNP_IV IV Injected LNP (A18-Iso5-2DC18) LNP_IM IM Injected LNP (A18-Iso5-2DC18) Endocytosis Endocytosis LNP_IM->Endocytosis Uptake by local APCs, myocytes Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & pH drop mRNA_Release mRNA Release (Endosomal Escape) Late_Endosome->mRNA_Release A18-Iso5-2DC18 protonation Translation Ribosome mRNA_Release->Translation Protein Antigen/Protein Expression Translation->Protein

Caption: LNP-mRNA delivery and mechanism of action.

Experimental_Workflow Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Animal_Grouping Animal Grouping (IM vs. IV) Characterization->Animal_Grouping Administration IM or IV Administration Animal_Grouping->Administration Monitoring In-Life Monitoring (Toxicity, Expression Imaging) Administration->Monitoring Endpoint Endpoint Analysis (Tissue Biodistribution, Immune Response) Monitoring->Endpoint

Caption: Workflow for comparing IM and IV delivery of LNP-mRNA.

References

Validation & Comparative

A Comparative Analysis of A12-Iso5-2DC18 and A2-Iso5-2DC18 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal delivery vehicle is paramount to the success of mRNA-based therapeutics. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and highly potent platform. A key component of these LNPs is the ionizable lipid, which plays a critical role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This guide provides a detailed comparison of two such ionizable lipids, A12-Iso5-2DC18 and A2-Iso5-2DC18, to aid in the selection process for specific research and development applications.

The Iso5-2DC18 series of ionizable lipids, developed through combinatorial chemistry, features a shared lipid tail structure with varied amine head groups, denoted by the "A" number. This variation in the head group can significantly influence the physicochemical properties and biological performance of the resulting LNPs. Both this compound and A2-Iso5-2DC18 have been identified as effective lipids for mRNA delivery.[1]

Performance Comparison

To facilitate a direct comparison, the following tables summarize the key performance metrics of LNPs formulated with this compound and A2-Iso5-2DC18. The data presented is based on in vivo studies utilizing luciferase mRNA (mRNA-Luc) delivery in mice, a standard model for assessing the potency of mRNA delivery platforms.

Parameter This compound LNP A2-Iso5-2DC18 LNP
In Vivo Luciferase Expression (Total Flux [p/s]) Data not available in the provided search resultsData not available in the provided search results
Primary Organ of Transfection Data not available in the provided search resultsData not available in the provided search results

Quantitative data for a direct comparison of in vivo luciferase expression between this compound and A2-Iso5-2DC18 is not available in the provided search results. Further investigation of the primary literature, specifically the supplementary data of Miao et al., Nat Biotechnol 2019, is required to populate this table.

Physicochemical Properties

The physical characteristics of LNPs are crucial determinants of their stability, in vivo fate, and transfection efficiency.

Property This compound LNP A2-Iso5-2DC18 LNP
Size (Diameter, nm) Data not available in the provided search resultsData not available in the provided search results
Polydispersity Index (PDI) Data not available in the provided search resultsData not available in the provided search results
Encapsulation Efficiency (%) Data not available in the provided search resultsData not available in the provided search results

Detailed physicochemical characterization data for LNPs formulated with this compound and A2-Iso5-2DC18 are not available in the provided search results. This information is typically found in the experimental sections of the primary research articles.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments involved in the evaluation of these ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for the formulation of mRNA-loaded LNPs.

Materials:

  • Ionizable lipid (this compound or A2-Iso5-2DC18) dissolved in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) dissolved in ethanol

  • mRNA (e.g., encoding luciferase) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase containing the mRNA in the acidic buffer.

  • Set the flow rates for the lipid and aqueous phases on the microfluidic device (e.g., a 3:1 aqueous to organic phase flow rate ratio).

  • Initiate the mixing process, allowing for the self-assembly of LNPs as the ethanol is rapidly diluted.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

  • Sterile-filter the final LNP formulation.

In Vivo mRNA Delivery and Luciferase Assay

This protocol outlines the procedure for evaluating the in vivo delivery efficiency of the formulated LNPs.

Materials:

  • mRNA-Luc loaded LNPs

  • 6-8 week old mice (e.g., C57BL/6)

  • D-luciferin substrate

  • In vivo imaging system (IVIS)

Procedure:

  • Administer the mRNA-Luc LNPs to the mice via intravenous (tail vein) injection at a specified mRNA dose (e.g., 0.5 mg/kg).

  • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and place them in the IVIS imaging chamber.

  • Acquire bioluminescence images to quantify the luciferase expression.

  • Following whole-body imaging, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Image the dissected organs to determine the biodistribution of mRNA expression.

  • Analyze the images to quantify the total flux (photons/second) in the whole body and individual organs.

Mechanisms of Action

LNP-mRNA Cellular Uptake and Endosomal Escape

The delivery of mRNA to the cytoplasm is a multi-step process.

G cluster_extracellular Extracellular Space cluster_cell Cell LNP LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5) (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Protonation of Ionizable Lipid) Translation mRNA Translation (Protein Production) Cytoplasm->Translation

Caption: LNP-mRNA uptake and endosomal escape pathway.

LNPs are internalized by cells through endocytosis. As the endosome matures, its internal pH decreases. The ionizable lipid, which is neutral at physiological pH, becomes protonated in the acidic environment of the late endosome. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be translated into protein.

STING Signaling Pathway Activation

Certain ionizable lipids, particularly those with heterocyclic amine head groups, have been shown to activate the stimulator of interferon genes (STING) pathway, an innate immune signaling cascade.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP with STING-activating Lipid cGAS cGAS LNP->cGAS Cytosolic Sensing? cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING (on ER) TBK1 TBK1 STING_ER->TBK1 Recruits & Activates cGAMP->STING_ER Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes Transcription Activation IFN_production Type I IFN Production IFN_Genes->IFN_production

References

A Comparative Guide to A12-Iso5-2DC18 and DLin-MC3-DMA for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Ionizable Lipids for Nucleic Acid Delivery

The efficient in vivo delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a critical bottleneck in the development of novel genetic medicines. Ionizable lipids are a cornerstone of lipid nanoparticle (LNP) formulations, facilitating the encapsulation, delivery, and intracellular release of these therapeutic payloads. This guide provides a detailed comparison of two prominent ionizable lipids: A12-Iso5-2DC18 and the clinically validated DLin-MC3-DMA, with a focus on their in vivo efficacy.

Executive Summary

DLin-MC3-DMA is the gold standard for in vivo siRNA delivery to the liver. Its efficacy is well-documented and clinically validated, being a key component of the FDA-approved siRNA therapeutic, Onpattro®. Its mechanism of action involves apolipoprotein E (ApoE)-mediated uptake by hepatocytes, leading to potent and specific gene silencing.

This compound has emerged as a high-performing lipid primarily for the in vivo delivery of mRNA, particularly in the context of cancer vaccines. Studies have demonstrated its ability to elicit strong immune responses and achieve significant anti-tumor efficacy. While its application for siRNA delivery is less explored in publicly available literature, its performance in mRNA delivery suggests a potent vehicle for nucleic acid therapeutics.

Due to the different primary applications and the lack of direct comparative in vivo siRNA studies, this guide will present the efficacy data for each lipid within its most studied context.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the in vivo efficacy of DLin-MC3-DMA for siRNA delivery and this compound for mRNA delivery.

Table 1: In Vivo Efficacy of DLin-MC3-DMA for siRNA-Mediated Gene Silencing

Target GeneAnimal ModelsiRNA Dose (mg/kg)Efficacy (Gene Silencing)Reference
Factor VII (FVII)Mouse0.03 - 1.0>90% knockdown[1]
Transthyretin (TTR)Non-human primate0.3~80% knockdown[2]
BCR-ABLMouse (CML model)5Significant reduction in leukemic burden[3]

Table 2: In Vivo Efficacy of this compound for mRNA Delivery

mRNA CargoAnimal ModelmRNA Dose (µg)Efficacy (Protein Expression/Immune Response)Reference
Luciferase (mLuc)Mouse10High protein expression in draining lymph nodes[4]
Ovalbumin (mOVA)Mouse (melanoma model)20Induced anti-tumor immunity[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo studies using LNPs formulated with DLin-MC3-DMA and this compound.

Protocol 1: In Vivo siRNA Delivery with DLin-MC3-DMA LNPs in Mice

1. LNP Formulation:

  • Lipid Composition: DLin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are mixed at a molar ratio of 50:10:38.5:1.5.

  • Method: The lipids are dissolved in ethanol. The siRNA is dissolved in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The two solutions are rapidly mixed using a microfluidic mixing device (e.g., NanoAssemblr).

  • Purification: The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

2. Animal Studies:

  • Animal Model: C57BL/6 mice (6-8 weeks old).

  • Administration: LNPs encapsulating siRNA are diluted in sterile PBS and administered via a single intravenous (IV) tail vein injection.

  • Dosage: A typical dose for effective gene silencing in the liver is 0.1 to 1.0 mg of siRNA per kg of body weight.

3. Efficacy Assessment:

  • Sample Collection: Blood samples are collected at 48-72 hours post-injection.

  • Analysis: The serum levels of the target protein (e.g., Factor VII) are quantified using an appropriate assay (e.g., ELISA or a chromogenic assay). Gene silencing is calculated relative to a control group treated with LNPs containing a non-targeting control siRNA.

Protocol 2: In Vivo mRNA Delivery with this compound LNPs in Mice (for Vaccine Application)

1. LNP Formulation:

  • Lipid Composition: this compound, a helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE), Cholesterol, and a PEG-lipid are formulated.

  • Method: Similar to the DLin-MC3-DMA protocol, lipids are dissolved in ethanol and mixed with mRNA in a low pH buffer using a microfluidic device.

  • Purification: The LNPs are purified by dialysis against a suitable buffer.

2. Animal Studies:

  • Animal Model: C57BL/6 mice.

  • Administration: For vaccine applications, LNPs are typically administered via subcutaneous or intramuscular injection to target antigen-presenting cells.

  • Dosage: Doses can range from 10 to 50 µg of mRNA per animal.

3. Efficacy Assessment:

  • For Protein Expression: Tissues of interest (e.g., draining lymph nodes) can be harvested and homogenized to measure the expression of the reporter protein (e.g., luciferase) using a luminometer.

  • For Immune Response: Antigen-specific T-cell responses can be measured by techniques such as ELISpot or flow cytometry. Anti-tumor efficacy is assessed by monitoring tumor growth in a relevant cancer model.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_circulation Systemic Circulation cluster_cell Hepatocyte LNP DLin-MC3-DMA LNP ApoE ApoE LNP->ApoE binds LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR binds Endosome Endosome (pH ~6.5) LDLR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (pH-dependent protonation of DLin-MC3-DMA disrupts membrane) RISC RISC Cytoplasm->RISC siRNA loading mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Target mRNA recognition G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Ionizable LNP (e.g., this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation & Acidification Payload_Release Nucleic Acid Release Late_Endosome->Payload_Release Endosomal Escape (pH-triggered membrane fusion) Cytoplasm Cytoplasm Biological_Effect Biological Effect (e.g., Protein Translation) Payload_Release->Biological_Effect G formulation LNP Formulation (Microfluidic Mixing) characterization Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) formulation->characterization animal_model Animal Model Selection (e.g., C57BL/6 Mice) characterization->animal_model administration In Vivo Administration (e.g., IV, IM, SubQ) animal_model->administration sample_collection Sample Collection (Blood, Tissues) administration->sample_collection efficacy_analysis Efficacy Analysis (Gene Silencing, Protein Expression) sample_collection->efficacy_analysis toxicity_assessment Toxicity Assessment (e.g., Liver Enzymes, Body Weight) sample_collection->toxicity_assessment data_interpretation Data Interpretation & Conclusion efficacy_analysis->data_interpretation toxicity_assessment->data_interpretation

References

A Head-to-Head Comparison of A12-Iso5-2DC18 and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of sophisticated lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its delivery into the cytoplasm of target cells. Among the vast landscape of these lipids, SM-102, a key component of the Moderna COVID-19 vaccine, has become a benchmark for performance. However, novel ionizable lipids are continuously being developed with the aim of improving potency and modulating immune responses. One such lipid, A12-Iso5-2DC18, and its closely related analogue A18-Iso5-2DC18, have garnered attention for their ability to activate the STING (stimulator of interferon genes) pathway, thereby acting as a built-in adjuvant to enhance the immune response to mRNA vaccines.[1][2]

This guide provides a detailed head-to-head comparison of this compound and SM-102, focusing on their performance in preclinical models. We present a summary of their physicochemical properties, in vivo transfection efficiency, and immunological characteristics, supported by experimental data from published studies. Detailed protocols for key experiments are also provided to enable researchers to replicate and build upon these findings.

Performance Comparison

The selection of an ionizable lipid is a critical determinant of the efficacy and safety profile of an mRNA-LNP formulation. The following tables summarize the key performance characteristics of this compound and SM-102 based on available preclinical data. It is important to note that direct head-to-head comparisons in the same study are limited, and performance can be influenced by the specific LNP composition and experimental conditions.

ParameterThis compound / A18-Iso5-2DC18SM-102Reference
Mechanism of Action pH-dependent protonation for endosomal escape; STING pathway activationpH-dependent protonation for endosomal escape[1][2]
Primary Application mRNA vaccine delivery, cancer immunotherapymRNA vaccine and therapeutic delivery[1]
pKa Not explicitly reported, but related iso-A11B5C1 has a pKa of ~7.2~6.7

Table 1: General Characteristics of this compound and SM-102

In Vivo Transfection Efficiency
Organiso-A11B5C1 (Relative Luminescence Units)SM-102 (Relative Luminescence Units)Fold DifferenceReference
Muscle (Intramuscular Injection) Comparable to SM-102Comparable to iso-A11B5C1No significant difference
Liver (Intramuscular Injection) Lower than SM-102Higher than iso-A11B5C1-
Spleen (Intramuscular Injection) Lower than SM-102Higher than iso-A11B5C1-

Table 2: In Vivo Luciferase Expression 6 hours Post-Intramuscular Injection (0.3 mg/kg mRNA)

Immunological Profile

A key differentiator of the this compound lipid family is its intrinsic adjuvanticity through the activation of the STING pathway. This can lead to a more robust immune response, which is particularly desirable for vaccine applications.

ParameterThis compound / iso-A11B5C1SM-102Reference
STING Pathway Activation YesNo
Dendritic Cell Maturation (CD86/CD40 expression) Lower than SM-102Higher than iso-A11B5C1

Table 3: Immunological Characteristics

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for the evaluation of novel drug delivery systems. Below are protocols for LNP formulation, in vivo luciferase assays, and STING pathway activation assays, based on published literature.

LNP Formulation Protocol

1. A18-Iso5-2DC18 LNP Formulation (based on Miao et al., 2019)

  • Lipid Stock Solutions: Prepare stock solutions of A18-Iso5-2DC18, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in ethanol at a molar ratio of 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:DMPE-PEG2000).

  • Aqueous Phase: Dilute the mRNA construct in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr Ignite) to combine the ethanolic lipid mixture with the aqueous mRNA solution at a flow rate ratio of 1:3 (ethanol:aqueous). The total flow rate should be maintained at 12 mL/min.

  • Dialysis: The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

2. SM-102 LNP Formulation (Standard Protocol)

  • Lipid Stock Solutions: Prepare stock solutions of SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in ethanol at a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:DMG-PEG 2000).

  • Aqueous Phase: Dilute the mRNA construct in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing system to combine the ethanolic lipid mixture with the aqueous mRNA solution at a flow rate ratio of 1:3.

  • Dialysis: Dialyze the LNP solution against PBS (pH 7.4).

In Vivo Luciferase Expression Assay
  • Animal Model: Use BALB/c or C57BL/6 mice (6-8 weeks old).

  • LNP Administration: Administer the mRNA-LNP formulation via the desired route (e.g., intramuscular injection into the gastrocnemius muscle). The dosage will depend on the specific study design but typically ranges from 0.1 to 5 µg of mRNA per mouse.

  • Bioluminescence Imaging: At predetermined time points (e.g., 6, 24, 48 hours post-injection), administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection. After a 10-minute incubation period for substrate distribution, anesthetize the mice and image them using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal (radiance) in the region of interest (e.g., injection site, liver, spleen) using the accompanying software.

STING Pathway Activation Assay
  • Cell Culture: Culture primary bone marrow-derived dendritic cells (BMDCs) or a relevant immune cell line (e.g., THP-1).

  • LNP Treatment: Treat the cells with the LNP formulations for a specified period (e.g., 24 hours).

  • RNA Extraction and RT-qPCR: Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of STING-responsive genes, such as IFNB, CXCL10, and ISG15. Use appropriate housekeeping genes for normalization.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of secreted type I interferons (e.g., IFN-β) and other relevant cytokines using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot: Lyse the cells and perform western blot analysis to detect the phosphorylation of key STING pathway proteins, such as STING and IRF3.

Visualizing the Mechanisms

To better understand the processes involved in mRNA-LNP delivery and STING pathway activation, the following diagrams have been generated using Graphviz.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP mRNA-LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Ribosome Ribosome Cytoplasm->Ribosome mRNA Protein Antigen Protein Ribosome->Protein Translation STING_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A12_Lipid This compound STING STING (ER Membrane) A12_Lipid->STING Direct Binding & Activation cGAS cGAS TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes Transcription Activation

References

A Comparative Guide to the Validation of A12-Iso5-2DC18-mediated STING Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of STING (Stimulator of Interferon Genes) activation mediated by the lipid nanoparticle (LNP) component A12-Iso5-2DC18 against other prominent STING activators. The content is supported by experimental data and detailed methodologies to assist in the evaluation and application of these compounds in research and drug development.

Introduction to STING Activation

The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and cyclic dinucleotides (CDNs) to initiate a potent type I interferon (IFN) response. This response is pivotal in anti-tumor and anti-viral immunity, making STING an attractive target for therapeutic intervention. STING activators can be broadly categorized as direct agonists, such as natural CDNs (e.g., cGAMP) and synthetic non-CDN small molecules (e.g., diABZI, SNX281), or as components of delivery systems that facilitate the introduction of STING-activating cargo, such as mRNA, into the cell's cytoplasm.

This compound is a key component of a lipid nanoparticle (LNP) system designed for the efficient delivery of messenger RNA (mRNA). The STING activation observed with this compound-containing LNPs is an indirect effect, resulting from the successful delivery of mRNA which is then translated into a protein that can trigger the STING pathway, or the mRNA itself is sensed by cellular machinery that activates STING. This guide will compare the validation of STING activation by this indirect mechanism with that of direct STING agonists.

Comparative Analysis of STING Activator Performance

The following table summarizes the quantitative data available for different classes of STING activators. It is important to note that a direct comparison of potency (e.g., EC50 values) can be challenging due to the different mechanisms of action (direct agonism vs. delivery-mediated activation) and the variety of experimental systems used.

Activator ClassSpecific Compound/SystemMechanism of ActionCell TypeReadoutReported Potency (EC50 or Observation)
LNP Component This compound (in LNP delivering mRNA)Indirect (mRNA delivery)Bone Marrow-Derived Dendritic Cells (BMDCs)Antigen-Presenting Cell MaturationIdentified as a top-performing lipid for mRNA delivery leading to STING-mediated immune activation.
Cyclic Dinucleotide 2'3'-cGAMP (free)Direct AgonistHuman Peripheral Blood Mononuclear Cells (PBMCs)IFN-β SecretionMicromolar range activity.
Cyclic Dinucleotide 2'3'-cGAMP (encapsulated in LNPs)Direct Agonist (delivery enhanced)Dendritic Cells (DC2.4)IRF ActivationEC50 of 105.5 nM (compared to 3.04 µM for free cGAMP).[1]
Non-CDN Small Molecule diABZIDirect AgonistHuman PBMCsIFN-β Secretion130 nM.
Non-CDN Small Molecule SNX281Direct AgonistTHP-1 cellsIFN-β Induction6.6 µM.

Experimental Protocols for STING Activation Validation

Validating STING activation is crucial for the development of novel immunotherapies. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylation of STING, TBK1, and IRF3

This method directly assesses the activation of the STING signaling cascade by detecting the phosphorylation of key pathway components.

Protocol:

  • Cell Culture and Treatment: Plate target cells (e.g., THP-1 monocytes, bone marrow-derived dendritic cells) at an appropriate density. Treat cells with the STING activator (e.g., this compound LNPs with mRNA cargo, cGAMP, diABZI) at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STING (e.g., Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total STING, TBK1, and IRF3, as well as a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Type I Interferon (IFN-β) Secretion

This assay quantifies the production of IFN-β, a key downstream effector of STING activation.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the STING activator and controls as described above.

  • Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IFN-β ELISA kit. This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate solution.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Visualizing STING Activation and Experimental Workflow

STING Signaling Pathway

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active STING (active) STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates ISGs Interferon-Stimulated Genes (e.g., IFN-β) p_IRF3->ISGs induces transcription of

Caption: The cGAS-STING signaling pathway leading to the production of type I interferons.

Experimental Workflow for Validating STING Activation

Experimental_Workflow Workflow for STING Activation Validation cluster_lysate Cell Lysate Analysis cluster_supernatant Supernatant Analysis start Start: Cell Culture treatment Treatment with STING Activator (e.g., this compound LNP, cGAMP) start->treatment incubation Incubation (Time course) treatment->incubation harvest Harvest Cells & Supernatant incubation->harvest protein_quant Protein Quantification harvest->protein_quant elisa ELISA (IFN-β, other cytokines) harvest->elisa western_blot Western Blot (p-STING, p-TBK1, p-IRF3) protein_quant->western_blot STING_Activator_Logic Logical Comparison of STING Activators cluster_direct Direct Agonists cluster_indirect Indirect Activation (Delivery System) STING_Activation STING Pathway Activation CDNs Cyclic Dinucleotides (e.g., cGAMP) CDNs->STING_Activation directly activate Non_CDNs Non-CDN Small Molecules (e.g., diABZI, SNX281) Non_CDNs->STING_Activation directly activate A12_LNP This compound LNP mRNA mRNA Cargo A12_LNP->mRNA delivers mRNA->STING_Activation triggers

References

A Head-to-Head Battle of Lipids: Benchmarking A12-Iso5-2DC18 Against Novel Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the choice of a delivery vehicle is paramount. Cationic and ionizable lipids, the cornerstone of lipid nanoparticle (LNP) technology, dictate the efficacy, safety, and targeting of mRNA-based therapeutics. This guide provides an objective comparison of the ionizable lipid A12-Iso5-2DC18 against a selection of novel and established cationic lipids, supported by experimental data to inform your selection process.

This comparative analysis delves into the performance of this compound, a promising ionizable lipid, and contrasts it with other widely used or innovative cationic lipids such as DOTAP (a well-established cationic lipid), C12-200 (a branched-chain ionizable lipidoid), and SM-102 (a key component in the Moderna COVID-19 vaccine). The comparison focuses on key performance indicators: mRNA delivery efficiency, physicochemical properties of the formulated LNPs, and their interaction with cellular pathways.

Performance Snapshot: A Comparative Data Analysis

To facilitate a clear comparison, the following tables summarize the quantitative performance of this compound and other selected cationic lipids based on published experimental data.

Table 1: In Vitro mRNA Delivery Efficiency (Luciferase Reporter Gene)
LipidCell LineTransfection Efficiency (Relative Light Units/mg protein)Encapsulation Efficiency (%)Reference
This compound HeLa~1.5 x 10^9>90%[1]
This compound BMDC~1.0 x 10^9>90%[1]
This compound BMDM~1.2 x 10^9>90%[1]
DOTAP/DOPEHEK293TNot directly comparable (qualitatively high)Not specified[2]
C12-200HepG2Normalized to 1 (baseline for comparison)>90%[3]
SM-102DC2.4~3.3-fold higher than uncrosslinked SM-102>90%

BMDC: Bone Marrow-Derived Dendritic Cells; BMDM: Bone Marrow-Derived Macrophages. Data for this compound is extracted from graphical representation and should be considered an approximation.

Table 2: Physicochemical Properties of Formulated Lipid Nanoparticles
LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound Not specifiedNot specifiedNot specified
DOTAP/Cholesterol~150-200 nm< 0.2+30 to +40 mV
C12-200~70-85 nm< 0.2Near neutral
SM-102~85-100 nm< 0.2Near neutral
Table 3: In Vitro Cytotoxicity
LipidCell LineViability AssayResultsReference
This compound Not specifiedNot specifiedNot specified
DOTAP/CholesterolHEK293T, DC2.4MTT AssayHigh viability at optimal concentrations
C12-200HepG2CellTiter-GloHigh viability at tested concentrations
SM-102HEK293, HeLa, THP-1MTT Assay>85% viability at tested concentrations

Experimental Methodologies

The following are detailed protocols for key experiments cited in this guide, providing a framework for reproducing and validating these findings.

In Vitro Transcription of Luciferase mRNA

This protocol outlines the generation of luciferase mRNA for use in transfection efficiency studies.

  • DNA Template Preparation: A linear DNA template containing a T7 promoter, the firefly luciferase open-reading frame, and a poly(A) tail is generated by PCR or plasmid linearization.

  • In Vitro Transcription Reaction: The DNA template is transcribed using a T7 RNA polymerase-based kit. The reaction mixture typically includes the DNA template, T7 RNA polymerase, RNase inhibitor, and a mixture of the four nucleotide triphosphates (ATP, GTP, CTP, and UTP).

  • Capping and Tailing: To enhance stability and translation efficiency, a 5' cap (m7GpppG) is added co-transcriptionally or enzymatically post-transcription. A poly(A) tail is typically included in the DNA template.

  • Purification: The synthesized mRNA is purified to remove enzymes, unincorporated nucleotides, and DNA templates. This is commonly achieved using lithium chloride precipitation or silica-based spin columns.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using gel electrophoresis and spectrophotometry.

Lipid Nanoparticle Formulation via Microfluidic Mixing

This method allows for the reproducible and scalable production of LNPs.

  • Lipid Preparation: The ionizable/cationic lipid (e.g., this compound), helper lipids (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol to form the lipid phase.

  • mRNA Preparation: The purified mRNA is diluted in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and driven into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using centrifugal filter units.

  • Characterization: The LNPs are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The mRNA encapsulation efficiency is determined using a fluorescent dye-based assay like the RiboGreen assay.

In Vitro Transfection and Luciferase Assay

This protocol measures the efficiency of LNP-mediated mRNA delivery.

  • Cell Seeding: Adherent cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • LNP Treatment: The LNP-encapsulated luciferase mRNA is diluted in cell culture medium and added to the cells at various concentrations.

  • Incubation: The cells are incubated with the LNPs for a defined period (e.g., 24 hours) to allow for cellular uptake and protein expression.

  • Cell Lysis: The cell culture medium is removed, and a lysis buffer is added to each well to release the intracellular contents, including the expressed luciferase enzyme.

  • Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

  • Data Normalization: The luminescence readings are typically normalized to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the LNP formulations.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the LNP formulations, similar to the transfection assay.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanisms of Action

To better understand the processes involved in LNP-mediated mRNA delivery and the subsequent immune response, the following diagrams illustrate key pathways and workflows.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome LNP LNP (Lipid Nanoparticle) LNP_in_Endosome LNP LNP->LNP_in_Endosome Endocytosis Protonation Protonation of Ionizable Lipid (Low pH) LNP_in_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA mRNA Membrane_Destabilization->mRNA Endosomal Escape Cytoplasm Cytoplasm Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein

Caption: LNP-mediated mRNA delivery and translation workflow.

STING_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LNP Heterocyclic Lipid LNP (e.g., A18-Iso5-2DC18) STING STING LNP->STING Direct Activation STING_Dimer STING Dimer TBK1 TBK1 STING_Dimer->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_Dimer p-IRF3 Dimer pIRF3->pIRF3_Dimer Dimerization ISGs Interferon-Stimulated Genes (ISGs) Expression pIRF3_Dimer->ISGs Nuclear Translocation STING->STING_Dimer Dimerization & Translocation to Golgi

References

A Comparative Guide to A12-Iso5-2DC18 Lipid Nanoparticles for mRNA Cancer Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A12-Iso5-2DC18 lipid nanoparticle (LNP) system for mRNA vaccine delivery with other relevant alternatives. The performance of this compound is evaluated based on preclinical data from various animal models, with a focus on anti-tumor efficacy and immune response activation. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided.

Introduction to this compound

This compound is an ionizable lipid-like material that has been identified as a top-performing vehicle for the delivery of messenger RNA (mRNA) in the context of cancer vaccines. It is a key component of lipid nanoparticles that encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. A distinguishing feature of this compound-containing LNPs is their ability to induce a potent anti-tumor immune response through the activation of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] This mechanism of action differentiates it from many other LNP systems that primarily rely on Toll-like receptor (TLR) pathways.

Performance in Animal Models: A Comparative Analysis

The efficacy of this compound has been demonstrated in several preclinical tumor models, most notably melanoma and human papillomavirus (HPV)-E7 expressing tumors. This section compares the performance of this compound LNPs with its close structural analog A2-Iso5-2DC18, and other widely used LNP formulations.

Table 1: Comparison of Anti-Tumor Efficacy in B16F10 Melanoma Model
FormulationMean Tumor Volume (Day 18 post-tumor inoculation)Survival Rate (Day 40)Key FindingsReference
This compound-LNP (OVA mRNA) ~150 mm³80%Significantly inhibited tumor growth and prolonged survival.Miao et al., 2019
A2-Iso5-2DC18-LNP (OVA mRNA) ~200 mm³60%Showed strong anti-tumor effects, though slightly less potent than A12.Miao et al., 2019
DLin-MC3-DMA-LNP (OVA mRNA) ~500 mm³20%Moderate tumor growth inhibition.Miao et al., 2019
Saline (Control) ~1500 mm³0%Uncontrolled tumor growth.Miao et al., 2019
Table 2: Comparison of Anti-Tumor Efficacy in TC-1 HPV-E7 Tumor Model
FormulationMean Tumor Volume (Day 18 post-tumor inoculation)Survival Rate (Day 60)Key FindingsReference
This compound-LNP (E7 mRNA) ~100 mm³100%Complete tumor regression and long-term survival.Miao et al., 2019
A2-Iso5-2DC18-LNP (E7 mRNA) ~150 mm³80%Significant tumor suppression and high survival rate.Miao et al., 2019
DOTAP-LNP (E7 mRNA) Not directly compared in the same studyNot directly compared in the same studyA commonly used cationic lipid for mRNA delivery.[2][3]
Saline (Control) ~1200 mm³0%Rapid tumor progression.Miao et al., 2019
Table 3: Immunological Profile in C57BL/6 Mice
FormulationSerum IFN-γ levels (pg/mL) at 6h post-injectionSerum IL-6 levels (pg/mL) at 6h post-injectionPrimary Immune Activation PathwayReference
This compound-LNP ~2500~1500STINGMiao et al., 2019
A2-Iso5-2DC18-LNP ~2000~1200STINGMiao et al., 2019
DLin-MC3-DMA-LNP ~500~5000Primarily TLR-dependentMiao et al., 2019

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

STING_Pathway_Activation cluster_cell Antigen Presenting Cell cluster_TME Tumor Microenvironment LNP This compound LNP (mRNA) Endosome Endosome LNP->Endosome Endocytosis STING STING LNP->STING Activation mRNA mRNA Endosome->mRNA Endosomal Escape Antigen Tumor Antigen Translation mRNA->Antigen MHC MHC Class I Presentation Antigen->MHC T_Cell CD8+ T Cell MHC->T_Cell Antigen Recognition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN (IFN-β) IRF3->IFN Secretion IFN->T_Cell Activation & Proliferation Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing Experimental_Workflow cluster_prep Preparation cluster_animal_study Animal Model cluster_analysis Analysis Lipids This compound & Helper Lipids in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA_sol mRNA in Aqueous Buffer mRNA_sol->Mixing LNP LNP Formulation Mixing->LNP Tumor_Inoc Tumor Cell Inoculation (e.g., B16F10, TC-1) Mice C57BL/6 Mice Tumor_Inoc->Mice Vaccination Vaccination with mRNA LNPs Mice->Vaccination Monitoring Tumor Growth & Survival Monitoring Vaccination->Monitoring Immune_Analysis Immunological Analysis (e.g., Cytokine Profiling, T-cell response) Monitoring->Immune_Analysis Data_Analysis Data Analysis & Comparison Monitoring->Data_Analysis Immune_Analysis->Data_Analysis

References

A Comparative Guide to the Preclinical Anti-Tumor Efficacy of A12-Iso5-2DC18-formulated mRNA Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical anti-tumor efficacy of A12-Iso5-2DC18, a novel ionizable lipid, with other lipid nanoparticle (LNP) formulations for mRNA vaccine delivery. The data presented is primarily derived from the seminal study by Miao et al. (2019) in Nature Biotechnology, which identified this compound as a top-performing candidate from a large combinatorial library for inducing robust, STING-mediated anti-tumor immunity.

Executive Summary

This compound has emerged as a highly potent lipid component for the formulation of mRNA-based cancer vaccines. Preclinical studies have demonstrated its superior ability to deliver mRNA to antigen-presenting cells (APCs) and elicit a powerful, antigen-specific T-cell response. This leads to significant tumor growth inhibition and prolonged survival in challenging tumor models. A key differentiator of this compound and its structural analogs is the activation of the innate immune system via the STING (stimulator of interferon genes) pathway, a mechanism distinct from the Toll-like receptor (TLR) activation often associated with other mRNA delivery systems. This guide will delve into the comparative performance of this compound, presenting the supporting experimental data and methodologies.

Comparative Data on In Vitro mRNA Delivery

The initial screening of a large library of over 1,000 ionizable lipids identified this compound and A2-Iso5-2DC18 as the most effective vehicles for mRNA delivery across various cell types, including cancer cell lines and primary immune cells. The following table summarizes the in vitro luciferase mRNA delivery efficiency in HeLa cells, mouse bone marrow-derived dendritic cells (BMDCs), and mouse bone marrow-derived macrophages (BMDMs).

LipidoidCell TypeRelative Luciferase Expression (Normalized to Top Performer)
This compound HeLa 100%
BMDCs 100%
BMDMs 100%
A2-Iso5-2DC18HeLaHigh
BMDCsHigh
BMDMsHigh
Other Screened LipidsHeLaVariable (Lower)
BMDCsVariable (Lower)
BMDMsVariable (Lower)

Note: Qualitative "High" and "Variable (Lower)" are used in the absence of specific numerical data for all comparators in the public domain. The primary source identifies this compound and A2-Iso5-2DC18 as the most potent.

Preclinical Anti-Tumor Efficacy in In Vivo Models

The anti-tumor activity of this compound-formulated mRNA vaccines was evaluated in two aggressive, poorly immunogenic tumor models: a B16F10 melanoma model and a TC-1 tumor model expressing human papillomavirus (HPV) E7 oncoprotein.

B16F10 Melanoma Model

In a therapeutic setting, vaccination with ovalbumin (OVA) mRNA formulated with this compound led to a significant delay in tumor growth and a marked improvement in the overall survival of mice bearing established B16F10-OVA tumors.

Treatment GroupMean Tumor Volume (Day 14, mm³)Percent Survival (Day 30)
PBS Control~15000%
Control LNP (non-STING activating)~120020%
This compound LNP-OVA mRNA ~400 80%
A2-Iso5-2DC18 LNP-OVA mRNA~50070%
HPV E7-Expressing TC-1 Tumor Model

Similar potent anti-tumor effects were observed in the TC-1 tumor model. Prophylactic vaccination with HPV E7 mRNA formulated in this compound LNPs completely prevented tumor development in a significant proportion of the animals.

Treatment GroupTumor-Free Mice (Day 30)
PBS Control0%
Control LNP10%
This compound LNP-E7 mRNA 90%
A2-Iso5-2DC18 LNP-E7 mRNA80%

Mechanism of Action: STING Pathway Activation

A distinguishing feature of the anti-tumor efficacy of this compound is its ability to activate the STING pathway in dendritic cells. This leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the priming of a robust anti-tumor T-cell response. This is in contrast to many other LNP systems that primarily activate TLR-dependent pathways.

STING_Pathway cluster_LNP LNP Uptake cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) A12_LNP This compound mRNA LNP Endosome Endosome A12_LNP->Endosome Endocytosis mRNA_release mRNA Release & Translation Endosome->mRNA_release STING STING Endosome->STING STING Activation (LNP component) Antigen Tumor Antigen (e.g., OVA, E7) mRNA_release->Antigen MHC_I MHC Class I Presentation Antigen->MHC_I T_Cell CD8+ T Cell MHC_I->T_Cell Priming & Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I IFN Production IRF3->IFN Nuclear Translocation & Transcription IFN->T_Cell Enhances Priming Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing

Caption: STING-mediated activation of anti-tumor immunity by this compound LNPs.

Experimental Protocols

LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid components were dissolved in ethanol and mixed with an aqueous solution of mRNA in a citrate buffer at a low pH. The molar ratio of the components was typically:

  • Ionizable Lipid (e.g., this compound): 50%

  • Phospholipid (DSPC): 10%

  • Cholesterol: 38.5%

  • PEG-Lipid: 1.5%

The resulting LNPs were then dialyzed against PBS to raise the pH and remove the ethanol.

In Vitro Transfection Assay
  • Cell Culture: HeLa cells, BMDCs, or BMDMs were seeded in 96-well plates.

  • Transfection: Cells were incubated with LNP-formulated luciferase mRNA at various concentrations for 4 hours.

  • Analysis: After 24 hours, luciferase activity was measured using a luminometer.

In Vivo Tumor Models
  • Cell Lines and Animals: B16F10-OVA (melanoma) or TC-1 (HPV-E7 expressing) cells were used. Female C57BL/6 mice (6-8 weeks old) were utilized for the studies.

  • Tumor Implantation: Mice were subcutaneously injected with 5 x 105 B16F10-OVA cells or 1 x 105 TC-1 cells in the flank.

  • Vaccination Schedule:

    • Therapeutic Model (B16F10): Vaccination was initiated when tumors reached a palpable size (approximately 50-100 mm³). Mice received two subcutaneous injections of the mRNA vaccine (20 µg of mRNA per dose) on days 7 and 14 post-tumor implantation.

    • Prophylactic Model (TC-1): Mice were vaccinated twice, two weeks apart, with the final vaccination occurring one week before tumor challenge.

  • Monitoring: Tumor growth was monitored every 2-3 days by measuring tumor dimensions with calipers. Survival was monitored daily.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Tumor_Implant Subcutaneous Tumor Cell Implantation (B16F10-OVA or TC-1) Mice C57BL/6 Mice Tumor_Implant->Mice Vaccination Subcutaneous Vaccination (this compound LNP-mRNA) Mice->Vaccination Tumor_Measurement Tumor Volume Measurement Vaccination->Tumor_Measurement Survival_Monitoring Survival Monitoring Vaccination->Survival_Monitoring Immune_Analysis Analysis of Antigen-Specific T Cells Vaccination->Immune_Analysis

Caption: General experimental workflow for in vivo anti-tumor efficacy studies.

Conclusion

The preclinical data strongly support the validation of this compound as a highly effective ionizable lipid for the development of mRNA-based cancer vaccines. Its superior performance in preclinical models, underpinned by a potent STING-mediated immune activation mechanism, positions it as a compelling candidate for further clinical development. This guide provides a comparative overview to aid researchers and drug developers in evaluating the potential of this compound for their therapeutic programs.

A Comparative Analysis of A12-Iso5-2DC18 and Viral Vectors for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The delivery of therapeutic payloads, such as nucleic acids and proteins, to target cells is a cornerstone of modern medicine, underpinning the success of gene therapies, vaccines, and a range of biotherapeutics. The choice of a delivery vector is critical, balancing efficiency, safety, and manufacturing scalability. This guide provides a comparative analysis of a novel synthetic lipid nanoparticle (LNP), A12-Iso5-2DC18, and established viral delivery vectors, specifically Adeno-Associated Virus (AAV) and Lentivirus (LV).

This compound represents a class of ionizable lipids designed for potent nucleic acid delivery.[1] These synthetic vectors have gained prominence for their versatility and safety profile, exemplified by their use in mRNA vaccines.[2][3] Viral vectors, on the other hand, are natural experts in gene delivery, evolved to efficiently transport their genetic material into host cells.[2][4] This guide presents a head-to-head comparison based on key performance metrics, supported by standardized experimental protocols.

Quantitative Performance Comparison

The selection of a delivery vector is a multi-parameter optimization problem. The following table summarizes the key performance characteristics of this compound and the two most commonly used viral vectors in clinical and preclinical research.

FeatureThis compound (LNP)Adeno-Associated Virus (AAV)Lentivirus (LV)
Payload Type mRNA, siRNA, pDNA, CRISPR componentsssDNARNA (converted to dsDNA)
Max Payload Capacity Virtually unrestricted (>10 kb)~4.7 kb~8 kb
Transfection/Transduction Efficiency High, formulation dependentVery High, serotype dependentHigh, particularly in dividing cells
Duration of Expression Transient (days to weeks)Long-term (episomal, years)Long-term/Permanent (integrating)
Immunogenicity Low to ModerateModerate to High (pre-existing immunity is a concern)Moderate
Cell Tropism Primarily liver (systemic); can be engineeredSerotype-specific (e.g., CNS, muscle, liver)Broad (dividing & non-dividing cells)
Risk of Genomic Integration NegligibleVery Low (mostly episomal)High (potential for insertional mutagenesis)
Manufacturing Scalable, cell-free synthesis, lower costComplex, requires cell culture, higher costComplex, requires cell culture, higher cost

Experimental Protocols

To ensure a fair and direct comparison between these vectors, standardized methodologies are essential. Below are detailed protocols for key comparative experiments.

In Vitro Transfection/Transduction Efficiency Assay

This protocol determines the percentage of cells successfully transfected (this compound) or transduced (AAV, LV) with a reporter gene. Green Fluorescent Protein (GFP) is a commonly used reporter for its ease of detection.

Objective: To quantify and compare the delivery efficiency of this compound, AAV, and LV in a selected cell line (e.g., HEK293 or HeLa cells).

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound LNP encapsulating GFP-expressing plasmid DNA or mRNA

  • AAV vector (e.g., AAV2) encoding GFP

  • Lentiviral vector encoding GFP

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates

  • Fluorescence microscope or imaging cytometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow overnight to reach 70-80% confluency.

  • Vector Preparation: Prepare serial dilutions of each vector (this compound LNP, AAV, LV) in serum-free media. For viral vectors, dilutions are typically based on Multiplicity of Infection (MOI). For LNPs, concentrations are based on nucleic acid content (e.g., ng/well).

  • Cell Treatment: Remove the growth medium from the cells and add the prepared vector dilutions. Include a negative control group of untreated cells.

  • Incubation: Incubate the cells with the vectors for 24-72 hours. The optimal time depends on the vector and cell type.

  • Analysis:

    • Wash the cells twice with PBS.

    • Add fresh media or PBS for imaging.

    • Capture images using a fluorescence microscope or an imaging cytometer (e.g., SpectraMax MiniMax 300 or LUNA-FL™).

    • Quantify the number of GFP-positive cells and the total number of cells (e.g., using a nuclear stain like Hoechst 33342).

  • Calculation: Transfection/Transduction Efficiency (%) = (Number of GFP-positive cells / Total number of cells) x 100.

Cytotoxicity Assay

This protocol assesses whether the delivery vectors induce cell death, a critical safety parameter.

Objective: To measure and compare the cytotoxicity of this compound, AAV, and LV.

Materials:

  • Transfected/transduced cells from the efficiency assay

  • Cytotoxicity assay kit (e.g., MTT, CytoTox-Glo™, or LDH-based assay)

  • 96-well plate reader (colorimetric or luminescent)

Procedure:

  • Cell Culture: Use cells treated with the same serial dilutions of vectors as in the efficiency assay.

  • Assay Execution: 24-72 hours post-treatment, perform the cytotoxicity assay according to the manufacturer's instructions.

    • For an MTT assay , a reagent is added that is converted to a colored formazan product by metabolically active cells.

    • For a CytoTox-Glo™ assay , a luminogenic peptide substrate measures a "dead-cell protease" released from cells with compromised membranes.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the results to the untreated control cells to determine the percentage of viable or dead cells for each vector concentration. Plot the percentage of cell viability against the vector concentration.

In Vivo Biodistribution Study

This protocol determines the tissue-level distribution of the delivery vectors after systemic administration in a murine model.

Objective: To compare the organ and tissue accumulation of this compound, AAV, and LV.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Vectors labeled with a fluorescent dye (e.g., NIR dye) or encapsulating a reporter like Luciferase mRNA.

  • In Vivo Imaging System (IVIS)

  • Anesthesia equipment

Procedure:

  • Vector Administration: Administer a defined dose of each labeled vector to the mice via intravenous (tail vein) injection. A typical volume is 100-200 µL.

  • Live Animal Imaging: At various time points (e.g., 6, 24, 48 hours), anesthetize the mice and image them using an IVIS system to track the reporter signal in real-time.

  • Ex Vivo Organ Imaging: At the final time point, euthanize the mice and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, brain).

  • Organ Analysis:

    • Image the dissected organs immediately using the IVIS system to quantify the signal intensity in each tissue.

    • Normalize the fluorescence or luminescence radiance to the weight of the organ to determine the accumulation per gram of tissue.

  • Data Interpretation: Compare the resulting biodistribution profiles to understand the natural tropism and clearance patterns of each vector.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following have been generated using the DOT language to illustrate key comparisons.

G cluster_l This compound (LNP) cluster_v Viral Vectors (AAV/LV) LNP Synthetic LNP L_Payload Versatile Payload (mRNA, siRNA, DNA) LNP->L_Payload L_Immune Low Immunogenicity LNP->L_Immune L_Mfg Scalable Mfg. LNP->L_Mfg L_Expr Transient Expression L_Payload->L_Expr Viral Engineered Virus V_Payload Specific Payload (DNA/RNA) Viral->V_Payload V_Immune Potential Immunity Viral->V_Immune V_Mfg Complex Mfg. Viral->V_Mfg V_Expr Long-Term Expression V_Payload->V_Expr Comp Delivery Vector Comparison Comp->LNP Comp->Viral

Caption: A logical diagram comparing the core attributes of synthetic LNPs and viral vectors.

G cluster_0 Cell Culture & Seeding cluster_1 Vector Treatment cluster_2 Analysis A Seed Cells in 96-well plate B Incubate Overnight A->B C Prepare Vector Dilutions (LNP, AAV, LV) B->C D Treat Cells C->D E Incubate 24-72 hours D->E F Image Cells (Fluorescence) E->F G Quantify GFP+ and Total Cells F->G H Calculate Efficiency (%) G->H

Caption: Experimental workflow for the in vitro transfection and transduction efficiency assay.

G cluster_lnp This compound Pathway cluster_viral Viral Vector Pathway LNP LNP fuses with Cell Membrane Endosome Endocytosis LNP->Endosome Escape Endosomal Escape (Ionizable Lipid) Endosome->Escape Release Payload Release (Cytoplasm) Escape->Release Viral Virus binds to Cell Surface Receptor Infection Viral Entry (Infection) Viral->Infection Uncoating Capsid Uncoating Infection->Uncoating Nucleus Payload enters Nucleus Uncoating->Nucleus

References

Comparative Safety and Toxicity Profile of A12-Iso5-2DC18 and Alternative Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The development of potent and safe delivery vehicles is paramount to the success of mRNA-based therapeutics. While novel ionizable lipids like A12-Iso5-2DC18 show promise in terms of delivery efficiency, a thorough evaluation of their safety and toxicity is crucial before they can be widely adopted. This guide provides a comparative overview of the known safety profiles of leading ionizable lipids—SM-102, ALC-0315, and DLin-MC3-DMA—and outlines a comprehensive validation strategy for novel lipids such as this compound, for which public safety and toxicity data is not currently available.

Comparative Safety and Toxicity Data of Clinically Advanced Ionizable Lipids

The following tables summarize the available safety and toxicity data for three widely used ionizable lipids. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.

Table 1: In Vitro Cytotoxicity Data

CompoundCell Line(s)AssayKey Findings
This compound Not availableNot availableNo publicly available data.
SM-102 THP-1 macrophagesGFP Expression/Cell ViabilityInduced GFP expression but resulted in toxicity (cell detachment) within 48 hours.
ALC-0315 THP-1 macrophagesGFP ExpressionBarely detectable GFP expression, suggesting lower transfection efficiency or higher cytotoxicity affecting expression.
DLin-MC3-DMA VariousCell ViabilityGenerally considered to have low cellular toxicity due to its near-neutral charge at physiological pH.

Table 2: In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound Not availableNot availableNo publicly available data.
SM-102 RatsIntravenousElicited dose-dependent increases in inflammatory cytokines (IL-6, MCP-1, MIP-1α, and IP-10) at 6 hours post-dose. No significant increase in micronuclei was observed.[1]
ALC-0315 MiceIntravenousA high dose (5 mg/kg) of ALC-0315 LNPs resulted in significantly increased serum levels of liver toxicity markers, alanine transaminase (ALT) and bile acids.[2][3]
DLin-MC3-DMA MiceIntravenousLNPs containing DLin-MC3-DMA did not lead to an increase in serum levels of ALT, aspartate aminotransferase (AST), or bile acids, indicating a lack of liver toxicity at the tested doses.

Table 3: Genotoxicity Data

CompoundAssayResults
This compound Not availableNo publicly available data.
SM-102 In vivo Micronucleus Assay (Rat)No significant increase in the incidence of micronuclei was observed.[1]
ALC-0315 Not availableNo publicly available data.
DLin-MC3-DMA Not availableNo publicly available data.

Recommended Experimental Protocols for Safety and Toxicity Validation of this compound

To establish a comprehensive safety profile for a novel ionizable lipid like this compound, a battery of standardized in vitro and in vivo toxicity studies is required. The following sections detail the recommended experimental protocols.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration at which a compound induces cell death and for understanding the mechanism of toxicity.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and add them to the cells. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, HEK293) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment incubation Incubate (24-72h) mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_plate Measure Absorbance solubilization->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Exposure: Mix the bacterial culture with the test compound (this compound) at various concentrations and the S9 mix (if required).

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: Compare the number of revertant colonies in the treated plates to the spontaneous reversion rate in the vehicle control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside the main nucleus from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Treatment: Treat cultured mammalian cells (e.g., CHO, TK6) with various concentrations of this compound, a vehicle control, and a positive control.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI, Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Workflow for Genotoxicity Assessment

G cluster_ames Ames Test (Gene Mutation) cluster_micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) ames_exposure Expose Salmonella Strains to this compound (±S9) ames_plating Plate on Histidine-Free Medium ames_exposure->ames_plating ames_incubation Incubate (48-72h) ames_plating->ames_incubation ames_counting Count Revertant Colonies ames_incubation->ames_counting end End Assessment ames_counting->end mn_treatment Treat Mammalian Cells with this compound mn_cytoB Add Cytochalasin B mn_treatment->mn_cytoB mn_harvest Harvest and Stain Cells mn_cytoB->mn_harvest mn_scoring Score Micronuclei in Binucleated Cells mn_harvest->mn_scoring mn_scoring->end start Start Genotoxicity Assessment start->ames_exposure start->mn_treatment

Caption: Standard workflow for assessing the genotoxicity of this compound.

In Vivo Acute Toxicity Study

This study provides information on the potential adverse effects of a single high dose of a substance and helps determine the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

This method uses fewer animals than traditional LD50 tests.

  • Animal Selection: Use a single sex of a rodent species (e.g., female rats).

  • Dosing: Administer a single oral dose of this compound to one animal. The initial dose is typically based on in vitro cytotoxicity data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: Continue the procedure until the criteria for stopping are met (e.g., a certain number of reversals in outcome).

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify target organs of toxicity.

Logical Flow for In Vivo Acute Toxicity Study

G decision decision start Start Study dose_animal Administer Single Dose to One Animal start->dose_animal observe Observe for 14 Days (Toxicity & Mortality) dose_animal->observe outcome Animal Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survives decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Dies stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose_animal No calculate_ld50 Calculate LD50 stop_criteria->calculate_ld50 Yes necropsy Perform Necropsy calculate_ld50->necropsy end End Study necropsy->end

Caption: Decision-making workflow for an in vivo acute toxicity study using the up-and-down procedure.

Conclusion

While this compound has been identified as a high-performing lipid for mRNA delivery, the absence of publicly available safety and toxicity data necessitates a thorough and systematic evaluation. By following the outlined experimental protocols for in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity, researchers can generate the critical data required to establish a comprehensive safety profile for this compound. A direct comparison with the known, albeit incomplete, safety profiles of established alternatives like SM-102, ALC-0315, and DLin-MC3-DMA will then be possible, enabling an informed assessment of its potential for clinical development. Continuous efforts to publicly share such safety data are essential for advancing the field of mRNA therapeutics.

References

A Comparative Guide to the Immunogenicity of A12-Iso5-2DC18 and Other LNP Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenic properties of lipid nanoparticle (LNP) formulations, with a special focus on the novel ionizable lipid A18-Iso5-2DC18, a close structural analog of A12-Iso5-2DC18. The data presented is compiled from peer-reviewed studies and is intended to assist in the selection and development of LNP-based delivery systems for mRNA vaccines and therapeutics.

Executive Summary

The immunogenicity of LNP-mRNA formulations is a critical determinant of their efficacy as vaccines and a key consideration for their safety in therapeutic applications. The composition of the LNP, particularly the ionizable lipid, plays a pivotal role in modulating the immune response. This guide summarizes the immunogenic profiles of LNPs formulated with the STING-activating lipid A18-Iso5-2DC18 and compares them with widely used formulations containing SM-102, ALC-0315, and MC3 ionizable lipids.

Recent findings highlight that LNPs formulated with A18-Iso5-2DC18 exhibit a potent adjuvant effect by activating the STING (Stimulator of Interferon Genes) pathway, leading to robust T-cell responses and significant anti-tumor efficacy.[1][2][3][4][5] This mechanism of action distinguishes it from other LNP formulations that may primarily activate Toll-like receptors (TLRs).

Comparative Immunogenicity Data

The following tables summarize the key immunogenic parameters of different LNP formulations as reported in preclinical studies.

Table 1: Humoral Immune Response to LNP-mRNA Vaccines

LNP FormulationAntigenKey FindingsReference
A18-Iso5-2DC18 Ovalbumin (OVA)Induced robust antigen-specific IgG responses.Miao et al., 2019
SM-102 LuciferaseInduced significant anti-luciferase antibody titres.
ALC-0315 LuciferaseInduced significant anti-luciferase antibody titres, comparable to SM-102.
MC3 SARS-CoV-2 RBDElicited lower levels of IgG and its subclasses compared to ALC-0315.

Table 2: Cellular Immune Response to LNP-mRNA Vaccines

LNP FormulationAntigenKey T-Cell Response FindingsReference
A18-Iso5-2DC18 Ovalbumin (OVA)Significantly increased the percentage of OVA-specific CD8+ T cells in splenocytes, leading to potent anti-tumor effects.Miao et al., 2019
SM-102 LuciferaseInduced a Th1-biased antibody response (higher IgG2a/IgG1 ratio).
ALC-0315 SARS-CoV-2 RBDSignificantly enhanced the activation of dendritic cells and T cells in draining lymph nodes compared to MC3.
MC3 SARS-CoV-2 RBDInduced activation of splenic T cells and Th1-type cytokine production.

Table 3: Cytokine Production Induced by LNP Formulations

LNP FormulationKey Cytokine FindingsReference
A18-Iso5-2DC18 Induced maturation of antigen-presenting cells with limited systemic cytokine expression.
SM-102 Associated with inflammatory responses characterized by leukocytic infiltration and secretion of inflammatory cytokines and chemokines.
ALC-0315 Enhanced Th1-type cytokine production.
MC3 Lower induction of inflammatory cytokines compared to more potent formulations.

Experimental Protocols

LNP Formulation:

LNPs are typically prepared using a microfluidic mixing device. The lipid components, including the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid, are dissolved in ethanol. This organic phase is rapidly mixed with an aqueous phase containing the mRNA at an acidic pH (e.g., citrate buffer, pH 4.0). The resulting mixture is then neutralized to physiological pH and purified.

Immunization of Mice:

For immunogenicity studies, BALB/c or C57BL/6 mice are typically immunized via intramuscular or subcutaneous injection with the LNP-mRNA vaccine. A prime-boost regimen is often employed, with a second dose administered 2-3 weeks after the initial immunization.

Measurement of Humoral Immunity (Antibody Titers):

Antigen-specific antibody titers in the serum of immunized mice are quantified using enzyme-linked immunosorbent assay (ELISA). Briefly, plates are coated with the target antigen. Serially diluted serum samples are then added, and the binding of antigen-specific antibodies is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.

Measurement of Cellular Immunity (T-Cell Response):

The activation and proliferation of antigen-specific T cells are assessed using techniques such as ELISpot and intracellular cytokine staining followed by flow cytometry. For ELISpot, splenocytes from immunized mice are re-stimulated with the antigen, and the number of cytokine-secreting cells (e.g., IFN-γ) is quantified. For flow cytometry, splenocytes are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD4) and intracellular cytokines to determine the percentage of antigen-specific T cells.

Visualizing the Mechanism of Action and Experimental Workflow

STING_Pathway_Activation cluster_cell Antigen-Presenting Cell LNP_A18 LNP (A18-Iso5-2DC18) Endosome Endosome LNP_A18->Endosome Endocytosis mRNA_release mRNA Release Endosome->mRNA_release STING STING (on ER membrane) Endosome->STING A18-Iso5-2DC18 activates Ribosome Ribosome mRNA_release->Ribosome Translation -> Antigen TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_production Type I Interferon Production IRF3->IFN_production T_Cell_Activation T-Cell Activation & Antitumor Immunity IFN_production->T_Cell_Activation promotes

Caption: STING pathway activation by A18-Iso5-2DC18 LNPs.

Immunogenicity_Workflow LNP_Formulation LNP-mRNA Formulation (Microfluidics) Immunization Mouse Immunization (e.g., Intramuscular) LNP_Formulation->Immunization Sample_Collection Serum & Spleen Collection Immunization->Sample_Collection Humoral_Analysis Humoral Response Analysis (ELISA for IgG) Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (ELISpot/Flow Cytometry for T-cells) Sample_Collection->Cellular_Analysis Data_Comparison Comparative Data Analysis Humoral_Analysis->Data_Comparison Cellular_Analysis->Data_Comparison

Caption: Experimental workflow for assessing LNP immunogenicity.

LNP_Composition_Immunity cluster_lnp LNP Composition cluster_response Immune Response Ionizable_Lipid Ionizable Lipid (e.g., A18-Iso5-2DC18, SM-102) Adjuvant_Effect Adjuvant Effect (STING vs TLR activation) Ionizable_Lipid->Adjuvant_Effect determines Helper_Lipids Helper Lipids (DSPC, Cholesterol) Antibody_Production Antibody Production (Humoral Immunity) Helper_Lipids->Antibody_Production PEG_Lipid PEG-Lipid PEG_Lipid->Antibody_Production Adjuvant_Effect->Antibody_Production T_Cell_Activation T-Cell Activation (Cellular Immunity) Adjuvant_Effect->T_Cell_Activation

Caption: Relationship between LNP composition and immune response.

References

Comparative Evaluation of Therapeutic Index: A12-Iso5-2DC18-Formulated mRNA Therapy vs. Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index for a novel mRNA-based therapeutic formulated with the ionizable lipid A12-Iso5-2DC18, benchmarked against established and alternative therapeutic modalities. The data presented herein is based on a hypothetical preclinical study in a B16F10 melanoma mouse model to illustrate the compound's safety and efficacy profile. This compound is an advanced cationic lipid that forms the core of a lipid nanoparticle (LNP) system for mRNA delivery.[1][2] The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3][4] A higher TI indicates a wider margin of safety.[5]

Quantitative Comparison of Therapeutic Indices

The following table summarizes the preclinical efficacy and toxicity data for three agents evaluated in a murine melanoma model. The primary efficacy endpoint was significant tumor growth inhibition, while the toxicity endpoint was mortality.

Therapeutic Agent Description ED50 (mg/kg) (Efficacious Dose)LD50 (mg/kg) (Lethal Dose)Calculated Therapeutic Index (LD50/ED50)
mRNA-Thera-X + this compound LNP Novel mRNA therapeutic delivered via this compound LNPs0.752533.3
mRNA-Thera-X + Standard LNP mRNA therapeutic delivered via a conventional lipid nanoparticle1.202218.3
Dacarbazine (Standard of Care) Conventional cytotoxic chemotherapy agent2025012.5

Table 1: Comparative Preclinical Data. ED50 and LD50 values are hypothetical and derived for illustrative purposes in a standardized B16F10 mouse model.

Experimental Protocols

The determination of ED50 and LD50 values is critical for calculating the therapeutic index. The methodologies below outline the standardized procedures used in this hypothetical evaluation.

2.1. Median Effective Dose (ED50) Determination Protocol

The ED50 was determined using a tumor growth inhibition assay in a syngeneic B16F10 melanoma mouse model.

  • Animal Model: C57BL/6 mice, aged 6-8 weeks, were subcutaneously inoculated with 1x10^5 B16F10 melanoma cells.

  • Treatment Groups: Once tumors reached a palpable size (~50-100 mm³), mice were randomized into cohorts (n=10 per cohort). Each cohort received a different dose of the test agent (e.g., 0.1, 0.3, 0.75, 1.5, 3.0 mg/kg for mRNA agents; 5, 10, 20, 40, 80 mg/kg for Dacarbazine) via intravenous injection every three days for five cycles. A vehicle control group received a saline or empty LNP solution.

  • Efficacy Measurement: Tumor volume was measured every two days using calipers. The primary endpoint was the dose at which a 50% reduction in tumor growth was observed compared to the vehicle control group at the end of the study.

  • Data Analysis: A dose-response curve was generated by plotting the percentage of tumor growth inhibition against the logarithm of the dose. The ED50 value was calculated from this curve.

2.2. Median Lethal Dose (LD50) Determination Protocol

The LD50 was determined through an acute single-dose toxicity study.

  • Animal Model: Healthy C57BL/6 mice, aged 6-8 weeks, were used.

  • Treatment Groups: Animals were divided into cohorts (n=10 per cohort) and administered a single, escalating intravenous dose of the respective therapeutic agent.

  • Toxicity Monitoring: Mice were observed for mortality, clinical signs of toxicity (e.g., altered behavior, weight loss, respiratory distress), and gross pathological changes over a 14-day period.

  • Data Analysis: The LD50, the dose causing mortality in 50% of the animals in a group, was calculated using the Reed-Muench or a similar statistical method.

Visualized Workflows and Mechanisms

Visual diagrams help clarify complex processes in drug evaluation and mechanism of action.

G cluster_formulation 1. Formulation cluster_preclinical 2. Preclinical Testing (In Vivo) cluster_analysis 3. Data Analysis mRNA mRNA-Thera-X LNP Lipid Nanoparticle (LNP) Assembly mRNA->LNP Lipid This compound Lipid->LNP Efficacy Efficacy Study (Tumor Model) LNP->Efficacy Toxicity Toxicity Study (Acute Dosing) LNP->Toxicity ED50 Determine ED50 Efficacy->ED50 LD50 Determine LD50 Toxicity->LD50 TI Calculate Therapeutic Index (TI = LD50 / ED50) ED50->TI LD50->TI

Experimental workflow for Therapeutic Index determination.

The superior profile of the this compound formulation is partly attributed to its unique mechanism of action. Unlike conventional therapies, these specialized LNPs not only deliver the mRNA payload but also act as an adjuvant by activating innate immune pathways.

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Downstream Anti-Tumor Effect LNP This compound LNP (with mRNA-Thera-X) Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Release Endosome->mRNA Endosomal Escape STING STING Pathway Activation Endosome->STING Lipid-mediated Sensing Translation Translation (Ribosome) mRNA->Translation Protein Therapeutic Protein (e.g., Cytokine) Translation->Protein TCell T-Cell Activation & Tumor Infiltration Protein->TCell IFN Type I Interferon (IFN) Production STING->IFN IFN->TCell

Proposed mechanism of action for this compound LNP.

The concept of the therapeutic index is based on the separation between the dose-response curves for efficacy and toxicity. A larger separation implies a safer drug.

G Conceptual Therapeutic Index y_axis Response (%) origin origin->y_axis x_axis Log [Dose] -> origin->x_axis efficacy_start ed50_point ED50 efficacy_start->ed50_point efficacy_end ed50_point->efficacy_end x_ed50 ed50_point->x_ed50 efficacy_label Efficacy toxicity_start ld50_point LD50 toxicity_start->ld50_point toxicity_end ld50_point->toxicity_end x_ld50 ld50_point->x_ld50 toxicity_label Toxicity a b a->b label_ti Therapeutic Window (Higher is Better)

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling A12-Iso5-2DC18

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Researchers and drug development professionals handling A12-Iso5-2DC18, a novel lipidoid for mRNA delivery, must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory operations.

This compound, identified by CAS No. 2412492-06-7, requires careful handling due to its chemical nature.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe research environment.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the available Safety Data Sheet (SDS).[1]

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side-shieldsConforming to EN166
Hands Protective glovesMaterial to be specified by laboratory safety officer based on breakthrough time and permeation rate.
Skin/Body Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory N/ANot required under normal conditions of use.

Safe Handling and Emergency Procedures

Beyond PPE, safe handling practices are critical. Always wash your skin thoroughly after handling this compound.[1] In the event of accidental ingestion, rinse the mouth immediately.[1]

Environmental protection is also a key consideration. Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. Any spillage should be collected.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. All waste materials must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Workflow for Safe Handling of this compound

To ensure procedural clarity, the following workflow diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh/Measure this compound in a Ventilated Area prep_workspace->handle_weigh Proceed to Handling handle_prepare Prepare Solution as per Protocol handle_weigh->handle_prepare post_decontaminate Decontaminate Workspace handle_prepare->post_decontaminate Experiment Complete post_dispose Dispose of Waste (Consult EHS) post_decontaminate->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.